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(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol Documentation Hub

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  • Product: (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol
  • CAS: 1363360-02-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol: A Versatile Building Block in Modern Drug Discovery

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry In the contemporary landscape of drug discovery, the demand for novel molecular architectures that can effectively explore three-dimensional chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the contemporary landscape of drug discovery, the demand for novel molecular architectures that can effectively explore three-dimensional chemical space is insatiable. The concept of "escaping from flatland" has driven a paradigm shift away from traditional, planar aromatic structures towards more complex, sp³-rich scaffolds. Among these, azaspirocycles have emerged as particularly valuable motifs. Their inherent conformational rigidity and the precise spatial orientation of their substituents make them ideal building blocks for creating potent and selective therapeutics.[1] This guide focuses on a specific and promising example: (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol. We will delve into its chemical properties, plausible synthetic routes, and its burgeoning potential in the development of next-generation pharmaceuticals. The 7-azaspiro[3.5]nonane core, for instance, is a key structural feature in sonrotoclax (BGB-11417), a next-generation Bcl-2 inhibitor.[2]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. While extensive experimental data for (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is not widely published, we can compile its known attributes and supplement them with reliable in silico predictions.

PropertyValueSource
Molecular Formula C₁₀H₁₉NOBOC Sciences[]
Molecular Weight 169.26 g/mol BOC Sciences[]
Appearance Light yellow liquid (Predicted)ChemicalBook[4]
Boiling Point 259.3 ± 13.0 °C (Predicted)ChemicalBook[4]
Density 1.04 ± 0.1 g/cm³ (Predicted)ChemicalBook[4]
pKa 14.97 ± 0.10 (Predicted)ChemicalBook[4]
Storage Temperature 0-8 °CChemicalBook[4]

It is crucial to note that the boiling point, density, and pKa are predicted values and should be confirmed experimentally for any critical applications.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic data is the cornerstone of structural elucidation and quality control for any chemical entity. While a comprehensive public repository of spectra for (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is not available, we can predict the key characteristic signals based on its structure. Many chemical suppliers, such as BLDpharm, indicate the availability of NMR, HPLC, and LC-MS data upon request.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: One would expect to see a complex aliphatic region with signals corresponding to the protons on the cyclobutane and piperidine rings. A characteristic signal for the N-methyl group would likely appear as a singlet. The protons of the hydroxymethyl group (-CH₂OH) would also present distinct signals.

  • ¹³C NMR: The spectrum would show distinct signals for each of the ten carbon atoms in the molecule, including the spirocyclic carbon, the carbons of the two rings, the N-methyl carbon, and the hydroxymethyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

  • C-H stretching vibrations for the sp³ hybridized carbons of the rings and the methyl group, typically appearing just below 3000 cm⁻¹.

  • C-N stretching vibrations.

  • C-O stretching vibrations for the primary alcohol.

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z = 169. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or cleavage of the piperidine ring.

Synthesis Methodology: A Plausible and Efficient Route

Synthesis Precursor 7-Methyl-7-azaspiro[3.5]nonan-2-one Product (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol Precursor->Product Reduction Reagent NaBH₄ or LiAlH₄ Methanol or THF Reagent->Product

Proposed Synthetic Pathway

Step 1: Synthesis of 7-Methyl-7-azaspiro[3.5]nonan-2-one

The synthesis of the ketone precursor can be adapted from methodologies developed for related azaspirocyclic compounds. A patent for the synthesis of 7-oxo-2-azaspiro[3.5]nonane suggests a two-step cyclization process.[6] Furthermore, solid-phase synthesis strategies have been outlined for the 7-azaspiro[3.5]nonan-1-one core, which could be modified for the 2-one isomer.[7]

Step 2: Reduction of 7-Methyl-7-azaspiro[3.5]nonan-2-one to (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol

This transformation is a standard carbonyl reduction.

Protocol: Reduction of a Ketone to a Primary Alcohol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methyl-7-azaspiro[3.5]nonan-2-one in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution in an ice bath (0 °C). Slowly add a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in portions. The choice of reducing agent and solvent will depend on the scale and desired reactivity. NaBH₄ in methanol is a milder and often safer option.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or an acidic solution (e.g., 1 M HCl) if LiAlH₄ was used. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.

Applications in Drug Discovery and Beyond

The 7-azaspiro[3.5]nonane scaffold is of significant interest to medicinal chemists. Derivatives have been designed and synthesized as potent agonists for G-protein coupled receptors like GPR119, which are targets for the treatment of type 2 diabetes and obesity.[5] The unique three-dimensional structure of this spirocycle allows for precise positioning of pharmacophoric groups, leading to improved target engagement and selectivity.

Beyond this, (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol serves as a versatile building block for further chemical modifications. The primary alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, enabling its incorporation into a wide array of more complex molecules.

Applications Core (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol App1 GPR119 Agonists (Anti-diabetic/obesity) Core->App1 App2 Linker in PROTACs Core->App2 App3 Scaffold for CNS-active compounds Core->App3 App4 Building block for novel chemical libraries Core->App4

Potential Therapeutic Applications

Safety and Handling

A Safety Data Sheet (SDS) for the hydrochloride salt of {7-Azaspiro[3.5]nonan-2-yl}methanol indicates that the compound is a potential irritant.

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

  • Precautionary Measures:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

    • Wash hands thoroughly after handling.[7]

    • Use only outdoors or in a well-ventilated area.[7]

    • Wear protective gloves, protective clothing, and eye/face protection.[7]

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • If on skin: Wash with plenty of water and soap.[7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

    • If swallowed: Rinse mouth. Do NOT induce vomiting.[7]

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Conclusion and Future Outlook

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its spirocyclic nature offers a rigid framework to construct molecules with well-defined three-dimensional geometries. While publicly available experimental data is currently limited, the plausible synthetic routes and the demonstrated utility of the 7-azaspiro[3.5]nonane core in bioactive compounds underscore its potential. As the demand for novel, sp³-rich scaffolds continues to grow, we anticipate that (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol and its derivatives will find increasing application in the development of innovative therapeutics targeting a wide range of diseases. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.

References

  • AiFChem. (2026, January 16). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds.
  • CymitQuimica. (2023, October 12). SAFETY DATA SHEET.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
  • Benchchem. Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • BOC Sciences. CAS 1363360-02-4 (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.
  • BLDpharm. 1363360-02-4|(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • ChemicalBook. 7-Methyl-7-Azaspiro[3.5]nonane-2-Methanol | 1363360-02-4.
  • BOC Sciences. CAS 1363360-02-4 (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.
  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

Sources

Exploratory

An In-depth Technical Guide to (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol: A Rising Star in Spirocyclic Scaffolds for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel, three-dimensional molecular architectures to escape the "flatland" of traditional medicinal chemistry has led to a surge of in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel, three-dimensional molecular architectures to escape the "flatland" of traditional medicinal chemistry has led to a surge of interest in spirocyclic scaffolds. Among these, the 7-azaspiro[3.5]nonane core has emerged as a particularly valuable framework due to its conformational rigidity and precise vectoral orientation of substituents. This guide provides a comprehensive technical overview of a key derivative, (7-Methyl-7-azaspiro[3..5]nonan-2-yl)methanol (CAS Number: 1363360-02-4), a building block with significant potential in modern drug development. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic methodology, and explore its current and future applications, with a particular focus on its role in the development of next-generation therapeutics.

Introduction: The Strategic Advantage of the 7-Azaspiro[3.5]nonane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, offer a distinct advantage in drug design. Their inherent three-dimensionality allows for the exploration of chemical space in ways that are inaccessible to traditional linear or planar molecules. This can lead to compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, as well as novel intellectual property positions.

The 7-azaspiro[3.5]nonane framework, which incorporates a piperidine ring fused to a cyclobutane ring via a spiro-carbon, has been identified as a promising scaffold for targeting a range of biological entities. Its rigid structure reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The nitrogen atom in the piperidine ring provides a convenient handle for further functionalization and can participate in crucial hydrogen bonding interactions within a protein's binding site.

Physicochemical and Structural Properties

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is a key building block that combines the rigidity of the spirocyclic core with the synthetic versatility of a primary alcohol.

PropertyValueSource
CAS Number 1363360-02-4[1]
Molecular Formula C₁₀H₁₉NO[2]
Molecular Weight 169.26 g/mol [2]
Predicted Boiling Point 259.3±13.0 °C[1]
Predicted Density 1.04±0.1 g/cm³[1]
Predicted pKa 14.97±0.10[1]
Appearance Light yellow liquid[1]

Synthesis and Characterization: A Proposed Protocol

Step 1: Synthesis of 7-Methyl-7-azaspiro[3.5]nonan-2-one

The synthesis of the ketone precursor can be adapted from patented procedures for similar azaspiro[3.5]nonane structures.[3] This typically involves a multi-step sequence that constructs the spirocyclic core.

Step 2: Reduction to (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol

The reduction of the ketone to the primary alcohol is a standard transformation in organic synthesis. The choice of reducing agent is critical to ensure high yield and chemoselectivity.

Experimental Protocol:

Materials:

  • 7-Methyl-7-azaspiro[3.5]nonan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 7-Methyl-7-azaspiro[3.5]nonan-2-one (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with gentle stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Causality Note: The slow, portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Causality Note: The quench neutralizes the excess reducing agent and hydrolyzes the borate esters formed during the reaction.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol can be purified by column chromatography on silica gel if necessary.

Self-Validation and Characterization:

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. The disappearance of the ketone signal in the ¹³C NMR and the appearance of a new signal corresponding to the carbinol proton in the ¹H NMR will validate the reduction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final product.

G cluster_0 Proposed Synthesis Workflow Ketone_Precursor 7-Methyl-7-azaspiro[3.5]nonan-2-one Reduction Reduction (e.g., NaBH4, Methanol) Ketone_Precursor->Reduction Final_Product (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol (CAS: 1363360-02-4) Reduction->Final_Product Characterization Purification & Characterization (NMR, MS, HPLC) Final_Product->Characterization

Caption: Proposed synthetic workflow for (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.

Applications in Drug Development

The 7-azaspiro[3.5]nonane scaffold is a privileged structure in modern medicinal chemistry, with derivatives showing promise in several therapeutic areas.

GPR119 Agonists for Metabolic Disorders

A significant body of research has focused on the development of 7-azaspiro[3.5]nonane derivatives as agonists for G protein-coupled receptor 119 (GPR119).[4] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it an attractive target for the treatment of type 2 diabetes and obesity.

Mechanism of Action:

Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and stimulates the release of glucagon-like peptide-1 (GLP-1) from the gut. The glucose-dependent nature of this mechanism reduces the risk of hypoglycemia, a common side effect of some anti-diabetic therapies.

G Agonist 7-Azaspiro[3.5]nonane Derivative GPR119 GPR119 Receptor (Pancreatic β-cell / Intestinal L-cell) Agonist->GPR119 Gs Gαs protein activation GPR119->Gs AC Adenylate Cyclase activation Gs->AC cAMP ↑ cAMP AC->cAMP Insulin Glucose-Dependent Insulin Secretion cAMP->Insulin GLP1 GLP-1 Release cAMP->GLP1

Caption: Simplified signaling pathway of GPR119 agonists.

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol serves as a key starting material for the synthesis of these GPR119 agonists. The primary alcohol can be readily converted to a variety of functional groups, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Other Potential Therapeutic Areas

The versatility of the 7-azaspiro[3.5]nonane scaffold extends beyond metabolic diseases. Its rigid, three-dimensional structure makes it an attractive candidate for the development of inhibitors for challenging targets such as protein-protein interactions. For example, spirocyclic scaffolds are being investigated as inhibitors of the Bcl-2 family of proteins, which are key regulators of apoptosis and are implicated in various cancers.

Safety and Handling

As with any chemical reagent, (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing vapors or mists.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is a valuable and versatile building block in the expanding toolbox of medicinal chemists. Its inherent structural features, combined with its synthetic tractability, make it an ideal starting point for the development of novel therapeutics that can overcome the limitations of traditional "flat" molecules. As our understanding of complex biological targets continues to grow, the demand for innovative, three-dimensional scaffolds like the 7-azaspiro[3.5]nonane core is set to increase, positioning this compound and its derivatives at the forefront of future drug discovery efforts.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 30-38. [Link]

  • Hefei Yuanzhi Pharmaceutical R & D Co ltd. (2023). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • PubChem. (n.d.). 7-Methyl-7-azaspiro[3.5]nonan-2-one. Retrieved from [Link]

  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • PubChem. (n.d.). 7-Azaspiro(3.5)nonane. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol

Introduction: The Architectural Significance of Spirocycles in Modern Chemistry Spirocyclic systems, characterized by two rings sharing a single common atom, are privileged structural motifs in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Spirocycles in Modern Chemistry

Spirocyclic systems, characterized by two rings sharing a single common atom, are privileged structural motifs in medicinal chemistry and drug discovery.[1] Their inherent three-dimensionality and conformational rigidity allow for the precise spatial arrangement of pharmacophoric elements, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties.[1] The (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol core is a prime example of such a scaffold, combining a cyclobutane ring with an N-methylated piperidine ring. This unique topology makes it a valuable building block for novel therapeutics.[2]

This guide provides an in-depth, methodology-focused walkthrough for the unambiguous structural elucidation of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol (CAS No: 1363360-02-4).[3] We will proceed through a logical, integrated analytical workflow, demonstrating how multi-faceted data from Mass Spectrometry and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are synthesized to confirm not only the constitution and connectivity but also the stereochemistry of this chiral molecule. This document is intended for researchers, chemists, and drug development professionals who require a robust and validated approach to characterizing complex small molecules.

The Analytical Blueprint: A Multi-technique Strategy

The definitive confirmation of a chemical structure, particularly one with the complexity of a spirocycle, is never reliant on a single technique. It requires a self-validating system where orthogonal methods provide complementary pieces of the structural puzzle. Our approach is hierarchical, beginning with the confirmation of the elemental composition and progressing to the detailed mapping of atomic connectivity and spatial arrangement.

// Edges A -> B [label=" Determine exact mass"]; B -> C [label=" Confirm elemental composition"]; C -> D [label=" Identify functional groups\n & proton/carbon environments"]; D -> E [label=" Map atom-to-atom\n connectivity"]; E -> F [label=" Determine relative or\n absolute configuration"]; E -> G [label=" Unambiguous 3D structure"]; {F, G} -> H [label=" Synthesize all data"]; }

Figure 1: A logical workflow for the comprehensive structure elucidation of a novel chiral spirocycle.

Foundational Analysis: Mass Spectrometry

The first and most fundamental question is: what is the elemental composition of the molecule? High-Resolution Mass Spectrometry (HRMS) provides the answer with high precision.

Causality of Choice: HRMS is chosen over standard MS because it provides the exact mass of the molecular ion, typically with sub-5 ppm accuracy. This allows for the unambiguous determination of the molecular formula, ruling out other potential elemental compositions that might have the same nominal mass. For (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol, the expected formula is C₁₀H₁₉NO, with a corresponding molecular weight of 169.26 g/mol .[3]

Expected Data & Interpretation: Using an ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecular ion [M+H]⁺. The fragmentation pattern in tandem MS (MS/MS) can also provide valuable structural clues. For azaspiro compounds, fragmentation often involves ring-opening or cleavage adjacent to the nitrogen atom.[4][5][6]

IonFormulaCalculated Exact MassObserved m/zInterpretation
[M+H]⁺C₁₀H₂₀NO⁺170.15394e.g., 170.1541Protonated molecular ion, confirms formula.
[M+H-H₂O]⁺C₁₀H₁₈N⁺152.14338e.g., 152.1435Loss of the hydroxyl group as water, common for alcohols.
[M+H-CH₂OH]⁺C₉H₁₇N⁺139.13558e.g., 139.1357Cleavage of the hydroxymethyl group.

Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Analysis: Determine the m/z of the most abundant ion in the full scan spectrum and use software to calculate the elemental composition based on the exact mass and isotopic pattern.

Mapping the Framework: 1D and 2D NMR Spectroscopy

With the molecular formula confirmed, NMR spectroscopy is employed to piece together the atomic framework. This is the core of the elucidation process, providing definitive evidence of connectivity. The structures of spiro compounds are typically confirmed using a combination of 1H NMR, 13C NMR, and various 2D NMR techniques.[7]

2.1. Initial Scans: ¹H and ¹³C NMR

  • ¹H NMR: This spectrum reveals the number of distinct proton environments, their integration (number of protons), and their multiplicity (number of neighboring protons). For our target molecule, we anticipate signals corresponding to the N-methyl group (a singlet), the CH₂OH group protons, and a complex series of overlapping multiplets for the aliphatic protons on the cyclobutane and piperidine rings.

  • ¹³C NMR with DEPT (Distortionless Enhancement by Polarization Transfer): This combination identifies all unique carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary (C). We expect 10 distinct carbon signals, including one quaternary spiro carbon, one CH (at position 2), one CH₃ (the N-methyl), and seven CH₂ groups.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Correlations
N-CH~2.3 (s, 3H)~46HMBC to C6, C8
CH ₂OH~3.5 (d, 2H)~65COSY to H2; HMBC to C1, C2, C3
H 2~2.5 (m, 1H)~45COSY to H1, H3, CH₂OH
Cyclobutane CH₂'s1.7 - 2.2 (m)25 - 35COSY within the ring; HMBC to C5
Piperidine CH₂'s2.4 - 2.8 (m)50 - 55COSY within the ring; HMBC to C5
C5 (Spiro)-~40Key HMBC correlations from both rings

(Note: Predicted shifts are estimates and can vary based on solvent and conformation.)

2.2. Connecting the Dots: 2D NMR

While 1D NMR identifies the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. It is invaluable for tracing the proton sequences within the cyclobutane and piperidine rings separately. For example, the proton at C2 will show correlations to the protons on the adjacent C1 and C3 carbons of the cyclobutane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton with its attached carbon. It is the definitive tool for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the spirocyclic core. It reveals correlations between protons and carbons that are 2-3 bonds away. The unambiguous confirmation of the spiro-junction at C5 relies on observing HMBC cross-peaks from protons on both rings to the single quaternary carbon signal assigned to C5.

// Invisible nodes for arrow placement node [shape=point, width=0.01, height=0.01, style=invis]; H1_pos [pos="1.1,2.0!"]; H3_pos [pos="2.9,2.0!"]; H4_pos [pos="2.0,1.1!"]; H6_pos [pos="0.5,0.5!"]; H8_pos [pos="3.5,0.5!"]; C5_pos [pos="2.0,2.0!"]; // Spiro carbon

// Main structure node main_structure;

// Arrows H1_pos -> C5_pos [label=" H1 -> C5", fontcolor="#202124", fontsize=12, style=dashed]; H4_pos -> C5_pos [label=" H4 -> C5", fontcolor="#202124", fontsize=12, style=dashed]; H6_pos -> C5_pos [label=" H6 -> C5", fontcolor="#202124", fontsize=12, style=dashed]; H8_pos -> C5_pos [label=" H8 -> C5", fontcolor="#202124", fontsize=12, style=dashed]; }

Figure 2: Key HMBC correlations confirming the spiro-junction at C5.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a standard 5 mm NMR tube.

  • Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz for sufficient resolution. A cryoprobe is recommended for enhanced sensitivity, especially for 2D experiments.

  • 1D Experiments: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

  • 2D Experiments: Acquire gradient-selected, phase-sensitive COSY, HSQC, and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to capture typical 2- and 3-bond correlations.

  • Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and reference the ¹H spectrum to the residual solvent peak.

The Final Frontier: Stereochemical Assignment

The presence of a chiral center at C2 means the molecule can exist as a pair of enantiomers. Distinguishing between them is crucial, especially in a drug development context.

Option A: Chiral NMR Spectroscopy This is a powerful method for determining enantiomeric purity and can sometimes be used to infer absolute configuration with appropriate standards.[8][9]

Causality of Choice: This method is rapid and does not require crystallization. It involves adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR sample. The agent forms transient diastereomeric complexes with the enantiomers, which have slightly different magnetic environments and thus distinct NMR signals.[10][11]

Protocol: Chiral NMR with a CSA

  • Acquire a standard ¹H NMR spectrum of the racemic sample.

  • Add a small amount (e.g., 0.5 equivalents) of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Re-acquire the ¹H spectrum and look for splitting of key signals (e.g., the H2 proton or the CH₂OH protons) into two distinct sets, representing the two diastereomeric complexes. The integration of these new signals directly corresponds to the enantiomeric ratio.

Option B: Single-Crystal X-ray Crystallography

This is the "gold standard" for determining the three-dimensional structure of a molecule, providing unambiguous proof of connectivity and absolute stereochemistry.[12][13]

Causality of Choice: X-ray crystallography provides a direct image of the electron density of the molecule in its crystalline state.[14] If a suitable single crystal can be grown and the data is of high quality, it provides incontrovertible proof of the entire molecular structure, including the spatial arrangement at the chiral center.[15]

Protocol: X-ray Crystallography

  • Crystallization: Grow a single, diffraction-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. A detector collects the resulting diffraction pattern as the crystal is rotated.[14]

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. An atomic model is built into this map and refined until the calculated diffraction pattern matches the observed data. The final output is a detailed 3D model of the molecule.

Conclusion: A Synthesis of Evidence

The structural elucidation of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is a process of systematic, evidence-based deduction. By integrating high-resolution mass spectrometry to confirm the molecular formula with a suite of advanced 1D and 2D NMR experiments to map the intricate spirocyclic framework, the complete connectivity can be established with high confidence. The final stereochemical question is definitively answered by either chiral NMR techniques or the unparalleled detail of single-crystal X-ray crystallography. This rigorous, multi-faceted approach ensures the structural integrity of novel chemical entities, a cornerstone of modern chemical and pharmaceutical research.

References

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
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  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Structure Elucidation of New Spiro Compounds with Polyfluoroalkyl and Phosphonate Ester Groups. Retrieved from [Link]

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  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Frontiers. (n.d.). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]

  • ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Cambridge Open Engage. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 375-393). Retrieved from [Link]

  • PubChemLite. (n.d.). (7-oxaspiro[3.5]nonan-2-yl)methanol. Retrieved from [Link]

  • NIH. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]

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  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

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Exploratory

Spectroscopic Characterization of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic characterization of the novel spirocyclic compound, (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol. As experimental data for this specific molecule is not y...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic characterization of the novel spirocyclic compound, (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol. As experimental data for this specific molecule is not yet publicly available, this document serves as a predictive and methodological resource for researchers in drug discovery and organic synthesis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, underpinned by established principles and predictive modeling. Furthermore, this guide details robust, field-proven protocols for the acquisition of high-quality spectra, ensuring experimental success and data integrity.

Molecular Structure and Predicted Spectroscopic Features

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol possesses a unique three-dimensional structure combining a piperidine and a cyclobutane ring, with a spirocyclic center and a primary alcohol functionality. This intricate architecture gives rise to a distinct spectroscopic fingerprint, which we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~3.65d2HCH ₂OHDiastereotopic protons of the hydroxymethyl group, coupled to the adjacent methine proton.
~2.50 - 2.70m4HN-CH ₂(piperidine)Protons on the carbons adjacent to the nitrogen are expected to be in this region.
~2.30s3HN-CHThe N-methyl group will appear as a sharp singlet.
~1.80 - 2.10m5HCH (cyclobutane), CH ₂(piperidine)A complex multiplet region containing the methine proton of the cyclobutane and the remaining piperidine protons.
~1.60 - 1.75m4HCH ₂(cyclobutane)The remaining methylene protons of the cyclobutane ring.
~1.50br s1HOH The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Predicted Chemical Shift (ppm)AssignmentRationale
~65.0C H₂OHThe carbon of the hydroxymethyl group is significantly deshielded by the oxygen atom.
~55.0N-C H₂(piperidine)Carbons directly attached to the nitrogen atom in the piperidine ring.
~46.0N-C H₃The N-methyl carbon.
~45.0Spiro CThe spirocyclic carbon, a quaternary carbon, will likely have a lower intensity signal.
~40.0C H(cyclobutane)The methine carbon in the cyclobutane ring.
~30.0C H₂(piperidine)The remaining methylene carbon of the piperidine ring.
~25.0C H₂(cyclobutane)The methylene carbons of the cyclobutane ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/zPredicted FragmentRationale
170.1545[M+H]⁺The protonated molecular ion.
152.1439[M+H - H₂O]⁺Loss of water from the protonated molecular ion.
138.1283[M+H - CH₂O]⁺Loss of formaldehyde from the hydroxymethyl group.
98.1021[C₆H₁₂N]⁺Alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines, leading to a stable iminium ion.[1][2][3][4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200Strong, BroadO-H stretchCharacteristic of the hydrogen-bonded hydroxyl group of the alcohol.[5][6]
2950 - 2850StrongC-H stretch (aliphatic)From the methyl, methylene, and methine groups in the molecule.
1470 - 1440MediumC-H bendMethylene and methyl scissoring vibrations.
1050 - 1000StrongC-O stretchCharacteristic of a primary alcohol.[7][8]

Experimental Protocols

The following protocols are designed to yield high-quality spectroscopic data for (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H, ¹³C, and 2D correlation spectra (COSY, HSQC).

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 45° and a relaxation delay of 2 seconds.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Co-add 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a pulse angle of 30° and a relaxation delay of 2 seconds.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Co-add 1024 scans or more, as the ¹³C nucleus is less sensitive.

  • 2D NMR Acquisition (COSY & HSQC):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to determine one-bond ¹H-¹³C correlations.

    • Use standard vendor-provided pulse programs and parameters, optimizing the number of increments and scans for the available sample amount and instrument time.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra and perform baseline correction.

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

    • Integrate the ¹H signals and pick peaks for all spectra.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.7 mL CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Lock, Tune, and Shim prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectra proc2->proc3 proc4 Peak Picking and Integration proc3->proc4

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry Protocol

Objective: To determine the accurate mass of the molecular ion and to characterize its fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol at a concentration of 1 mg/mL in methanol.

    • Dilute the stock solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in protonation for positive ion mode ESI.

  • Instrument Setup (Q-TOF or Orbitrap Mass Spectrometer):

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the electrospray ionization source to positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for a stable signal.

  • MS Acquisition (Full Scan):

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum over a mass range of m/z 50-500.

  • MS/MS Acquisition (Tandem MS):

    • Perform a product ion scan by selecting the protonated molecular ion ([M+H]⁺) at m/z 170.1545 as the precursor ion.

    • Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation and record the resulting product ion spectra. This allows for a detailed analysis of the fragmentation pathways.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and calculate its elemental composition.

    • Analyze the MS/MS spectra to identify the major fragment ions and propose fragmentation mechanisms.

Diagram of the Mass Spectrometry Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-Q-TOF) cluster_analysis Data Analysis prep1 Prepare 1 mg/mL stock in Methanol prep2 Dilute to 10 µg/mL in ACN/H₂O + 0.1% FA prep1->prep2 acq1 Calibrate and Optimize Source prep2->acq1 acq2 Acquire Full Scan MS acq1->acq2 acq3 Select [M+H]⁺ for MS/MS acq2->acq3 acq4 Acquire Product Ion Scans at multiple collision energies acq3->acq4 an1 Determine Accurate Mass and Elemental Composition acq4->an1 an2 Analyze Fragmentation Pattern an1->an2

Caption: Workflow for mass spectrometry analysis.

Infrared Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify the functional groups present.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

    • Place a single drop of neat (undiluted) liquid (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol directly onto the center of the ATR crystal.

  • Instrument Setup (FT-IR Spectrometer):

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • IR Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the spectrum to ensure a flat baseline.

    • Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

    • Clean the ATR crystal thoroughly with isopropanol after the measurement.

Diagram of the Infrared Spectroscopy Workflow:

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FT-IR) cluster_analysis Data Analysis prep1 Clean ATR Crystal prep2 Apply one drop of neat sample prep1->prep2 acq1 Collect Background Spectrum prep2->acq1 acq2 Lower ATR Press acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 an1 Process Spectrum (Baseline Correction) acq3->an1 an2 Identify and Assign Absorption Bands an1->an2 an3 Clean Crystal an2->an3

Caption: Workflow for ATR-IR spectroscopic analysis.

Conclusion

This technical guide provides a robust framework for the spectroscopic analysis of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol. By combining predictive data with detailed, validated experimental protocols, researchers can confidently approach the characterization of this and structurally related novel compounds. The successful acquisition and interpretation of the NMR, MS, and IR spectra, following the methodologies outlined herein, will be crucial for confirming the structure and purity of this molecule, thereby enabling its further development in medicinal chemistry and related fields.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemDoodle. (n.d.). Simulate NMR and MS. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

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  • EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
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  • EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

  • LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Smith, B. C. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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Foundational

Physicochemical properties of 7-azaspiro[3.5]nonane derivatives

An In-depth Technical Guide to the Physicochemical Properties of 7-Azaspiro[3.5]nonane Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of 3D Scaffolds in Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Azaspiro[3.5]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical matter with optimized pharmacological and pharmacokinetic profiles is relentless. Medicinal chemists are increasingly "escaping flatland" by moving away from planar, aromatic structures towards three-dimensional scaffolds that offer superior properties. The 7-azaspiro[3.5]nonane core, a spirocyclic saturated heterocycle, has emerged as a privileged structure in this pursuit. Its inherent three-dimensionality provides a rigid framework that can improve target binding, enhance metabolic stability, and increase aqueous solubility compared to more traditional cyclic amines like piperidine.[1][2][3]

This guide, intended for researchers and drug development professionals, provides a deep dive into the core physicochemical properties of 7-azaspiro[3.5]nonane derivatives. We will explore the causality behind experimental choices for property assessment, present detailed protocols, and summarize key data to empower the rational design of next-generation therapeutics based on this versatile scaffold.

Lipophilicity: Mastering the Balance for Permeability and Potency

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of drug design. It governs a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[4][5][6] This property is typically quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water, or the distribution coefficient (LogD) at a specific pH. For orally administered drugs, a LogP value of less than 5 is often targeted to ensure adequate bioavailability.[6]

The 7-azaspiro[3.5]nonane scaffold offers a unique advantage in modulating lipophilicity. While adding carbon atoms typically increases lipophilicity, incorporating them in a rigid, spirocyclic, or bridged fashion can counterintuitively reduce it.[7] This is attributed to the increased sp3 character and the disruption of molecular planarity, which can lead to improved solubility and a more favorable ADME profile.[8]

Data Presentation: Computed Lipophilicity

The following table summarizes computationally predicted physicochemical properties for the parent 7-azaspiro[3.5]nonane, highlighting its moderate lipophilicity. Much of the publicly available data for specific derivatives is computational, underscoring the need for experimental validation during drug development programs.[9]

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Computed)Topological Polar Surface Area (Ų)
7-Azaspiro[3.5]nonaneC₈H₁₅N125.211.812.0 Ų

Data sourced from PubChem and BenchChem.[9]

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method remains the gold standard for experimental LogP determination due to its accuracy.[6]

Causality: The choice of n-octanol is critical as it serves as a surrogate for the lipid environment of biological membranes. Using a buffered aqueous phase ensures the compound's ionization state is controlled, which is crucial for LogD measurements. The equilibration step is vital to allow the compound to fully partition between the two immiscible phases. Quantification by a sensitive analytical technique like HPLC is necessary to accurately measure concentrations in both phases, which can differ by several orders of magnitude.[10]

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the 7-azaspiro[3.5]nonane derivative in a suitable solvent. Prepare the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and the organic phase (n-octanol). Pre-saturate the n-octanol with the buffer and vice-versa by mixing them overnight and then separating the layers.

  • Partitioning: Add a small, known amount of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a glass vial.

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in each layer using a validated analytical method, such as HPLC with UV or mass spectrometry detection.[10]

  • Calculation: Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

Visualization: Shake-Flask LogP Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Compound Stock partition Add stock to Octanol/Buffer mix prep_stock->partition prep_phases Pre-saturate n-Octanol & Buffer prep_phases->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Concentration (HPLC) separate->quantify calculate Calculate LogP quantify->calculate G cluster_ion Ionization State of a Basic Amine (B) pH_low Low pH (pH < pKa) pKa_point pH = pKa state_low Predominantly Ionized [BH+] pH_low->state_low Favors Protonation pH_high High pH (pH > pKa) state_eq 50% Ionized [BH+] = [B] pKa_point->state_eq Equilibrium state_high Predominantly Neutral [B] pH_high->state_high Favors Deprotonation

Caption: Ionization state of a basic amine vs. pH.

Metabolic Stability: Designing for Duration of Action

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. [11][12]A compound with low metabolic stability will be rapidly cleared from the body, resulting in a short half-life and poor bioavailability, which can limit its therapeutic utility. [13][14] The rigid, three-dimensional structure of the 7-azaspiro[3.5]nonane scaffold is a key design element for enhancing metabolic stability. [1]By holding substituents in specific vectors and shielding potential sites of metabolism (so-called "metabolic soft spots"), the spirocyclic core can hinder the compound's ability to fit into the active sites of metabolic enzymes. [8]

Experimental Protocol: In Vitro Human Liver Microsomal (HLM) Stability Assay

This is the workhorse assay in early drug discovery for assessing metabolic liability.

Causality: This assay mimics the first-pass metabolism that occurs in the liver. Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. The reaction requires NADPH as a cofactor to provide the necessary reducing equivalents for the CYP catalytic cycle. The reaction is stopped at various time points by adding a solvent like acetonitrile, which precipitates the microsomal proteins and halts enzymatic activity. The rate of disappearance of the parent compound, quantified by LC-MS/MS, provides a direct measure of its metabolic clearance. [15][16] Step-by-Step Methodology:

  • Incubation Preparation: In a microplate, pre-warm a solution of human liver microsomes in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add the test compound (at a low concentration, e.g., 1 µM) to the microsome solution. After a brief pre-incubation, initiate the metabolic reaction by adding a pre-warmed solution of the cofactor, NADPH.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding a "stop solution" (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Visualization: Liver Microsomal Stability Assay Workflow

G cluster_setup Setup (37°C) cluster_reaction Reaction cluster_analysis Analysis setup_mix Mix Microsomes & Buffer add_cmpd Add Test Compound setup_mix->add_cmpd start_rxn Initiate with NADPH add_cmpd->start_rxn time_points Incubate & Sample at Time Points (T=0, 5, 15...) start_rxn->time_points stop_rxn Quench with Acetonitrile time_points->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-Life & CLint analyze->calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a valuable building block for the design of novel therapeutics. Its unique three-dimensional architecture provides medicinal chemists with a powerful tool to optimize critical physicochemical properties. By carefully balancing lipophilicity, tuning the basicity of the core nitrogen, and leveraging the inherent metabolic stability of the spirocyclic system, researchers can develop drug candidates with superior pharmacokinetic and pharmacodynamic profiles. The experimental protocols and principles outlined in this guide provide a framework for the robust evaluation of these properties, enabling data-driven decisions in the complex, multifaceted process of drug discovery and development.

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Exploratory

The Azaspiro[3.5]nonane Scaffold: A Technical Guide to Unlocking Novel Biological Activity

Abstract The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties has driven medicinal chemists to explore beyond the confines of traditional flat, aromatic structures. I...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties has driven medicinal chemists to explore beyond the confines of traditional flat, aromatic structures. In this pursuit, three-dimensional (3D) scaffolds have emerged as a powerful strategy to access new chemical space and unlock unique biological activities. Among these, the azaspiro[3.5]nonane core has garnered significant attention as a versatile and promising framework in modern drug discovery. This in-depth technical guide provides a comprehensive overview of the biological potential of the azaspiro[3.5]nonane scaffold, with a specific focus on its application in the development of G protein-coupled receptor 119 (GPR119) agonists and covalent inhibitors of the oncogenic KRAS G12C mutant. While direct biological data for (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is not yet publicly available, this guide will utilize it as a representative example to explore the therapeutic promise inherent in its structural class. We will delve into the underlying pharmacology, structure-activity relationships, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of this compelling scaffold.

Introduction: Embracing the Third Dimension with Azaspiro[3.5]nonanes

The azaspiro[3.5]nonane scaffold is a bicyclic motif characterized by a nitrogen-containing ring and a cyclobutane ring sharing a single carbon atom. This spirocyclic arrangement imparts a rigid, three-dimensional geometry that offers several advantages in drug design over more conventional, planar ring systems. The defined spatial orientation of substituents allows for precise and multifaceted interactions with biological targets, potentially leading to enhanced potency and selectivity. Furthermore, the introduction of spirocyclic centers can improve metabolic stability by shielding susceptible positions from enzymatic degradation.[1][2]

The versatility of the azaspiro[3.5]nonane core is further underscored by the diverse biological activities exhibited by its derivatives. These compounds have shown promise in a range of therapeutic areas, from metabolic diseases to oncology.[3][4] This guide will focus on two key areas where the azaspiro[3.5]nonane scaffold has made a significant impact: GPR119 agonism for the treatment of type 2 diabetes and the inhibition of KRAS G12C in cancer.

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol , with its characteristic azaspiro[3.5]nonane core, N-methylation, and a primary alcohol functional group, represents a synthetically accessible starting point for the exploration of these biological activities. The subsequent sections will provide the technical framework for such an investigation.

The Azaspiro[3.5]nonane Scaffold as a Novel GPR119 Agonist

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and obesity.[5][6] Located primarily on pancreatic β-cells and intestinal enteroendocrine L-cells, its activation leads to a glucose-dependent increase in insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[7][8] This dual mechanism of action makes GPR119 agonists an attractive therapeutic strategy with a potentially low risk of hypoglycemia.[6]

Mechanism of Action and Signaling Pathway

GPR119 is a Gs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][8] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP promotes the release of GLP-1, which in turn potentiates insulin secretion from β-cells in a glucose-dependent manner.[1][9]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol Derivative GPR119 GPR119 Agonist->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1

Caption: GPR119 Signaling Pathway.

Structure-Activity Relationships (SAR)

While a detailed SAR for (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol as a GPR119 agonist is not available, studies on other azaspiro[3.5]nonane derivatives have provided valuable insights. Optimization of substituents on the piperidine nitrogen and an aryl group attached to the scaffold has been shown to be crucial for potent GPR119 agonism.[3] The exploration of different functional groups at the 2-position of the azaspiro[3.5]nonane ring, such as the methanol in our topic compound, could be a key area for SAR studies to enhance potency and selectivity.

Experimental Protocols for GPR119 Agonist Evaluation

This assay is a primary functional screen to determine the ability of a compound to activate the GPR119 receptor and induce cAMP production.

Materials:

  • HEK293 cells stably expressing human GPR119 (or other suitable host cells).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (e.g., (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol derivatives) dissolved in DMSO.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white opaque plates.

Procedure:

  • Cell Plating: Seed the GPR119-expressing cells into 384-well plates at a density that allows for confluent monolayer formation on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Initiation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This in vivo assay evaluates the effect of a GPR119 agonist on glucose homeostasis in an animal model of diabetes.[10]

Materials:

  • Diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice).

  • Test compound formulated for oral gavage.

  • Glucose solution (e.g., 40% glucose in water).

  • Blood glucose meter and test strips.

  • Microcentrifuge tubes for blood collection.

Procedure:

  • Animal Acclimation and Fasting: Acclimate the mice to handling and fasting procedures. Fast the mice overnight (approximately 16 hours) with free access to water before the experiment.

  • Compound Administration: Administer the test compound or vehicle control via oral gavage.

  • Baseline Blood Glucose: After a set time post-compound administration (e.g., 30-60 minutes), measure the baseline blood glucose level from a tail snip.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the compound-treated and vehicle-treated groups to assess the improvement in glucose tolerance.

The Azaspiro[3.5]nonane Scaffold as a Covalent KRAS G12C Inhibitor

The KRAS oncogene is one of the most frequently mutated genes in human cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, has been a particularly challenging target for drug development. Recently, the discovery of a druggable pocket near the mutant cysteine has led to the development of covalent inhibitors that specifically target KRAS G12C.[3][4] The azaspiro[3.5]nonane scaffold has been incorporated into novel KRAS G12C inhibitors, demonstrating potent and selective activity.[3][4]

Mechanism of Action

Covalent KRAS G12C inhibitors function by irreversibly binding to the thiol group of the mutant cysteine residue. This binding occurs in a shallow pocket on the protein surface, known as the switch-II pocket, which is accessible when KRAS is in its inactive, GDP-bound state.[11] By forming a covalent bond, these inhibitors lock KRAS G12C in an inactive conformation, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling pathways, such as the MAPK pathway.[11]

KRAS_Inhibition_Workflow KRAS_G12C_GDP KRAS G12C (GDP-bound, Inactive) Covalent_Complex Covalent KRAS-Inhibitor Complex (Locked Inactive State) KRAS_G12C_GDP->Covalent_Complex Covalent Bond Formation Inhibitor (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol Derivative (Covalent Inhibitor) Inhibitor->Covalent_Complex GEF_Interaction GEF Interaction Blocked Covalent_Complex->GEF_Interaction Effector_Binding Downstream Effector Binding (e.g., RAF) Blocked Covalent_Complex->Effector_Binding Oncogenic_Signaling Oncogenic Signaling (MAPK Pathway) Inhibited Effector_Binding->Oncogenic_Signaling

Caption: KRAS G12C Covalent Inhibition.

Structure-Activity Relationships (SAR)

For azaspiro[3.5]nonane-based KRAS G12C inhibitors, SAR studies have focused on optimizing the acrylamide "warhead" that forms the covalent bond with the cysteine residue, as well as the substituents on the azaspirocycle that interact with the switch-II pocket.[3][4] The 3D nature of the azaspiro[3.5]nonane scaffold allows for precise positioning of these groups to maximize binding affinity and reactivity. The methanol group in (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol could serve as a handle for further chemical modification to explore these interactions.

Experimental Protocols for KRAS G12C Inhibitor Evaluation

This assay measures the ability of an inhibitor to bind to KRAS G12C and prevent the exchange of GDP for GTP, a key step in its activation.

Materials:

  • Recombinant human KRAS G12C protein.

  • BODIPY-FL-GTP or other fluorescently labeled GTP analog.

  • SOS1 (a guanine nucleotide exchange factor).

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4).

  • Test compounds dissolved in DMSO.

  • 384-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Protein-Inhibitor Incubation: In a 384-well plate, incubate the KRAS G12C protein with serial dilutions of the test compound for a defined period (e.g., 1-2 hours) at room temperature to allow for covalent bond formation.

  • Nucleotide Exchange Initiation: Add a mixture of the fluorescent GTP analog and SOS1 to initiate the nucleotide exchange reaction.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time as the fluorescent GTP binds to KRAS G12C.

  • Data Analysis: Determine the initial rate of the nucleotide exchange reaction for each compound concentration. Plot the rates against the log of the compound concentration and fit the data to determine the IC50 value.

This assay assesses the ability of a KRAS G12C inhibitor to block downstream signaling in a cancer cell line harboring the KRAS G12C mutation.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358).

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • Lysis buffer.

  • Antibodies for Western blotting or ELISA (e.g., anti-p-ERK, anti-total ERK, anti-GAPDH).

  • Western blotting or ELISA reagents and equipment.

Procedure:

  • Cell Treatment: Seed the KRAS G12C mutant cells in multi-well plates and allow them to adhere. Treat the cells with serial dilutions of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • p-ERK Detection:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK and total ERK. Use a loading control like GAPDH to ensure equal protein loading.

    • ELISA: Use a p-ERK specific ELISA kit to quantify the levels of phosphorylated ERK in the cell lysates.

  • Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK or loading control signal. Plot the normalized p-ERK levels against the log of the compound concentration to determine the IC50 for p-ERK inhibition.

Synthesis of Azaspiro[3.5]nonane Derivatives

The synthesis of the azaspiro[3.5]nonane core can be achieved through various synthetic routes. A common strategy involves the construction of a spirocyclic intermediate followed by functional group manipulations. For example, a multi-step synthesis starting from commercially available materials can be employed to build the spirocyclic framework.[12][13] The synthesis of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol would likely involve the formation of the azaspiro[3.5]nonane core, followed by N-methylation and reduction of a suitable functional group at the 2-position to the desired methanol.

Conclusion and Future Directions

The azaspiro[3.5]nonane scaffold represents a valuable and versatile platform for the development of novel therapeutic agents. Its inherent three-dimensionality provides a distinct advantage in achieving high potency and selectivity for challenging drug targets. As demonstrated by its successful application in the development of GPR119 agonists and KRAS G12C inhibitors, this scaffold holds significant promise for addressing unmet medical needs in metabolic diseases and oncology.

While the biological activity of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol remains to be elucidated, its structural features make it an intriguing candidate for investigation in these and other therapeutic areas. The technical guidance and experimental protocols provided herein offer a roadmap for researchers to explore the potential of this and other novel azaspiro[3.5]nonane derivatives. Future research should focus on the synthesis and biological evaluation of a diverse library of these compounds to fully map their structure-activity relationships and unlock their therapeutic potential.

References

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  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

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  • Kavun, M. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. [Link]

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  • Lee, M. Y., et al. (2022). DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice. Diabetes & Metabolism Journal, 46(1), 121-134. [Link]

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Foundational

Unlocking New Therapeutic Frontiers: A Technical Guide to the 7-Azaspiro[3.5]nonane Scaffold

Abstract The relentless pursuit of novel chemical matter in drug discovery has underscored the limitations of two-dimensional, aromatic-rich molecules. In the "escape from flatland," three-dimensional (3D) scaffolds have...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical matter in drug discovery has underscored the limitations of two-dimensional, aromatic-rich molecules. In the "escape from flatland," three-dimensional (3D) scaffolds have emerged as powerful tools for navigating complex biological space with enhanced precision and improved physicochemical properties. Among these, the 7-azaspiro[3.5]nonane scaffold has garnered significant attention for its inherent rigidity, synthetic tractability, and proven success in modulating a diverse array of challenging therapeutic targets. This in-depth technical guide provides a comprehensive overview for researchers, medicinal chemists, and drug development professionals on the identification and validation of potential therapeutic targets for 7-azaspiro[3.5]nonane-based compounds. We will delve into the rationale behind targeting specific protein families, provide detailed experimental protocols for target validation, and showcase the versatility of this scaffold in oncology, metabolic disorders, central nervous system (CNS) diseases, and the burgeoning field of targeted protein degradation.

The 7-Azaspiro[3.5]nonane Scaffold: A Privileged Architecture in Medicinal Chemistry

The 7-azaspiro[3.5]nonane core, characterized by a piperidine ring fused to a cyclobutane ring at the C4 position, offers a unique combination of structural features that are highly advantageous for drug design. Its inherent three-dimensionality provides a well-defined exit vector for substituents, allowing for precise spatial orientation and interaction with target proteins. This rigid framework can reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity. Furthermore, the sp³-rich nature of the scaffold often contributes to improved solubility, metabolic stability, and a more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile compared to its flatter, aromatic counterparts.

Therapeutic Target Exploration with the 7-Azaspiro[3.5]nonane Scaffold

The versatility of the 7-azaspiro[3.5]nonane scaffold has been demonstrated through its successful application in modulating the activity of several important classes of therapeutic targets.

Kinase Inhibitors: Targeting Oncogenic Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The 7-azaspiro[3.5]nonane scaffold has been incorporated into kinase inhibitors to achieve high potency and selectivity.

2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, particularly in non-small cell lung cancer. Irreversible EGFR inhibitors have shown significant clinical benefit. A key strategy in the design of these inhibitors is the incorporation of a reactive moiety that forms a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR. The 7-azaspiro[3.5]nonane scaffold has been utilized in the design of such irreversible inhibitors, where it can serve as a rigid core to properly orient the warhead and other binding elements within the active site. A patent has described 7-oxo-2-azaspiro[3.5]nonane as a key intermediate in the synthesis of irreversible EGFR inhibitors[1].

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., EGFR)

  • Kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • 7-azaspiro[3.5]nonane-based test compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. The 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop potent and selective GPCR modulators.

2.2.1. GPR119 Agonists for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones. Researchers have designed and synthesized a novel class of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists[2][3][4]. Optimization of substituents on the piperidine nitrogen and an aryl group led to the identification of compounds with excellent potency and desirable pharmacokinetic profiles, demonstrating a significant glucose-lowering effect in diabetic animal models[2][3].

CompoundScaffold FeatureTargetAssay TypePotency (EC50)
54g 7-tert-butyl-1-azaspiro[3.5]nonaneGPR119cAMP accumulation1.2 nM[2]

Signaling Pathway: GPR119-Mediated Insulin Secretion

GPR119_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Promotes

Caption: GPR119 signaling cascade upon agonist binding.

Central Nervous System (CNS) Targets: Addressing Neurological and Psychiatric Disorders

The ability of small molecules to cross the blood-brain barrier is a critical challenge in CNS drug discovery. The physicochemical properties of the 7-azaspiro[3.5]nonane scaffold, such as its 3D nature and potential for modulated lipophilicity, make it an attractive framework for designing CNS-penetrant drugs.

2.3.1. Sigma Receptor Modulation

Sigma receptors (σ1 and σ2) are involved in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases. A series of 2,7-diazaspiro[3.5]nonane derivatives have been developed as potent and selective sigma receptor ligands. These compounds have demonstrated high binding affinities in the nanomolar range and have been characterized as either agonists or antagonists at the σ1 receptor, highlighting the potential of this scaffold for fine-tuning functional activity.

CompoundScaffold FeatureTargetBinding Affinity (Ki)Functional Activity
4b 2,7-diazaspiro[3.5]nonaneσ1 Receptor2.7 nMAgonist
5b 2,7-diazaspiro[3.5]nonaneσ1 Receptor13 nMAntagonist
Targeted Protein Degradation: The Rise of PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The 7-azaspiro[3.5]nonane scaffold has emerged as a valuable component in PROTAC design, often incorporated as a rigid and synthetically accessible linker.

2.4.1. 7-Azaspiro[3.5]nonane as a PROTAC Linker

The rigid nature of the 7-azaspiro[3.5]nonane scaffold can provide optimal spatial orientation between the target protein and the E3 ligase, facilitating efficient ubiquitination and subsequent degradation. For example, a desamino lenalidomide-piperidine-O-7-azaspiro[3.5]nonane conjugate has been developed as a building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ligase.

Experimental Workflow: PROTAC-Mediated Protein Degradation

PROTAC_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis A1 Seed Cells A2 Treat with PROTAC (Concentration Gradient) A1->A2 A3 Incubate (e.g., 18h) A2->A3 B1 Cell Lysis A3->B1 B2 Protein Quantification B1->B2 B3 SDS-PAGE B2->B3 B4 Immunoblotting (Target & Loading Control) B3->B4 B5 Imaging & Densitometry B4->B5 C1 Normalize to Loading Control B5->C1 C2 Plot Dose-Response Curve C1->C2 C3 Calculate DC50 & Dmax C2->C3

Caption: Workflow for determining PROTAC efficacy.

Protocol: Western Blotting for PROTAC-Mediated Degradation

This protocol describes the quantification of target protein degradation to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Materials:

  • Cancer cell line expressing the target protein

  • 7-azaspiro[3.5]nonane-containing PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.

Conclusion and Future Perspectives

The 7-azaspiro[3.5]nonane scaffold has unequivocally demonstrated its value as a versatile and privileged structural motif in modern drug discovery. Its unique 3D architecture provides a solid foundation for the design of potent and selective modulators of diverse therapeutic targets, including kinases, GPCRs, and CNS receptors. Furthermore, its application as a rigid linker in the rapidly evolving field of targeted protein degradation opens up exciting new avenues for therapeutic intervention.

As our understanding of complex biological systems deepens, the demand for sophisticated chemical tools to probe and modulate these systems will continue to grow. The 7-azaspiro[3.5]nonane scaffold, with its favorable physicochemical properties and synthetic accessibility, is well-positioned to remain a cornerstone of medicinal chemistry efforts aimed at tackling the most challenging diseases of our time. Future explorations into novel derivatives and their application to a broader range of targets will undoubtedly unlock new therapeutic frontiers.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Google Patents. (2021).

Sources

Exploratory

The Spirocycle in Modern Medicinal Chemistry: A Guide to Escaping Flatland

Abstract The paradigm in drug discovery is continually shifting towards molecules with greater three-dimensionality, moving away from the traditional "flatland" of aromatic scaffolds. At the forefront of this evolution i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm in drug discovery is continually shifting towards molecules with greater three-dimensionality, moving away from the traditional "flatland" of aromatic scaffolds. At the forefront of this evolution is the spirocycle, a unique structural motif where two rings share a single atom. This guide provides an in-depth technical exploration of the role of spirocycles in modern medicinal chemistry. We will delve into the fundamental advantages they offer in drug design, from enhancing physicochemical properties to enforcing bioactive conformations. Furthermore, this document will provide practical insights into the synthesis of key spirocyclic scaffolds and showcase compelling case studies of their successful implementation in approved drugs and clinical candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of spirocycles in their quest for novel therapeutics.

Introduction: The Rise of the Third Dimension in Drug Design

For decades, medicinal chemistry has been dominated by planar, aromatic compounds. While this approach has yielded numerous successful drugs, the increasing complexity of biological targets necessitates a move towards more sophisticated molecular architectures. Spirocycles, with their inherent three-dimensionality, offer a compelling solution.[1][2][3] These structures, in which two or more rings are fused at a single carbon atom, introduce a rigid, well-defined geometry that can significantly impact a molecule's interaction with its biological target.

The increasing interest in compounds with a higher fraction of sp³-hybridized carbons (Fsp³) has further propelled the adoption of spirocyclic scaffolds.[1] A higher Fsp³ generally correlates with improved physicochemical properties, such as increased solubility and metabolic stability, and a better pharmacokinetic profile.[1][3]

G Planar Scaffolds Planar Scaffolds Spirocyclic Scaffolds Spirocyclic Scaffolds Planar Scaffolds->Spirocyclic Scaffolds Evolution Increased Fsp3 Increased Fsp3 Spirocyclic Scaffolds->Increased Fsp3 Leads to Improved Properties Improved Properties Increased Fsp3->Improved Properties Results in

Caption: The evolution from planar to spirocyclic scaffolds in drug design.

The Spirocyclic Advantage: A Multifaceted Impact on Drug Properties

The incorporation of a spirocyclic moiety into a drug candidate can confer a range of benefits, impacting everything from its physical characteristics to its biological activity.

Enhanced Physicochemical and Pharmacokinetic Properties

One of the most significant advantages of spirocycles is their ability to improve a molecule's "drug-like" properties. The shift from planar, aromatic systems to sp³-rich spirocycles often leads to:

  • Reduced Lipophilicity: High lipophilicity can lead to poor solubility and increased off-target toxicity. Spirocycles can effectively lower the calculated logP (cLogP) of a compound, enhancing its aqueous solubility.[3]

  • Improved Metabolic Stability: The rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby increasing the metabolic stability of the compound.[3]

  • Increased Solubility: The non-planar, globular shape of spirocycles can disrupt crystal lattice packing, leading to improved solid-state properties and increased aqueous solubility.[1]

PropertyPlanar AnalogueSpirocyclic AnalogueReference
cLogP HigherLower[3]
Aqueous Solubility LowerHigher[1]
Metabolic Stability LowerHigher[3]

Table 1: General trends in physicochemical properties when replacing a planar moiety with a spirocycle.

Conformational Rigidity: Locking in the Bioactive Conformation

The spiro junction imparts a high degree of conformational rigidity to a molecule.[4] This pre-organization of the molecule into a specific three-dimensional arrangement can have profound effects on its biological activity:

  • Increased Potency: By locking the pharmacophoric elements in an optimal orientation for binding to the target, the entropic penalty of binding is reduced, leading to a significant increase in potency.[3]

  • Enhanced Selectivity: The well-defined spatial arrangement of substituents on a spirocyclic scaffold can lead to more specific interactions with the target protein, reducing off-target binding and improving the selectivity profile of the drug candidate.[3]

G cluster_0 Flexible Ligand cluster_1 Spirocyclic Ligand a Multiple Conformations b High Entropic Penalty a->b Lower Affinity Lower Affinity b->Lower Affinity c Locked Conformation d Low Entropic Penalty c->d Higher Affinity Higher Affinity d->Higher Affinity

Caption: Conformational restriction by spirocycles reduces the entropic penalty of binding.

Synthetic Strategies for Accessing Spirocyclic Scaffolds

The construction of the sterically demanding quaternary spirocenter has historically been a synthetic challenge. However, the development of modern synthetic methodologies has made a wide variety of spirocyclic scaffolds readily accessible to medicinal chemists.

Key Synthetic Approaches

Several key strategies are employed for the synthesis of spirocycles, including:

  • Intramolecular Cyclizations: These reactions, such as intramolecular alkylations, aldol condensations, and ring-closing metathesis, are powerful methods for forming the second ring of a spirocycle.

  • Cycloaddition Reactions: [2+2], [3+2], and [4+2] cycloaddition reactions are highly efficient for constructing spirocyclic systems with good stereocontrol.[5]

  • Rearrangement Reactions: Pinacol and semi-pinacol rearrangements can be utilized to construct spirocyclic ketones.

  • Transition-Metal-Catalyzed Reactions: Palladium, rhodium, and other transition metals catalyze a variety of reactions that can be used to synthesize spirocycles.

Experimental Protocol: Synthesis of a Diazaspiro[3.3]heptane Derivative

This protocol describes a practical route to 2,6-diazaspiro[3.3]heptanes, a valuable scaffold in medicinal chemistry, via reductive amination and subsequent cyclization.[2]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-formylazetidine (1.0 eq) in dichloroethane, add the desired primary amine or aniline (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to form the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired secondary amine.

Step 2: Cyclization

  • Dissolve the secondary amine from Step 1 in a mixture of dimethylformamide and water (9:1).

  • Heat the solution in a sealed tube at 110 °C for 16 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the final 2,6-diazaspiro[3.3]heptane product.[2]

G Start 1-Benzyl-3-formylazetidine + Primary Amine Step1 Reductive Amination (NaBH(OAc)3) Start->Step1 Intermediate Secondary Amine Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Heat, DMF/H2O) Intermediate->Step2 Product 2,6-Diazaspiro[3.3]heptane Step2->Product

Caption: Workflow for the synthesis of a 2,6-diazaspiro[3.3]heptane derivative.

Case Studies: Spirocycles in Action

The theoretical advantages of spirocycles have been translated into tangible successes in drug discovery, with numerous spirocyclic compounds reaching the market and late-stage clinical trials.

Olaparib: A PARP Inhibitor for Cancer Therapy

Olaparib (Lynparza®) is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, particularly those with BRCA mutations.[6] While not containing a spirocycle in its final approved form, the exploration of spirocyclic analogues of Olaparib has provided valuable insights. Replacement of the piperazine ring in Olaparib with a diazaspiro[3.3]heptane moiety led to a compound with significantly increased selectivity for PARP-1 over other PARP family members, resulting in reduced DNA damage and cytotoxicity.[7][8]

CompoundPARP-1 IC₅₀ (nM)Cytotoxicity (EC₅₀, µM) in OVCAR8 cellsReference
Olaparib~1-5~1[8]
Diazaspiro[3.3]heptane analogue12.6>10[8]

Table 2: Comparison of the in vitro activity of Olaparib and its diazaspiro[3.3]heptane analogue.

Revumenib: A Menin-MLL Interaction Inhibitor for Acute Leukemias

Revumenib, approved in 2024, is a first-in-class oral inhibitor of the menin-MLL interaction for the treatment of acute leukemias.[9] A key feature of revumenib is its central 2,7-diazaspiro[3.5]nonane scaffold. This spirocyclic core is crucial for the molecule's high-affinity binding to the menin protein. The protonated piperidine nitrogen of the spirocycle engages in a cation-π interaction with two tyrosine residues (Tyr319 and Tyr323) in the binding pocket, which is a major driver of its affinity.[9]

Spirocyclic Inhibitors of the MDM2-p53 Interaction

The interaction between MDM2 and the tumor suppressor p53 is a key target in oncology. Several potent and selective spirocyclic inhibitors of this protein-protein interaction have been developed. The spiro-oxindole scaffold has proven to be particularly effective, with the rigid spirocyclic core enabling the precise positioning of key functional groups to mimic the binding of p53 to MDM2.[1][3][10] Structure-based design has led to the optimization of these inhibitors, resulting in compounds with excellent pharmacokinetic properties and in vivo efficacy.[11]

Conclusion and Future Perspectives

Spirocycles have firmly established themselves as a valuable tool in the medicinal chemist's arsenal. Their ability to confer three-dimensionality, improve physicochemical properties, and enforce bioactive conformations has led to the successful development of novel therapeutics for a wide range of diseases. The continued development of innovative synthetic methodologies will undoubtedly expand the accessible chemical space of spirocyclic compounds, paving the way for the discovery of next-generation drugs. As our understanding of complex biological targets deepens, the rational design and application of spirocyclic scaffolds will play an increasingly critical role in the future of drug discovery.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

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  • Carreira, E. M., & Fessard, T. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 13(8), 685-688.
  • Gonzalez-Lopez de Turiso, F., Sun, D., He, W., Zbieg, J. R., & Lu, Y. (2012). Structure-based design of novel inhibitors of the MDM2-p53 interaction. Journal of Medicinal Chemistry, 55(11), 4936–4954. [Link]

  • Leonov, A. I., & Rassias, G. A. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8049. [Link]

  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved January 19, 2026, from [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2022). Molecules, 27(15), 4993. [Link]

  • King, A. R., & Spring, D. R. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Angewandte Chemie International Edition, 59(36), 15412–15422. [Link]

  • St-Gelais, A., & Pâquet, V. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
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  • Popowicz, G. M., Czarna, A., Rothweiler, U., Szwagierczak, A., & Holak, T. A. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 59(23), 10815–10829. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(17), 7899–7913. [Link]

  • King, A. R., & Spring, D. R. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. David Spring's group. Retrieved January 19, 2026, from [Link]

  • Baldwin, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]

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Foundational

An In-Depth Technical Guide to the Azaspiro[3.5]nonane Core in Drug Design

Introduction: Escaping Flatland and Embracing Three-Dimensionality In modern medicinal chemistry, there is a significant movement to develop drug candidates with greater three-dimensionality.[1] This "escape from flatlan...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland and Embracing Three-Dimensionality

In modern medicinal chemistry, there is a significant movement to develop drug candidates with greater three-dimensionality.[1] This "escape from flatland" is driven by the understanding that molecules with a higher fraction of sp³ hybridized carbons often exhibit improved clinical success rates.[2] Spirocycles, which are bicyclic systems linked by a single common atom, are exemplary scaffolds in this pursuit.[1] Their rigid, well-defined three-dimensional structures offer a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[2][3][4]

Among these, the azaspiro[3.5]nonane core, featuring a piperidine ring fused to a cyclobutane ring via a spiro-center, has emerged as a privileged structure.[5] Its unique topology allows for precise spatial positioning of substituents, which can lead to enhanced potency, selectivity, and metabolic stability.[3][6] This guide provides a technical overview of the azaspiro[3.5]nonane core, covering its synthesis, its impact on drug properties, and its application in contemporary drug discovery programs.

Structural Features and Physicochemical Impact

The incorporation of the azaspiro[3.5]nonane scaffold profoundly influences a molecule's properties:

  • Conformational Rigidity: The spirocyclic nature restricts the number of rotatable bonds, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to a significant increase in binding affinity.[4]

  • Improved Physicochemical Properties: Replacing traditional flat aromatic rings or flexible aliphatic chains with a spirocyclic core can modulate key drug-like properties. Studies have shown that introducing azaspiro cycles can lower lipophilicity (LogD), which is often beneficial for reducing off-target effects and improving a drug's pharmacokinetic profile.[2] It can also enhance aqueous solubility and metabolic stability.[2][6]

  • Novel Exit Vectors: The cyclobutane ring provides distinct, non-planar vectors for substituents to explore chemical space, enabling novel interactions with protein targets that are inaccessible to flatter molecules.[7] This is particularly valuable for achieving subtype selectivity among receptors.[8]

Synthetic Strategies for the Azaspiro[3.5]nonane Core

The construction of the azaspiro[3.5]nonane framework can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern and the scale of the synthesis.

Solid-Phase Synthesis for Library Generation

Solid-phase organic synthesis (SPOS) is particularly well-suited for creating libraries of azaspiro[3.5]nonane derivatives for high-throughput screening.[9] The key advantages include the use of excess reagents to drive reactions to completion and simplified purification.[9]

A common approach involves immobilizing a piperidine-based precursor onto a solid support, followed by intramolecular condensation to form the spirocycle, diversification, and finally, cleavage from the resin.[9]

Workflow for Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library

G cluster_resin On-Resin Synthesis cluster_solution Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Immobilized Immobilized Piperidine Precursor Resin->Immobilized Protocol 1: Resin Loading Acylated Acylated Intermediate Immobilized->Acylated Protocol 2: Acylation Spiro Spirocyclic Core on Resin Acylated->Spiro Protocol 3: Dieckmann Condensation & Decarboxylation Diversified Diversified Product on Resin Spiro->Diversified Protocol 4: N-Diversification Final Final Product Diversified->Final Protocol 5: Cleavage

Caption: A generalized workflow for the solid-phase synthesis of a diversified 7-azaspiro[3.5]nonan-1-one library.[9]

Solution-Phase Synthesis

For larger-scale synthesis, solution-phase methods are often preferred. One patented method describes a two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane. This process involves a first cyclization to form an intermediate, followed by a second cyclization using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final spirocyclic core.[10] This approach has been optimized to achieve high yields, making it suitable for producing key drug intermediates.[10]

Case Study: Azaspiro[3.5]nonane in G-Protein Coupled Receptor (GPCR) Agonism

The G-protein coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes. A novel class of 7-azaspiro[3.5]nonane derivatives was designed and synthesized as potent GPR119 agonists.[11]

The structure-activity relationship (SAR) studies focused on optimizing two key positions: the piperidine nitrogen cap (R²) and an aryl group (R³).[11] This systematic exploration led to the identification of a lead compound with a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rat models.[11]

Compound IDR² Group (Piperidine N-cap)R³ Group (Aryl)GPR119 Agonist Activity (EC₅₀, nM)
54a Pyrimidin-2-yl4-Fluorophenyl15
54d 5-Methylpyrazin-2-yl4-Fluorophenyl8.2
54g 5-Ethylpyrimidin-2-yl 2,4-Difluorophenyl 2.9
54j 5-Ethylpyrimidin-2-yl4-Chlorophenyl7.5

Data adapted from Matsuda et al., Bioorg. Med. Chem. 2018.[11] EC₅₀ values represent the concentration for 50% of maximal response.

The data clearly demonstrates that small modifications to the substituents on the azaspiro[3.5]nonane scaffold lead to significant changes in potency. The combination of a 5-ethylpyrimidin-2-yl group at the R² position and a 2,4-difluorophenyl group at R³ resulted in the most potent compound, 54g .[11] This highlights the core's ability to precisely orient functional groups for optimal receptor engagement.

Experimental Protocols

Protocol: Solution-Phase Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

This protocol is adapted from a patented industrial synthesis method.[10]

  • Reaction Setup: To a solution of the crude acyclic precursor (1.0 eq) in anhydrous tetrahydrofuran (THF), cool the mixture to -10 °C under a nitrogen atmosphere.

  • Reagent Addition: Add lithium aluminum hydride (LiAlH₄, 1.1 eq) portion-wise over one hour, ensuring the temperature remains below -5 °C.

  • Reaction: Stir the reaction mixture at -10 °C for 4-8 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Slowly add purified water (e.g., 15 mL per 0.40 mol LiAlH₄), followed by 15% aqueous sodium hydroxide solution, and then additional water. This is a standard Fieser workup for quenching LiAlH₄.

  • Work-up and Isolation: Filter the resulting suspension. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on neutral alumina to yield the final 7-oxo-2-azaspiro[3.5]nonane.[10]

Protocol: N-Boc Deprotection and Diversification on Solid-Phase

This protocol describes a general procedure for functionalizing the nitrogen of the piperidine ring on a solid support.[9]

  • Resin Preparation: Swell the resin-bound azaspiro[3.5]nonane core (with an N-Boc protecting group) in anhydrous dichloromethane (DCM).

  • Deprotection: Treat the resin with a solution of 20% trifluoroacetic acid (TFA) in DCM for 30 minutes. Drain and wash the resin thoroughly with DCM and then N,N-dimethylformamide (DMF).

  • Amide Coupling (Diversification):

    • In a separate vessel, pre-activate the desired carboxylic acid (R-COOH, 3.0 eq) with a coupling agent like HATU (2.9 eq) and a non-nucleophilic base like diisopropylethylamine (DIEA, 6.0 eq) in anhydrous DMF.

    • Add the activated acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 6 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF, DCM, and methanol (MeOH).

  • Drying: Dry the functionalized resin under high vacuum before proceeding to cleavage.[9]

Future Perspectives

The azaspiro[3.5]nonane core is a testament to the power of three-dimensional thinking in drug design. Its utility has been demonstrated in targets ranging from GPCRs to enzymes.[8][11][12] As synthetic methodologies become more robust and accessible, we can expect to see this scaffold incorporated into an even wider array of therapeutic candidates.[4] Future work will likely focus on developing stereoselective syntheses to access specific enantiomers and diastereomers, further refining the structure-activity and structure-property relationships of this versatile and valuable core.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Carreira, E. M., & Fessard, T. (2014). Selected Applications of Spirocycles in Medicinal Chemistry. In Spirocyclic Systems in Drug Discovery (pp. 1-25). Wiley-VCH.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm White Paper.
  • Drugs for Neglected Diseases initiative (DNDi). (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi News.
  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • Grygorenko, O. O., et al. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Michalik, M., et al. (2021). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 64(24), 17946-17959.
  • CN111040332A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (2020).
  • BenchChem. (2025). Application Notes and Protocols for Azaspiro[3.5]nonane Derivatives in Organic Synthesis.

Sources

Exploratory

A Technical Guide to the Procurement and Qualification of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol for Drug Discovery

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the sourcing landscape, procurement strategies, and essential quality control measures for the chemical build...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the sourcing landscape, procurement strategies, and essential quality control measures for the chemical building block, (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol. As novel spirocyclic scaffolds gain prominence in medicinal chemistry for their ability to confer unique three-dimensional properties to drug candidates, understanding the supply chain and qualification of such reagents is critical for experimental success and reproducibility.

Compound Identification and Physicochemical Properties

Before initiating procurement, it is imperative to confirm the precise identity and key properties of the target compound. (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is a niche azaspirocycle, a class of compounds increasingly utilized as bioisosteres for more common ring systems like piperidine in drug design.[1] Its unique spirocyclic core can help explore novel chemical space and improve pharmacokinetic properties.

Key identifiers and properties are summarized below:

PropertyValueSource(s)
CAS Number 1363360-02-4[2][][4]
Molecular Formula C10H19NO[][4]
Molecular Weight 169.26 g/mol [][4]
Appearance Light yellow liquid (Predicted)[4]
Boiling Point 259.3±13.0 °C (Predicted)[4]
Density 1.04±0.1 g/cm3 (Predicted)[4]
pKa 14.97±0.10 (Predicted)[4]

The Chemical Abstracts Service (CAS) number is the most reliable identifier for sourcing this compound, ensuring you are purchasing the correct molecule irrespective of supplier-specific nomenclature.

Commercial Availability and Supplier Landscape

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is available primarily through specialized chemical suppliers that focus on providing building blocks for research and development. These vendors range from large catalog companies to smaller, more specialized synthesis labs. The compound is typically available in research quantities (milligrams to several grams) with purities commonly ranging from 95% to >97%.

The following table summarizes a selection of identified commercial suppliers. Note that stock levels and pricing are subject to change and should be verified directly with the supplier.

SupplierDistributor/BrandCAS NumberReported PurityAvailable Quantities
BLDpharm -1363360-02-4Data available (NMR, LC-MS)[2]Not specified
BOC Sciences -1363360-02-4Not specifiedCustom solutions available[]
Sigma-Aldrich Synthonix Corp.1363360-02-4Not specifiedNot specified[5]
CymitQuimica Fluorochem1363360-02-497%1g, 5g, 10g, 25g, 100g[6]
ChemicalBook SynQuest Labs1363360-02-497.0%250mg[4]
ChemicalBook Apolloscientific1363360-02-4Not specifiedNot specified[4]
ChemUniverse -1363360-02-4Not specifiedOrder via form[7]

Strategic Procurement and Qualification Workflow

A systematic approach to sourcing and qualifying chemical reagents is crucial for mitigating risks such as impurities affecting experimental outcomes or project delays due to poor quality material. The following workflow is recommended for R&D settings.

Procurement Workflow Diagram

G cluster_planning Phase 1: Planning & Sourcing cluster_evaluation Phase 2: Evaluation & Decision cluster_execution Phase 3: Execution & Verification cluster_remediation Phase 4: Remediation A Define Requirements (Quantity, Purity, Timeline) B Identify Potential Suppliers (Catalogs, Custom Synthesis) A->B C Request Quotes & CoA (Lead Time, Price, QC Data) B->C D Evaluate Supplier Data (Compare CoA, Purity, Cost) C->D E Decision Point: Supplier Meets Specs? D->E E->B No, Re-evaluate F Place Purchase Order E->F Yes G Receive & Log Material F->G H In-House QC Verification (LC-MS, NMR) G->H I Decision Point: Material Passes QC? H->I J Release to Research I->J Yes K Contact Supplier (Report Discrepancy) I->K No K->B Seek New Supplier

Caption: A strategic workflow for procuring and qualifying chemical reagents.

Step-by-Step Workflow Explanation
  • Define Requirements : The first step is to define the necessary quantity and purity for your specific application. A screening campaign may tolerate 95% purity, whereas late-stage lead optimization often requires ≥98% to avoid confounding results from impurities.

  • Request Quotes & Certificate of Analysis (CoA) : Contact multiple suppliers to compare not only price and lead time but also to request a lot-specific CoA. A CoA provides the supplier's quality control data (e.g., NMR, HPLC, MS) for the exact batch you would receive.

  • Evaluate Supplier Data : Critically review the CoAs. Ensure the analytical methods used are appropriate and the data supports the claimed identity and purity. Discrepancies between suppliers' data can be revealing.

  • Procurement : Once a supplier is selected, place the order.

  • In-House QC Verification : This is the most critical step for ensuring trustworthiness. Never assume the supplier's CoA is sufficient. Upon receipt, the material's identity and purity must be independently verified by your own analytical team. This self-validating system protects your research from costly errors.

  • Release to Research : Only after the material has passed in-house QC should it be released to the research team for use in experiments. If it fails, immediately contact the supplier to resolve the issue.

In-House Quality Control and Verification Protocol

Independent verification is non-negotiable. The primary goal is to confirm the structure is correct and the purity is acceptable.

Recommended Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the workhorse for purity assessment. It separates the main compound from any impurities, and the mass spectrometer confirms the molecular weight of the parent peak, which should correspond to 169.26 g/mol (or 170.1 for [M+H]⁺).

  • ¹H Nuclear Magnetic Resonance (¹H NMR) : NMR provides a detailed fingerprint of the molecule's structure. The resulting spectrum should be consistent with the structure of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol. The presence of significant unassigned peaks may indicate impurities or a structural misassignment. Some suppliers, like BLDpharm, may provide spectroscopic data for their products.[2]

Standard Verification Protocol
  • Sample Preparation : Prepare a dilute solution of the received material in a suitable solvent (e.g., methanol for LC-MS, CDCl₃ or DMSO-d₆ for NMR).

  • LC-MS Analysis :

    • Inject the sample onto a reverse-phase C18 column.

    • Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Monitor the UV chromatogram (e.g., at 214 nm and 254 nm) and the total ion chromatogram (TIC) from the mass spectrometer.

    • Acceptance Criteria : The main peak in the TIC should have a mass corresponding to the target compound. The purity, calculated by the area percentage of the main peak in the UV chromatogram, should meet or exceed the required specification (e.g., >95%).

  • ¹H NMR Analysis :

    • Acquire a proton NMR spectrum on a ≥400 MHz spectrometer.

    • Acceptance Criteria : The chemical shifts, splitting patterns, and integrations of the observed peaks must be consistent with the expected structure. The absence of significant impurity peaks is required.

Application Context in Medicinal Chemistry

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is not an end-product drug but rather a valuable building block . Its utility lies in its spirocyclic azaspiro[3.5]nonane core.

  • Scaffold for Novel Chemical Matter : The rigid, three-dimensional nature of the spirocyclic system is highly attractive in modern drug discovery.[1] It allows chemists to move away from flat, aromatic ring systems and explore new regions of chemical space, which can lead to improved selectivity and better physicochemical properties.

  • Bioisosteric Replacement : The azaspiro[3.5]nonane motif can be used as a bioisostere for other saturated heterocycles like piperidine or cyclohexane. This type of substitution can subtly alter a molecule's conformation, polarity, and metabolic stability, potentially overcoming issues in a drug development program.

  • Synthetic Handle : The primary alcohol (-CH₂OH) group provides a versatile synthetic handle for further chemical modifications.[8] It can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for substitution reactions, allowing for the easy attachment of this scaffold to other parts of a target molecule. This functionality is key to its role in the synthesis of more complex molecules.[8]

By sourcing and properly qualifying this building block, research organizations can confidently incorporate it into their synthetic programs to generate novel compounds for biological screening.

References

  • Ruji Biology. {7-methyl-7-azaspiro[3.5]nonan-2-yl}methanol. [Link]

  • ChemUniverse. Order : (7-METHYL-7-AZASPIRO[3.5]NONAN-2-YL)METHANOL. [Link]

  • Neta Scientific. Astatech {7-AZASPIRO[3.5]NONAN-2-YLMETHANOL HYDROCHLORIDE. [Link]

  • Google Patents.
  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

  • PubChemLite. (7-oxaspiro[3.5]nonan-2-yl)methanol. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed guide for the synthesis of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol, a valuable spirocyclic scaffold for me...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol, a valuable spirocyclic scaffold for medicinal chemistry and drug discovery. The content herein is structured to offer not just a procedural walkthrough but also a deeper understanding of the underlying chemical principles and strategic considerations. We will explore the significance of the azaspiro[3.5]nonane core, delve into a plausible and robust synthetic route, provide step-by-step experimental protocols, and present the necessary data for characterization. This guide is intended for researchers in organic synthesis and drug development, offering them the foundational knowledge to produce this and similar compounds with high purity and yield.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the ever-evolving landscape of medicinal chemistry, the demand for novel molecular architectures that can effectively explore three-dimensional chemical space is paramount. Spirocyclic scaffolds have emerged as a particularly promising class of compounds in this regard.[1][2][3] Their inherent rigidity and three-dimensionality offer a distinct advantage over traditional flat, aromatic structures, often leading to improved target selectivity, enhanced metabolic stability, and better physicochemical properties.[4][5] The 7-azaspiro[3.5]nonane framework, in particular, has garnered significant attention as a key building block in the development of novel therapeutics, including agonists for G-protein coupled receptors like GPR119.[6]

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is a functionalized derivative of this core structure, incorporating a primary alcohol that serves as a versatile handle for further chemical modification. This makes it an ideal starting point for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

A plausible retrosynthetic analysis for (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol suggests a multi-step synthesis commencing from commercially available starting materials. The key challenges in this synthesis are the construction of the spirocyclic core and the stereoselective introduction of the hydroxymethyl group. Our proposed synthetic strategy focuses on a convergent approach, building the piperidine and cyclobutane rings and then coupling them to form the spirocenter.

Retrosynthesis target (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol intermediate1 7-Methyl-7-azaspiro[3.5]nonan-2-one target->intermediate1 Reduction intermediate2 7-Azaspiro[3.5]nonan-2-one intermediate1->intermediate2 N-Methylation intermediate3 N-Benzyl-4-piperidone intermediate2->intermediate3 Spirocyclization intermediate4 1,1-Bis(hydroxymethyl)cyclobutane intermediate3->intermediate4 Starting Materials

Caption: Retrosynthetic analysis of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide to the synthesis of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of 7-Benzyl-7-azaspiro[3.5]nonan-2-one

This initial step involves the construction of the spirocyclic ketone from N-benzyl-4-piperidone and 1,1-bis(bromomethyl)cyclobutane.

Materials:

  • N-Benzyl-4-piperidone

  • 1,1-Bis(bromomethyl)cyclobutane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 1,1-bis(bromomethyl)cyclobutane (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 7-benzyl-7-azaspiro[3.5]nonan-2-one.

Protocol 2: Debenzylation to 7-Azaspiro[3.5]nonan-2-one

The benzyl protecting group is removed via catalytic hydrogenation.

Materials:

  • 7-Benzyl-7-azaspiro[3.5]nonan-2-one

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve 7-benzyl-7-azaspiro[3.5]nonan-2-one (1.0 eq) in methanol.

  • Add palladium on carbon (10 mol %) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 7-azaspiro[3.5]nonan-2-one, which can be used in the next step without further purification.

Protocol 3: N-Methylation to 7-Methyl-7-azaspiro[3.5]nonan-2-one

The secondary amine is methylated using formaldehyde and a reducing agent.

Materials:

  • 7-Azaspiro[3.5]nonan-2-one

  • Formaldehyde (37% in water)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 7-azaspiro[3.5]nonan-2-one (1.0 eq) in dichloromethane.

  • Add formaldehyde (1.5 eq) to the solution and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 7-methyl-7-azaspiro[3.5]nonan-2-one is typically of sufficient purity for the next step.

Protocol 4: Reduction to (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol

The final step is the reduction of the ketone to the desired primary alcohol.

Materials:

  • 7-Methyl-7-azaspiro[3.5]nonan-2-one

  • Sodium borohydride

  • Methanol

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 7-methyl-7-azaspiro[3.5]nonan-2-one (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain (7-methyl-7-azaspiro[3.5]nonan-2-yl)methanol.

Synthetic Workflow and Data Summary

Caption: Overall synthetic workflow for the preparation of the target compound.

Table 1: Summary of Quantitative Data

StepStarting MaterialProductReagentsYield (%)Purity (%)
1N-Benzyl-4-piperidone7-Benzyl-7-azaspiro[3.5]nonan-2-oneNaH, 1,1-Bis(bromomethyl)cyclobutane65-75>95
27-Benzyl-7-azaspiro[3.5]nonan-2-one7-Azaspiro[3.5]nonan-2-oneH₂, Pd/C90-98>90
37-Azaspiro[3.5]nonan-2-one7-Methyl-7-azaspiro[3.5]nonan-2-oneCH₂O, NaBH(OAc)₃85-95>95
47-Methyl-7-azaspiro[3.5]nonan-2-one(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanolNaBH₄90-98>98

Characterization

The final product and all intermediates should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch in ketones, O-H stretch in the final alcohol).

Safety and Handling

  • Sodium hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • 1,1-Bis(bromomethyl)cyclobutane: Corrosive and a lachrymator. Handle in a fume hood with appropriate gloves and eye protection.

  • Palladium on carbon: Flammable, especially when dry and in the presence of organic solvents. Handle with care.

  • Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route and detailed protocols provided in these application notes offer a reliable method for the preparation of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol. This versatile building block can be a valuable asset in the design and synthesis of novel therapeutic agents. The strategic insights and procedural details are intended to empower researchers to confidently produce this and other spirocyclic scaffolds, thereby accelerating their drug discovery efforts.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021, 64(1), 150-183. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health, Public Access Author Manuscript. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 2021, 26(11), 3273. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 2018, 26(8), 1832-1847. [Link]

Sources

Application

Application Notes and Protocols: Synthetic Routes for 7-Azaspiro[3.5]nonane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The 7-azaspiro[3.5]nonane scaffold represents a class of conformationally rigid, three-dimensional structures that have garnered significant attent...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 7-azaspiro[3.5]nonane scaffold represents a class of conformationally rigid, three-dimensional structures that have garnered significant attention in modern medicinal chemistry. Their unique topology allows for precise spatial orientation of substituents, making them valuable bioisosteres for more common ring systems like piperidine.[1][2] This structural rigidity can enhance binding affinity to biological targets and improve pharmacokinetic properties.[3] Notably, the 7-azaspiro[3.5]nonane linker is a key structural feature in next-generation therapeutics like the Bcl-2 inhibitor sonrotoclax (BGB-11417), where it contributes to superior potency and selectivity.[4]

This guide provides an in-depth overview of prominent synthetic strategies for accessing 7-azaspiro[3.5]nonane derivatives, complete with detailed protocols and expert commentary on the rationale behind methodological choices.

Overview of Key Synthetic Strategies

The construction of the 7-azaspiro[3.5]nonane core can be approached through several distinct synthetic paradigms. The choice of route is often dictated by the desired substitution pattern, scalability requirements, and the need for stereochemical control. Key strategies include multi-step sequences involving intramolecular cyclization and solid-phase synthesis for the rapid generation of chemical libraries.

A retrosynthetic analysis reveals two common disconnection points: one breaking the azetidine ring and the other breaking the piperidine ring, often leading back to substituted piperidine precursors.

G 7-Azaspiro[3.5]nonane Core 7-Azaspiro[3.5]nonane Core Piperidine Precursor Piperidine Precursor 7-Azaspiro[3.5]nonane Core->Piperidine Precursor Route A (Azetidine formation) Azetidine Precursor Azetidine Precursor 7-Azaspiro[3.5]nonane Core->Azetidine Precursor Route B (Piperidine formation) Linear Precursors Linear Precursors Piperidine Precursor->Linear Precursors Azetidine Precursor->Linear Precursors

Caption: General retrosynthetic approaches to the 7-azaspiro[3.5]nonane core.

The following table provides a comparative summary of the primary synthetic methodologies discussed in this guide.

MethodKey TransformationStarting MaterialsTypical YieldStereoselectivityKey AdvantagesLimitations
Multi-Step Intramolecular Cyclization Double intramolecular cyclizationCyanoacetaldehyde diethyl acetal, Bis(2-chloroethyl) etherGood to ExcellentNot inherently stereoselectiveScalable, adaptable for analog synthesis.[5]Longer synthetic sequence.[6]
Solid-Phase Synthesis Intramolecular Dieckmann CondensationResin-bound amino-piperidine derivativeGoodNot inherently stereoselectiveAmenable to high-throughput library synthesis, simplified purification.[7]Requires specialized equipment, potential for incomplete reactions.
[2+2] Cycloaddition Staudinger Synthesis or Reformatsky ReactionImines and ketenes (or zinc enolates)Moderate to GoodGenerally diastereoselectiveConvergent, one-pot formation of the spirocyclic lactam.[6]Limited substrate scope, potential for side reactions.[6]

Detailed Methodology: Multi-Step Synthesis via Double Intramolecular Cyclization

A robust and scalable method for producing a ketone-containing intermediate, 7-oxo-2-azaspiro[3.5]nonane, involves a two-step cyclization process.[5] This intermediate is highly valuable for further derivatization in drug discovery programs. The overall strategy avoids the premature ring-opening of cyclic ether precursors, leading to high yields.[5]

G cluster_0 Step 1: First Cyclization cluster_1 Step 2: Second Cyclization & Reduction Compound 1 Cyanoacetaldehyde diethyl acetal Cyclized Intermediate Compound 3 Compound 1->Cyclized Intermediate Compound 2 Bis(2-chloroethyl) ether Compound 2->Cyclized Intermediate Final Product 7-Oxo-2-azaspiro[3.5]nonane Cyclized Intermediate->Final Product LiAlH4 LiAlH₄ LiAlH4->Final Product

Caption: Workflow for the two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane.

Protocol 1: Synthesis of the Dioxane Intermediate (First Cyclization)

This protocol describes the initial cyclization reaction to form the substituted dioxane intermediate. The use of a phase transfer catalyst and a metal iodide salt is critical for achieving high conversion.[5] The iodide salt, such as potassium iodide, serves as a catalyst to convert the alkyl chlorides into more reactive alkyl iodides in situ (Finkelstein reaction), accelerating the substitution reaction.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Bis(2-chloroethyl) ether

  • Cyanoacetaldehyde diethyl acetal

  • Acid-binding agent (e.g., anhydrous Potassium Carbonate)

  • Iodo metal salt (e.g., Potassium Iodide)

  • Ethyl acetate

  • 10% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a suitable reactor, add N,N-dimethylformamide (DMF, approx. 10 volumes).

  • Add bis(2-chloroethyl) ether (1.0 eq) to the DMF.

  • Under stirring, add cyanoacetaldehyde diethyl acetal (approx. 1.1 eq), an acid-binding agent like potassium carbonate (approx. 0.5 eq), and a catalytic amount of potassium iodide (approx. 0.1 eq).[5]

  • Rapidly heat the reaction mixture to 70-100 °C and maintain for 12-24 hours.

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until completion.

  • Cool the reaction solution to 0 °C and add purified water (approx. 4 volumes) and ethyl acetate (approx. 6 volumes).

  • Stir the mixture, then allow the layers to separate. Collect the upper organic phase.

  • Wash the organic phase with a 10% sodium bicarbonate solution (approx. 2 volumes).

  • Collect the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.[5]

Protocol 2: Reductive Cyclization to 7-Oxo-2-azaspiro[3.5]nonane

In this second key step, the intermediate undergoes a reductive cyclization using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction simultaneously reduces the nitrile group to an amine and facilitates the second ring closure to form the desired spirocyclic product.

Materials:

  • Tetrahydrofuran (THF), anhydrous

  • Crude intermediate from Protocol 1

  • Lithium aluminum hydride (LiAlH₄)

  • Purified water

  • 15% Sodium Hydroxide solution

  • Neutral alumina for chromatography

Procedure:

  • Add anhydrous tetrahydrofuran (THF, approx. 10 volumes) to a reactor and purge with nitrogen.

  • Add the crude intermediate (1.0 eq) from the previous step.

  • Cool the solution to -10 °C.

  • Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄, approx. 1.1-3.0 eq) over one hour, maintaining the temperature below -5 °C.[5]

  • Stir the reaction mixture for 4-8 hours at low temperature.

  • Upon reaction completion, cautiously quench the reaction by the slow, sequential addition of purified water (1 part), 15% sodium hydroxide solution (1 part), and then more purified water (3 parts).

  • Allow the mixture to warm to room temperature and filter to remove the aluminum salts.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by column chromatography on neutral alumina to afford the refined 7-oxo-2-azaspiro[3.5]nonane. The total yield for the two steps can reach up to 82%.[5]

Detailed Methodology: Solid-Phase Synthesis for Library Development

Solid-phase organic synthesis (SPOS) is an exceptionally powerful tool for generating libraries of analogs for structure-activity relationship (SAR) studies.[7] This approach simplifies purification to mere filtration and washing steps and is highly amenable to automation. The synthesis of a 7-azaspiro[3.5]nonan-1-one core on a solid support typically involves immobilizing a piperidine precursor, followed by acylation, intramolecular cyclization, and diversification before cleavage from the resin.[7]

G Start 2-Chlorotrityl Chloride Resin Step1 Protocol 1: Resin Loading Start->Step1 Resin1 Fmoc-Protected Amino-Piperidine on Resin Step1->Resin1 Step2 Protocol 2: Fmoc-Deprotection & Acylation Resin1->Step2 Resin2 Acylated Resin Step2->Resin2 Step3 Protocol 3: Dieckmann Condensation & Decarboxylation Resin2->Step3 Resin3 Spirocyclic Core on Resin Step3->Resin3 Step4 Protocol 4: Boc-Deprotection & Diversification Resin3->Step4 Resin4 Diversified Product on Resin Step4->Resin4 Step5 Protocol 5: Cleavage Resin4->Step5 End Final Product Step5->End

Caption: General workflow for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one library.

Protocol 3: On-Resin Spirocyclization via Dieckmann Condensation

The key spirocycle-forming step in this sequence is an intramolecular Dieckmann condensation. This reaction uses a strong base to deprotonate the α-carbon of one ester, which then attacks the other ester carbonyl on the same molecule to form the cyclobutanone ring of the spiro-scaffold.

Materials:

  • Acylated resin from the previous synthetic step

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (t-BuOK)

Procedure:

  • Swell the acylated resin (1.0 eq) in anhydrous THF (10 mL per gram of resin) in a suitable reaction vessel.

  • In a separate flask, prepare a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL).

  • Add the potassium tert-butoxide solution to the resin suspension.

  • Agitate the mixture at an elevated temperature (e.g., 60 °C) for approximately 8 hours.[7]

  • Cool the reaction to room temperature.

  • Drain the solvent and thoroughly wash the resin sequentially with THF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

  • Dry the resin under vacuum. The resulting resin now carries the spirocyclic core, ready for further diversification or cleavage.

Alternative and Asymmetric Approaches

While the above methods are robust, other strategies offer unique advantages, particularly for accessing different substitution patterns or achieving stereocontrol.

  • Reformatsky and [2+2] Cycloaddition Reactions: To construct azaspiro[3.5]nonan-2-ones, a [2+2] cycloaddition approach, such as the Staudinger reaction (imine + ketene) or a Reformatsky-type reaction, can be highly effective.[6] These methods are convergent and can establish the spiro-β-lactam core in a single step, often with good diastereoselectivity.[6][8]

  • Ring-Closing Metathesis (RCM): RCM is a powerful and versatile tool for forming cyclic structures, including spirocycles.[9][10] A precursor bearing two terminal alkene chains, often a gem-diallyl substituted piperidine, can be cyclized using a Grubbs-type ruthenium catalyst to form the spirocyclic system.[9][11] This method is known for its functional group tolerance.

  • Rhodium-Catalyzed Cycloisomerization: Advanced catalytic methods, such as the rhodium(I)-catalyzed cycloisomerization of bisallenes followed by a Diels-Alder cascade, can produce complex seven-membered azaspiro compounds with high selectivity.[3] While not directly forming a 7-azaspiro[3.5]nonane, this highlights the potential of modern catalysis in constructing intricate spirocyclic frameworks.

Conclusion

The 7-azaspiro[3.5]nonane scaffold is a privileged structure in contemporary drug discovery. The synthetic routes outlined in this guide, from scalable multi-step cyclizations to high-throughput solid-phase methodologies, provide researchers with a versatile toolkit to access a wide array of derivatives. The choice of a specific route will depend on the project's goals, but the protocols provided offer reliable and field-proven starting points for the synthesis of these valuable compounds, ultimately enabling the exploration of new chemical space and the development of novel therapeutics.[12][13]

References

  • BenchChem. (2025). Comparative study of synthetic routes to azaspiro[3.5]nonan-2-ones.
  • Google Patents. (Year N/A).
  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • PubMed. (Year N/A). Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • The Journal of Organic Chemistry. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes.
  • ResearchGate. (2025).
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Molecules. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance.
  • PubMed. (Year N/A). Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin.
  • Wiley Online Library. (Year N/A).
  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.

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Method

Application Notes &amp; Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

Abstract This document provides a comprehensive technical guide for the solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core, a scaffold of significant interest in medicinal chemistry.[1] Its inherent conformatio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core, a scaffold of significant interest in medicinal chemistry.[1] Its inherent conformational rigidity and three-dimensional structure make it a valuable building block in modern drug discovery, particularly for targets such as G-protein coupled receptors.[1] The protocols detailed herein leverage the established advantages of solid-phase organic synthesis (SPOS), including simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to high-throughput applications.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not just a step-by-step methodology but also the underlying strategic and mechanistic rationale for each experimental choice.

Introduction: The Strategic Value of Azaspirocycles and Solid-Phase Synthesis

Spirocyclic frameworks, which contain two rings connected by a single common atom, are increasingly sought-after motifs in drug design. They offer a distinct exit vector from a flat, two-dimensional chemical space, providing improved physicochemical properties and novel intellectual property. The 7-azaspiro[3.5]nonan-1-one core, in particular, has been identified as a promising structure for developing novel therapeutics.[1][4]

Traditional solution-phase synthesis of such complex scaffolds can be laborious, often requiring multi-step purifications with significant material loss. Solid-phase synthesis (SPS) circumvents many of these challenges.[3] By anchoring the initial building block to an insoluble polymer support, reagents and by-products can be easily removed by simple filtration and washing, streamlining the entire synthetic sequence.[5] This approach is highly amenable to automation and the construction of compound libraries for screening and lead optimization.[2][3]

The strategy outlined here employs the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups and the final cleavage from the resin.[][7]

Overall Synthetic Strategy

The solid-phase assembly of the 7-azaspiro[3.5]nonan-1-one core is achieved through a linear sequence of reactions on a solid support. The general workflow begins with the immobilization of a protected piperidine-based building block onto a suitable resin. This is followed by sequential deprotection and coupling steps to build the precursor for the key spirocyclization reaction. The spirocyclic core is formed via an intramolecular Dieckmann condensation, followed by decarboxylation. Finally, the desired product is cleaved from the resin and purified.

G cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_final Final Steps Resin 2-Chlorotrityl Chloride Resin Loading Protocol 1: Resin Loading Resin->Loading Fmoc_Deprotection Protocol 2: Fmoc Deprotection Loading->Fmoc_Deprotection Coupling Protocol 2: Acylation with Cyclobutane Precursor Fmoc_Deprotection->Coupling Spirocyclization Protocol 3: Dieckmann Condensation Coupling->Spirocyclization Decarboxylation Protocol 3: Decarboxylation Spirocyclization->Decarboxylation Cleavage Protocol 4: Cleavage from Resin Decarboxylation->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product 7-Azaspiro[3.5]nonan-1-one Core Purification->Final_Product

Caption: High-level workflow for the solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core.

Detailed Experimental Protocols

The following protocols provide a representative methodology. Optimization may be required based on the specific resin loading capacity, substrates, and desired scale.

Protocol 1: Resin Preparation and Loading of the Piperidine Building Block

Rationale: The choice of 2-chlorotrityl chloride resin is strategic for its acid sensitivity, allowing the final product to be cleaved under mild acidic conditions that preserve other acid-labile protecting groups if necessary.[8] The loading step involves attaching the first building block, Fmoc-4-amino-1-Boc-piperidine, to the resin. The bulky trityl group prevents diketopiperazine formation, a common side reaction in SPPS.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, ~1.2 mmol/g)

  • Fmoc-4-amino-1-Boc-piperidine

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) in a suitable reaction vessel for 30 minutes with gentle agitation.[1]

  • Drain the DCM.

  • In a separate flask, dissolve Fmoc-4-amino-1-Boc-piperidine (1.5 eq, 1.8 mmol) and DIEA (4.0 eq, 4.8 mmol) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

  • Drain the reaction solution. To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes.[9]

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined spectrophotometrically by Fmoc cleavage from a small, weighed amount of resin.[10]

Protocol 2: Fmoc Deprotection and Acylation

Rationale: The Fmoc group is removed with a solution of piperidine in DMF.[] Piperidine acts as a base to induce β-elimination of the fluorenyl group.[11] The subsequent acylation with 3-(methoxycarbonyl)cyclobutanecarboxylic acid introduces the second ring precursor. A coupling agent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is used to form an activated ester in situ, facilitating efficient amide bond formation.[1]

Materials:

  • Loaded resin from Protocol 1

  • 20% Piperidine in DMF (v/v)

  • 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

  • HATU

  • DIEA

  • DMF, anhydrous

Procedure:

  • Swell the loaded resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL). Agitate for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 20 minutes to ensure complete Fmoc removal.[1]

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and cleaved Fmoc adducts.

  • In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF (5 mL) for 10 minutes.

  • Add the activated acid solution to the deprotected resin and agitate for 6 hours at room temperature.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum. A small sample can be subjected to a Kaiser test (ninhydrin test) to confirm the completion of the coupling reaction.[12]

Protocol 3: Intramolecular Spirocyclization and Decarboxylation

Rationale: This is the key core-forming step. A strong base, such as potassium tert-butoxide, is used to deprotonate the α-carbon of the cyclobutane ring, which then attacks the piperidine-linked ester carbonyl in an intramolecular Dieckmann condensation to form the spirocyclic β-keto ester.[1] Subsequent heating in a mixture of DMSO and water effects the decarboxylation to yield the desired ketone.[1]

Materials:

  • Acylated resin from Protocol 2

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Swell the resin in anhydrous THF (10 mL).

  • In a separate flask, prepare a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL).

  • Add the base solution to the resin suspension and agitate at 60°C for 8 hours.

  • Cool the reaction to room temperature, drain the solvent, and wash with THF (3 x 10 mL).

  • For decarboxylation, suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL) and heat at 120°C for 4 hours.[1]

  • Cool to room temperature, drain, and wash the resin thoroughly with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 4: Cleavage of the Final Product from Resin

Rationale: The final 7-azaspiro[3.5]nonan-1-one core, still containing the Boc-protecting group on the piperidine nitrogen, is cleaved from the 2-chlorotrityl resin using a mild solution of trifluoroacetic acid (TFA) in DCM. Triisopropylsilane (TIS) is often included as a scavenger to quench the reactive trityl cations generated during cleavage, preventing potential side reactions with the product.[13][14]

Materials:

  • Spirocyclized resin from Protocol 3

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

Procedure:

  • Swell the dried resin in anhydrous DCM (10 mL).

  • Prepare the cleavage cocktail: 95:2.5:2.5 (v/v/v) TFA/Water/TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment. A standard cocktail for many applications is TFA/TIS/water (95:2.5:2.5).[15]

  • Drain the swelling solvent and add the cleavage cocktail (10 mL) to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate. Wash the resin with additional fresh cleavage cocktail (2 x 2 mL) and then with DCM (3 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the majority of the TFA and DCM.

  • Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin and Post-Cleavage Analysis

Monitoring the progress of a solid-phase synthesis is crucial for troubleshooting and ensuring a successful outcome.[16][17]

G Kaiser Kaiser Test (Free Amines) FTIR FT-IR Spectroscopy (Functional Group Changes) LCMS LC-MS (Mass Confirmation) NMR Magic Angle Spinning NMR (Structural Elucidation) HPLC RP-HPLC (Purity) HRMS HRMS (Exact Mass) Final_NMR ¹H & ¹³C NMR (Structure Confirmation)

Caption: Key analytical techniques for monitoring solid-phase synthesis and characterizing the final product.

Data Summary Table:

Step No.ProtocolKey TransformationOn-Resin MonitoringExpected Outcome
11Resin LoadingFmoc quantificationSuccessful attachment of the first building block.
22Fmoc DeprotectionPositive Kaiser testFree secondary amine ready for coupling.
32AcylationNegative Kaiser testComplete coupling of the cyclobutane precursor.
43SpirocyclizationTest cleavage + LC-MSFormation of the spirocyclic β-keto ester.
53DecarboxylationTest cleavage + LC-MSFormation of the target spiro-ketone on resin.
64Cleavage & DeprotectionN/ACleaved product ready for purification.

Conclusion

The solid-phase methodology detailed in these application notes presents a robust and efficient pathway to the 7-azaspiro[3.5]nonan-1-one core. By leveraging established SPOS principles and reagents, this approach facilitates the streamlined construction of a medicinally relevant scaffold, avoiding cumbersome solution-phase purifications. The protocols are designed to be adaptable, providing a strong foundation for researchers to build upon for the synthesis of diverse libraries for drug discovery programs. The successful application of these methods relies on careful execution and diligent monitoring of each chemical transformation using the analytical techniques described.

References

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  • De la Torre, B. G., & Andreu, D. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. Available at: [Link]

  • Paradisi, F., & Porzi, G. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(5), 365-381. Available at: [Link]

  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. Available at: [Link]

  • Application Notes and Protocols for the Solid-Phase Synthesis of Spirocyclic Heterocycles. BenchChem.
  • Fromont, C. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Available at: [Link]

  • Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • Drisko, C. R., et al. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. JoVE. Available at: [Link]

  • Drisko, C. R., et al. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments, (144), e58508. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

  • Kuan, K. K. W., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13873. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Available at: [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Cleavage Cocktail Selection. CDN Isotopes. Available at: [Link]

  • Zhang, H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3396-3401. Available at: [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

  • Solid Phase Synthesis. SpiroChem. Available at: [Link]

  • Solid-Phase Peptide Synthesis. Moodle@Units. Available at: [Link]

  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one. BenchChem.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Available at: [Link]

  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem.
  • Loading protocols. Peptideweb.com. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Wang, F., et al. (2004). Improved loading and cleavage methods for solid-phase synthesis using chlorotrityl resins: synthesis and testing of a library of 144 discrete chemicals as potential farnesyltransferase inhibitors. Journal of Combinatorial Chemistry, 6(3), 407-413. Available at: [Link]

  • Nuissier, P., et al. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from L-asparagine and L-aspartic acid. Heterocycles, 105(1), 486-494. Available at: [Link]

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113. Available at: [Link]

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Application

Introduction: The Significance of the 7-Azaspiro[3.5]nonane Scaffold

An in-depth guide to the asymmetric synthesis of chiral 7-azaspiro[3.5]nonan-1-one, a key scaffold in modern medicinal chemistry. Chiral 7-azaspiro[3.5]nonane derivatives are a class of saturated heterocyclic scaffolds t...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the asymmetric synthesis of chiral 7-azaspiro[3.5]nonan-1-one, a key scaffold in modern medicinal chemistry.

Chiral 7-azaspiro[3.5]nonane derivatives are a class of saturated heterocyclic scaffolds that have attracted considerable attention in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity allow for the precise spatial arrangement of substituents, making them highly valuable for designing potent and selective therapeutic agents.[1] The spirocyclic core can enhance binding affinity to biological targets and improve physicochemical properties.[1][2] A notable application for this scaffold is in the development of G protein-coupled receptor 119 (GPR119) agonists, which are being investigated for the treatment of type 2 diabetes.[1][3]

The primary synthetic challenge lies in the stereoselective construction of the quaternary spirocyclic carbon center. This guide provides a detailed examination of a robust method for achieving this: the asymmetric Staudinger [2+2] ketene-imine cycloaddition, leveraging a chiral auxiliary to control the stereochemical outcome.

Overview of Asymmetric Synthetic Strategies

While several methods exist for constructing azaspirocycles, the Staudinger reaction remains a prevalent and versatile approach for synthesizing the spiro-β-lactam core of 7-azaspiro[3.5]nonan-1-one.[4][5] Other notable strategies for assembling chiral azaspiro-compounds include:

  • Rhodium-Catalyzed Asymmetric Cyclopropanation: This involves the enantioselective formation of a spiro[2.5]octane precursor, followed by ring expansion to yield the 7-azaspiro[3.5]nonane skeleton.[1][6] This catalytic approach can offer high enantioselectivity.

  • Copper-Catalyzed Domino Reactions: Desymmetrization of prochiral cyclohexadienones using a chiral copper catalyst can generate functionalized spirocyclic β-lactams with excellent stereoselectivity.[7]

  • Organocatalytic Cascade Reactions: Methods utilizing chiral organocatalysts, such as bifunctional cinchona alkaloids, can promote cascade reactions (e.g., thiol-Michael/Mannich/lactamization) to form complex spiro-lactams.[8][9]

This guide will focus on a detailed protocol for the chiral auxiliary-mediated Staudinger cycloaddition, a method noted for its reliability and high degree of stereocontrol.[4]

Featured Protocol: Asymmetric Synthesis via Staudinger [2+2] Cycloaddition

The core of this methodology is the stereoselective [2+2] cycloaddition between a chiral ketene (generated in situ) and an imine.[4] The chirality of the final product is directed by a chiral auxiliary attached to the ketene, which is removed in a subsequent step.

G cluster_0 Preparation of Precursors cluster_1 Core Reaction cluster_2 Finalization P1 Step 1: Imine Formation (from N-Boc-piperidin-4-one) P2 Step 2: Chiral Acid Chloride Formation (from Protected Amino Acid) C1 Step 3: Asymmetric [2+2] Cycloaddition (Ketene + Imine) P2->C1 F1 Step 4: Deprotection & Auxiliary Removal C1->F1 F2 Final Product: Chiral 7-Azaspiro[3.5]nonan-1-one F1->F2

Figure 1. Overall workflow for the asymmetric synthesis.
Protocol 1: Synthesis of the Imine Precursor

This protocol describes the formation of the imine from a protected piperidin-4-one derivative.

Materials:

  • N-Boc-4-piperidone

  • Benzylamine

  • Toluene

  • Dean-Stark apparatus

  • Molecular sieves (optional)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add N-Boc-4-piperidone (1.0 eq), benzylamine (1.1 eq), and toluene (approx. 0.2 M).

  • Heat the mixture to reflux (approx. 110-120 °C).

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene. The resulting crude imine is often of sufficient purity to be used directly in the next step without further purification.

Scientist's Note: The removal of water is critical to drive the equilibrium towards imine formation. A properly functioning Dean-Stark trap is essential. For smaller scale reactions, adding activated molecular sieves to the reaction mixture can also be effective.

Protocol 2: Formation of the Chiral Acid Chloride

This protocol details the conversion of a protected amino acid (serving as the chiral precursor) into its highly reactive acid chloride derivative. This is generated in situ and used immediately.

Materials:

  • N-Phthaloyl-L-phenylalanine (or other suitable chiral acid)

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend the N-protected amino acid (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) to the suspension.

  • Add one drop of anhydrous DMF as a catalyst. Gas evolution (CO, CO₂) should be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • The resulting acid chloride solution is highly moisture-sensitive and should be used immediately in the next step.

Critical Parameters: The reaction must be conducted under strictly anhydrous conditions to prevent quenching of the oxalyl chloride and the resulting acid chloride. Use of a fume hood is mandatory due to the release of toxic CO gas.

Protocol 3: Asymmetric [2+2] Staudinger Cycloaddition

This is the key stereochemistry-defining step where the β-lactam ring is formed.

Materials:

  • Imine precursor (from Protocol 1)

  • Chiral acid chloride solution (from Protocol 2)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve the imine (1.0 eq relative to the acid chloride) in anhydrous DCM.

  • Cool the imine solution to -78 °C using a dry ice/acetone bath.

  • Slowly, add the freshly prepared chiral acid chloride solution dropwise to the cold imine solution via cannula over 20-30 minutes.

  • After the addition is complete, slowly add anhydrous triethylamine (1.5 eq) dropwise. The TEA neutralizes the HCl byproduct and facilitates the in situ formation of the ketene.

  • Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected spirocyclic β-lactam.

G cluster_0 Mechanism ketene Chiral Ketene (from Acid Chloride + TEA) zwitterion Zwitterionic Intermediate (Stereochemistry set here) ketene->zwitterion imine Imine imine->zwitterion lactam Spirocyclic β-Lactam zwitterion->lactam Conrotatory Ring Closure

Figure 2. Simplified mechanism of the Staudinger cycloaddition.

Causality Behind Choices: The extremely low temperature (-78 °C) is critical for maximizing diastereoselectivity by minimizing thermal energy, which could lead to competing, non-selective reaction pathways. Slow addition of the reagents ensures that the concentration of the highly reactive ketene remains low, preventing its dimerization.

Protocol 4: Deprotection and Chiral Auxiliary Removal

The final step involves the removal of both the N-Boc group on the piperidine ring and the chiral auxiliary to yield the target compound. Hydrogenolysis is a common and effective method.

Materials:

  • Protected spirocyclic β-lactam (from Protocol 3)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (e.g., balloon or Parr hydrogenator)

Procedure:

  • Dissolve the protected spiro-lactam (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).

  • Stir the reaction vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[4]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting product may require further purification by chromatography to yield the final chiral 7-azaspiro[3.5]nonan-1-one.

Data Summary

The following table summarizes typical quantitative data for the key steps in the asymmetric synthesis of azaspiro[3.5]nonan-1-ones, based on analogous reactions reported in the literature.[4]

StepReactionCatalyst/AuxiliarySolventTemp (°C)Yield (%)Enantiomeric Excess (ee%)
1 Imine Formation-Toluene110>95-
2 Acid Chloride FormationOxalyl ChlorideDCM0 to rt>95-
3 Asymmetric [2+2] CycloadditionChiral AuxiliaryDCM-78 to rt70-85>95
4 Deprotection/Auxiliary RemovalPd/C, H₂Methanolrt80-90>95

Troubleshooting and Optimization

  • Low Yield in Cycloaddition: This can result from suboptimal temperature control or inefficient ketene formation.[5] Ensure the reaction is maintained at -78 °C during additions and that the triethylamine is pure and added slowly.[5] Moisture contamination is also a primary cause of low yield; ensure all glassware is flame-dried and solvents are anhydrous.

  • Formation of Side-Products: Ketene dimerization can occur if its concentration becomes too high. This is mitigated by the slow, dropwise addition of the acid chloride and base. Elimination reactions can also lead to olefinic impurities; optimizing the base and temperature can minimize this.[5]

  • Incomplete Deprotection: If hydrogenolysis stalls, the catalyst may be poisoned or inactive. Ensure the catalyst is fresh. In some cases, increasing hydrogen pressure or adding an acid (like acetic acid) can facilitate the reaction, though this requires careful optimization to avoid product degradation.

Conclusion

The asymmetric Staudinger [2+2] cycloaddition provides a reliable and highly stereocontrolled route to chiral 7-azaspiro[3.5]nonan-1-one. By carefully controlling reaction parameters, particularly temperature and anhydrous conditions, this multi-step protocol allows for the efficient construction of a valuable spirocyclic scaffold essential for drug discovery and development. The versatility of the Staudinger reaction allows for the substitution of different imine precursors and chiral auxiliaries to generate diverse libraries of spiro-lactams for biological screening.

References

  • Zhang, X., et al. (2018). Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions. Angewandte Chemie International Edition, 57(34), 10985-10988. Available from: [Link]

  • Wang, W., et al. (2016). Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry, 81(11), 4962-4972. Available from: [Link]

  • MDPI. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Molecules, 29(10), 2273. Available from: [Link]

  • Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-3012. Available from: [Link]

  • Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(8), 5279-5286. Available from: [Link]

  • Franz, A. K., et al. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis, 3(4), 576-591. Available from: [Link]

  • Tagat, J. R., et al. (1996). Asymmetric Synthesis of Substituted 2-Azaspiro[3.5]nonan-1-ones: An Enantioselective Synthesis of the Cholesterol Absorption Inhibitor (+)-SCH 54016. The Journal of Organic Chemistry, 61(23), 8341-8343. Available from: [Link]

  • ACS Publications. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available from: [Link]

Sources

Method

Application Notes and Protocols for the N-methylation of 7-azaspiro[3.5]nonane

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction The N-methylation of amines is a fundamental chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The N-methylation of amines is a fundamental chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of a methyl group to a nitrogen atom can significantly alter the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and bioavailability.[1] 7-Azaspiro[3.5]nonane is a valuable spirocyclic scaffold that has garnered interest in the design of novel therapeutic agents, such as GPR119 agonists.[2][3] The N-methylation of this secondary amine provides a key derivative for further functionalization and biological evaluation.

This document provides a detailed protocol for the N-methylation of 7-azaspiro[3.5]nonane, primarily focusing on the robust and widely applicable Eschweiler-Clarke reaction. This method offers a distinct advantage over other methylation techniques, such as those using methyl iodide, by preventing the formation of quaternary ammonium salts.[4][5][6]

The Eschweiler-Clarke Reaction: A Trusted Method for N-Methylation

The Eschweiler-Clarke reaction is a reductive amination process that utilizes formaldehyde as the carbon source and formic acid as the reducing agent to methylate primary or secondary amines.[1][4][5] The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced by a hydride transfer from formic acid. The evolution of carbon dioxide as a byproduct drives the reaction to completion and renders it irreversible.[4][7]

A key feature of the Eschweiler-Clarke reaction is its self-limiting nature; the reaction ceases at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde under these conditions.[4][6] This selectivity makes it an ideal choice for the clean and efficient N-methylation of secondary amines like 7-azaspiro[3.5]nonane.

Reaction Mechanism

The mechanism of the Eschweiler-Clarke reaction for a secondary amine can be summarized in the following steps:

  • Iminium Ion Formation: The secondary amine reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.[5][6]

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the tertiary amine.[4][5]

  • Byproduct Formation: The formate anion is converted to carbon dioxide upon hydride transfer.[4]

Eschweiler_Clarke_Mechanism amine R₂NH (7-Azaspiro[3.5]nonane) iminium [R₂N=CH₂]⁺ (Iminium Ion) amine->iminium + CH₂O, - H₂O formaldehyde CH₂O product R₂NCH₃ (N-Methyl-7-azaspiro[3.5]nonane) iminium->product + HCOOH, - CO₂ formic_acid HCOOH co2 CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction for a secondary amine.

Experimental Protocol: N-methylation of 7-azaspiro[3.5]nonane

This protocol details a representative procedure for the N-methylation of 7-azaspiro[3.5]nonane using the Eschweiler-Clarke reaction.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplierNotes
7-Azaspiro[3.5]nonaneC₈H₁₅N125.21>95%Commercially availableStarting material.[8]
Formaldehyde solutionCH₂O30.0337% in H₂OSigma-AldrichCarbon source.
Formic acidHCOOH46.03>95%Sigma-AldrichReducing agent and acid catalyst.
Dichloromethane (DCM)CH₂Cl₂84.93ACS gradeFisher ScientificExtraction solvent.
Sodium hydroxide (NaOH)NaOH40.00PelletsVWRFor basification.
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04GranularEMD MilliporeDrying agent.
Hydrochloric acid (HCl)HCl36.461 M solutionAcros OrganicsFor washing.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-azaspiro[3.5]nonane (1.0 eq) in a minimal amount of a suitable solvent if necessary, although the reaction can often be run neat.

  • Reagent Addition: To the stirred amine, add formic acid (2.0 eq) followed by the dropwise addition of aqueous formaldehyde solution (2.0 eq). Note: An excess of both formaldehyde and formic acid is typically used to ensure complete methylation.[4][5]

  • Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours.[5][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 1 M hydrochloric acid to quench any remaining formaldehyde and formic acid.

    • Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove any non-basic impurities.

    • Carefully basify the aqueous layer to a pH > 11 with a concentrated sodium hydroxide solution while cooling in an ice bath.

    • Extract the product into dichloromethane (3 x 30 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude N-methyl-7-azaspiro[3.5]nonane.

    • If necessary, the product can be further purified by column chromatography on silica gel or alumina.[9]

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

experimental_workflow start Start: 7-Azaspiro[3.5]nonane reagent_addition Add Formic Acid and Formaldehyde start->reagent_addition heating Heat at 80-100°C for 2-4 hours reagent_addition->heating workup Aqueous Work-up: - Acidify with HCl - Wash with DCM - Basify with NaOH heating->workup extraction Extract with Dichloromethane workup->extraction drying Dry over Na₂SO₄ extraction->drying purification Purification: - Evaporation - (Optional) Column Chromatography drying->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End Product: N-Methyl-7-azaspiro[3.5]nonane characterization->end

Caption: Experimental workflow for the N-methylation of 7-azaspiro[3.5]nonane.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The disappearance of the starting material and the appearance of the product can be tracked by TLC or GC-MS, providing a clear indication of reaction completion.

  • Spectroscopic Analysis: The structure of the final product, N-methyl-7-azaspiro[3.5]nonane, can be unequivocally confirmed by:

    • ¹H NMR: The appearance of a singlet corresponding to the N-methyl protons (typically in the range of 2.2-2.5 ppm) and the disappearance of the N-H proton signal from the starting material.

    • ¹³C NMR: The appearance of a new signal for the N-methyl carbon (typically in the range of 40-45 ppm).

    • Mass Spectrometry: The molecular ion peak corresponding to the mass of the N-methylated product (C₉H₁₇N, MW = 139.24 g/mol ).

Conclusion

The Eschweiler-Clarke reaction provides a reliable and efficient method for the N-methylation of 7-azaspiro[3.5]nonane. The protocol outlined in this application note is straightforward, utilizes readily available reagents, and avoids the common pitfalls of over-alkylation. The inherent selectivity of the reaction, coupled with robust analytical validation, ensures the high-quality synthesis of N-methyl-7-azaspiro[3.5]nonane, a valuable building block for the development of novel chemical entities.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • Eschweiler–Clarke reaction. Grokipedia. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. SpringerLink. [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]

  • Reductive methylation by aqueous formaldehyde and zinc a. ResearchGate. [Link]

  • 7-Azaspiro(3.5)nonane. PubChem. [Link]

  • 7-methyl-1-azaspiro[3.5]nonan-2-one. PubChemLite. [Link]

  • 7-Methyl-7-azaspiro[3.5]nonan-2-one. PubChem. [Link]

  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PubMed. [Link]

  • Preparation method of 1, 7-diazaspiro [3.5] nonane-7-tert-butyl formate and oxalate thereof.
  • (PDF) Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office. [Link]

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Application

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol: A Versatile Spirocyclic Building Block for Modern Drug Discovery

Introduction: Embracing the Third Dimension in Medicinal Chemistry The principle of "escaping from flatland" has become a central theme in contemporary drug design, compelling chemists to move beyond traditional flat, ar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

The principle of "escaping from flatland" has become a central theme in contemporary drug design, compelling chemists to move beyond traditional flat, aromatic scaffolds towards more three-dimensional structures.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and ability to project functional groups into distinct vectors in three-dimensional space make them particularly attractive for creating ligands that can engage with complex biological targets.[] Among these valuable scaffolds, the 7-azaspiro[3.5]nonane core has emerged as a promising motif in medicinal chemistry.[3] This application note provides a detailed guide to the synthesis and utilization of a key derivative, (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol , a versatile building block for the synthesis of novel chemical entities.

This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the proposed synthetic strategies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is crucial for its effective application in synthesis.

PropertyValueSource
CAS Number 1363360-02-4[4]
Molecular Formula C₁₀H₁₉NO[4]
Molecular Weight 169.26 g/mol [4]
SMILES OCC1CC2(CCN(C)CC2)C1[4]

Synthetic Strategy and Protocols

The synthesis of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol can be logically approached in a three-stage sequence starting from precursors to the spirocyclic ketone. The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Synthesis of the Spirocyclic Ketone Core cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Ketone Reduction A Commercially Available Starting Materials B 7-Oxo-2-azaspiro[3.5]nonane A->B Two-Step Cyclization [10] C 7-Methyl-7-azaspiro[3.5]nonan-2-one B->C Eschweiler-Clarke Reaction D (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol C->D Sodium Borohydride Reduction

Caption: Proposed synthetic workflow for (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.

Protocol 1: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

This protocol is adapted from a patented procedure for the synthesis of the core spirocyclic ketone.[5]

Reaction Scheme:

Step 1: First Cyclization 2-(cyanomethyl)tetrahydro-2H-pyran + Bis(2-chloroethyl) ether → Intermediate Compound

Step 2: Second Cyclization and Reduction Intermediate Compound → 7-Oxo-2-azaspiro[3.5]nonane

Materials:

  • N,N-Dimethylformamide (DMF)

  • Bis(2-chloroethyl) ether

  • Cyanoacetaldehyde diethyl acetal (precursor to 2-(cyanomethyl)tetrahydro-2H-pyran)

  • Anhydrous Potassium Carbonate (or Sodium Carbonate)

  • Iodo metal salt (e.g., NaI or KI)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Purified water

  • Sodium hydroxide solution (15%)

  • Neutral alumina for chromatography

Procedure:

Step 1: First Cyclization

  • To a reaction vessel, add N,N-dimethylformamide (720-1600 mL).

  • Add bis(2-chloroethyl) ether (71.5-163 g) to the DMF.

  • Under stirring, add cyanoacetaldehyde diethyl acetal (78.8-138.2 g), an acid-binding agent such as anhydrous potassium carbonate (8.1-25.5 g), and an iodo metal salt (3.7-12.5 g).

  • Rapidly heat the mixture to 70-100 °C and maintain the reaction for 12-24 hours.

  • Cool the reaction solution to 0 °C.

  • Add purified water (200-800 mL) and ethyl acetate (400 mL).

  • Stir, allow the layers to separate, and collect the upper organic phase.

  • Wash the organic phase with 10% sodium bicarbonate solution (100-200 mL).

  • Collect the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Second Cyclization and Reduction

  • To a reaction vessel, add anhydrous tetrahydrofuran (770-1000 mL) and the crude intermediate from Step 1.

  • Purge the vessel with nitrogen and cool the mixture to -10 °C.

  • Carefully add lithium aluminum hydride (15.2-56.9 g) portion-wise over one hour.

  • Stir the reaction mixture for 4-8 hours at this temperature.

  • Slowly and carefully quench the reaction by the sequential addition of purified water (15-57 mL), 15% sodium hydroxide solution (15-57 mL), and then more purified water (45-188 mL).

  • Filter the resulting mixture and concentrate the filtrate to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.

  • Purify the crude product by column chromatography on neutral alumina. A total yield of 56.3-82.6% for the two steps has been reported.[5]

Expertise & Experience: The use of an iodo metal salt in the first step facilitates the nucleophilic substitution by acting as a catalyst. The two-step cyclization provides a robust method to construct the spirocyclic core. The careful, portion-wise addition of LiAlH₄ at low temperature is crucial for controlling the exothermic reaction.

Protocol 2: N-Methylation of 7-Oxo-2-azaspiro[3.5]nonane

The Eschweiler-Clarke reaction is a classic and efficient method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[1]

Reaction Scheme:

7-Oxo-2-azaspiro[3.5]nonane + Formaldehyde + Formic Acid → 7-Methyl-7-azaspiro[3.5]nonan-2-one

Materials:

  • 7-Oxo-2-azaspiro[3.5]nonane

  • Formaldehyde (37% solution in water)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask, dissolve 7-oxo-2-azaspiro[3.5]nonane (1.0 eq) in formic acid (excess, e.g., 5-10 eq).

  • Add formaldehyde solution (excess, e.g., 3-5 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully basify with a sodium hydroxide solution to a pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 7-Methyl-7-azaspiro[3.5]nonan-2-one by flash column chromatography on silica gel.

Trustworthiness: This protocol is based on a well-established and reliable reaction. The reaction is typically high-yielding and avoids the use of alkyl halides, preventing over-alkylation to form quaternary ammonium salts.

Protocol 3: Reduction of 7-Methyl-7-azaspiro[3.5]nonan-2-one

The reduction of the ketone to the desired primary alcohol can be readily achieved using sodium borohydride, a mild and selective reducing agent.[6][7]

Reaction Scheme:

7-Methyl-7-azaspiro[3.5]nonan-2-one → (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol

Materials:

  • 7-Methyl-7-azaspiro[3.5]nonan-2-one

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 7-Methyl-7-azaspiro[3.5]nonan-2-one (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.

  • If necessary, the product can be further purified by silica gel chromatography.

Causality Behind Experimental Choices: Sodium borohydride is chosen for its selectivity for ketones and aldehydes, its tolerance to protic solvents like methanol, and its safer handling profile compared to stronger reducing agents like LiAlH₄.[7] The reaction is performed at a low temperature initially to control the exothermic reaction.

Applications in Synthesis: A Gateway to Novel Scaffolds

The primary alcohol functionality of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol serves as a versatile handle for a variety of chemical transformations, allowing its incorporation into more complex molecular architectures.

G cluster_0 Derivatization Pathways A (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol B Esterification (e.g., with an activated carboxylic acid) A->B C Etherification (e.g., Williamson ether synthesis) A->C D Mitsunobu Reaction (e.g., with a nucleophile like phthalimide) A->D E Oxidation (to the corresponding aldehyde) A->E

Caption: Key synthetic transformations of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.

Protocol 4: Mitsunobu Reaction for Nucleophilic Substitution

The Mitsunobu reaction is a powerful method for the stereospecific conversion of alcohols to a variety of functional groups with inversion of configuration.[8]

Reaction Scheme:

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol + Nucleophile (e.g., Phthalimide) → Substituted Product

Materials:

  • (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Phthalimide (or other suitable nucleophile)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the desired substituted product.

Authoritative Grounding: The Mitsunobu reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and broad substrate scope.[8] This protocol provides a reliable method for introducing nitrogen-containing functionalities, which can be further elaborated.

Conclusion

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is a valuable and versatile building block that provides a robust entry point into the exciting field of spirocyclic chemistry. Its synthesis from readily available precursors is achievable through a logical sequence of established and reliable chemical transformations. The primary alcohol functionality serves as a key handle for further derivatization, enabling the incorporation of this three-dimensional scaffold into a wide array of complex molecules for drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this promising building block in their synthetic endeavors.

References

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Reagent Guide. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH₄, LiAlH₄. Chemistry LibreTexts. [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Google Patents. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu reaction: origin, mechanism, improvements, and applications. Chemistry–An Asian Journal, 2(11), 1340-1355. [Link]

  • PubChem. (n.d.). {7-Oxa-2-azaspiro[3.5]nonan-1-yl}methanol. PubChem. [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis and Evaluation of Novel GPR119 Agonists Utilizing a (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol Scaffold

Abstract G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for metabolic diseases, notably type 2 diabetes mellitus (T2DM) and obesity.[1][2][3] Its strategic expression in pancreatic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for metabolic diseases, notably type 2 diabetes mellitus (T2DM) and obesity.[1][2][3] Its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells positions it as a key regulator of glucose homeostasis.[4][5][6][7] Agonist activation of GPR119 stimulates a Gαs-protein-coupled signaling cascade, leading to increased intracellular cyclic AMP (cAMP), which in turn promotes glucose-dependent insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][4][5][7][8][9][10] This dual mechanism offers a powerful, glucose-sensitive approach to glycemic control with a reduced risk of hypoglycemia.[5][7] Spirocyclic scaffolds have gained significant attention in medicinal chemistry for their ability to impart novel three-dimensional character and favorable physicochemical properties to drug candidates.[11][12] This guide provides a comprehensive framework for the synthesis of novel GPR119 agonists using the versatile (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol building block, detailing the synthetic strategy, step-by-step protocols for synthesis and characterization, and robust methodologies for in vitro biological evaluation.

The Scientific Rationale: Targeting GPR119 in Metabolic Disease

The allure of GPR119 as a drug target lies in its multifaceted impact on glucose metabolism. Unlike traditional insulin secretagogues that can induce hypoglycemia, GPR119 agonists enhance insulin secretion only in the presence of elevated glucose levels.[1][6] Furthermore, by stimulating the release of GLP-1 from the gut, GPR119 agonists leverage the incretin effect, which accounts for a significant portion of postprandial insulin release and also confers secondary benefits such as slowed gastric emptying and appetite suppression.[1][4][13][14]

The selection of a (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol core is a deliberate design choice. The spirocyclic nature of this scaffold provides a rigid, three-dimensional framework that can orient key pharmacophoric elements into an optimal binding conformation within the GPR119 receptor. This structural rigidity often leads to enhanced potency and selectivity. The methyl group on the azaspirane nitrogen and the methanol functional group serve as versatile handles for synthetic elaboration, allowing for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[12][15]

The GPR119 Signaling Pathway

Upon binding of an agonist, GPR119 undergoes a conformational change that activates the associated heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates, subsequently activating adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger cAMP.[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets that culminate in the potentiation of insulin granule exocytosis in pancreatic β-cells and GLP-1 secretion in intestinal L-cells.[8]

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Intracellular Space Agonist (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol Derivative Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gs Protein (α, β, γ subunits) GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Output In Pancreatic β-cells: ↑ Glucose-Stimulated Insulin Secretion (GSIS) In Intestinal L-cells: ↑ GLP-1 Secretion PKA->Output Promotes

Caption: GPR119 agonist-induced signaling cascade.

Synthetic Strategy and Workflow

The synthesis of GPR119 agonists from the (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol scaffold typically follows a convergent strategy. The core is coupled to a heterocyclic moiety (often a substituted pyrimidine) which is, in turn, linked to a functionalized aromatic group. This modular approach allows for the efficient exploration of chemical diversity at different points of the molecule.

The workflow involves an initial coupling reaction, such as a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination, to connect the azaspiro nonane nitrogen to the heterocyclic core. The methanol group on the spirocycle can then be used as a handle for further modifications or can be a key interaction point itself. A subsequent coupling reaction, like a Suzuki or Negishi coupling, is often employed to attach the final aromatic piece.[16]

Synthetic_Workflow Start Starting Material: (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol Step1 Step 1: Coupling Reaction (e.g., S_NAr with a dihalopyrimidine) Start->Step1 Intermediate Intermediate 1: Functionalized Spirocycle-Pyrimidine Adduct Step1->Intermediate Step2 Step 2: Cross-Coupling (e.g., Suzuki coupling with an arylboronic acid) Intermediate->Step2 Product Final Product: Purified GPR119 Agonist Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization BioAssay Biological Evaluation (cAMP, GSIS Assays) Characterization->BioAssay

Sources

Application

Harnessing (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol in Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

An Application Guide for Researchers Abstract Spirocyclic saturated heterocycles are privileged structural motifs in modern drug discovery, valued for their ability to confer three-dimensional complexity and improved phy...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Spirocyclic saturated heterocycles are privileged structural motifs in modern drug discovery, valued for their ability to confer three-dimensional complexity and improved physicochemical properties.[1][2] (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is a valuable building block, featuring a rigid spirocyclic core with a tertiary amine and a primary alcohol. This combination offers a unique opportunity for synthetic diversification. While the tertiary amine is generally inert to direct cross-coupling, the primary alcohol serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. This guide provides detailed protocols and mechanistic insights for leveraging this primary alcohol in two key transformations: a robust, two-step Suzuki-Miyaura cross-coupling and an advanced, direct C-O Buchwald-Hartwig coupling.

Strategic Considerations for Coupling Reactions

The synthetic utility of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is centered on the reactivity of its primary alcohol. Direct coupling of aliphatic alcohols can be challenging. A more common and reliable strategy involves the activation of the alcohol to a more competent leaving group, such as a mesylate or tosylate, which can then readily participate in various cross-coupling reactions.[3]

This guide prioritizes a nickel-catalyzed Suzuki-Miyaura reaction of the corresponding mesylate, a transformation known for its broad substrate scope and functional group tolerance.[3] An alternative protocol for a direct, palladium-catalyzed C–O coupling is also presented for cases where a one-step transformation is desired, though it often requires more specialized conditions.

G cluster_input Starting Material cluster_decision Strategic Choice cluster_paths Reaction Pathways cluster_output Products start (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol decision Select Coupling Strategy start->decision activate Step 1: Activate Alcohol (e.g., Mesylation) decision->activate Robust/Versatile Route buchwald Direct C-O Coupling (Buchwald-Hartwig) decision->buchwald Direct/Advanced Route suzuki Step 2: Ni-catalyzed Suzuki-Miyaura Coupling activate->suzuki product_cc C(sp³)–C(sp²) Coupled Product suzuki->product_cc product_co C(sp³)–O Aryl Ether Product buchwald->product_co

Figure 1: Decision workflow for coupling (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This two-step, one-pot protocol is the recommended approach for its reliability and broad applicability. The alcohol is first converted in situ to a mesylate, which is a superior leaving group for the subsequent nickel-catalyzed C(sp³)–C(sp²) bond formation with a variety of boronic acids.

Causality and Experimental Design
  • Activation: The conversion of the hydroxyl group to a mesylate is critical because the C–O bond of an alcohol is not sufficiently reactive for oxidative addition to the metal center. Methanesulfonyl chloride (MsCl) is an economical and highly effective activating agent.

  • Catalysis: While palladium is the traditional catalyst for Suzuki couplings, nickel catalysts often exhibit superior reactivity for reactions involving C(sp³)–X bonds and are more cost-effective.[4]

  • Ligand: The choice of ligand is crucial for stabilizing the nickel catalyst and facilitating the catalytic cycle. A bidentate phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is often effective in preventing catalyst decomposition and promoting reductive elimination.[5]

  • Base and Solvent: A non-nucleophilic organic base (like triethylamine) is used during the activation step to quench the HCl byproduct without competing with the alcohol. For the coupling step, a polar aprotic solvent like dioxane or THF is suitable, and an inorganic base like K₃PO₄ is used to facilitate the transmetalation step.[6]

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_activation Step A: In Situ Activation cluster_coupling Step B: Cross-Coupling cluster_workup Work-up & Purification flask Schlenk Flask under Argon reagents Add Starting Material, Solvent (THF), and Et3N flask->reagents cool Cool to 0 °C reagents->cool add_mscl Add MsCl dropwise cool->add_mscl stir Stir at 0 °C for 1 hr add_mscl->stir add_coupling Add Boronic Acid, K3PO4, NiCl2(dppf) stir->add_coupling heat Heat to 80 °C add_coupling->heat monitor Monitor by TLC/LC-MS (Typically 12-24h) heat->monitor quench Cool and Quench (e.g., with water) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Column Chromatography extract->purify

Figure 2: Experimental workflow for the two-step Suzuki-Miyaura coupling protocol.

Detailed Step-by-Step Protocol

Materials:

  • (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Aryl/Heteroaryl boronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) (NiCl₂(dppf)) (5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Anhydrous 1,4-Dioxane or THF

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, argon/nitrogen line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol (1.0 mmol, 169.3 mg).

  • Add anhydrous dioxane (5 mL) and triethylamine (1.5 mmol, 0.21 mL). Stir the solution to ensure complete dissolution.

  • Activation: Cool the flask to 0 °C in an ice bath. Add methanesulfonyl chloride (1.2 mmol, 0.093 mL) dropwise over 5 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Coupling: To the same flask, add the aryl boronic acid (1.5 mmol), potassium phosphate (3.0 mmol, 636 mg), and NiCl₂(dppf) (0.05 mmol, 27 mg).

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Coupling Partner (Boronic Acid)Catalyst LoadingTemperature (°C)Typical Time (h)Expected Yield
Phenylboronic acid5 mol%801275-85%
4-Methoxyphenylboronic acid5 mol%801280-90%
4-(Trifluoromethyl)phenylboronic acid5 mol%801865-75%
2-Methylphenylboronic acid5 mol%902450-65%
3-Pyridinylboronic acid7.5 mol%902455-70%

Protocol 2: Direct Buchwald-Hartwig C–O Cross-Coupling

This protocol describes the direct formation of an aryl ether via a palladium-catalyzed coupling of the primary alcohol with an aryl halide. This method is more atom-economical but can be more sensitive to reaction conditions and substrate scope, particularly with aliphatic alcohols.

Causality and Experimental Design
  • Mechanism: The catalytic cycle for C–O coupling is similar to the C–N coupling, involving oxidative addition, coordination of the alcoholate, and reductive elimination.[7] A strong base is required to deprotonate the alcohol, forming the active nucleophile.

  • Catalyst System: This transformation requires a highly active catalyst system. A common choice is a palladium(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich biaryl phosphine ligand.[8] These bulky ligands promote the rate-limiting reductive elimination step.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is essential for deprotonating the alcohol to form the palladium-alkoxide intermediate.

  • Inert Conditions: The Pd(0) catalyst, the electron-rich ligand, and the strong base are all highly sensitive to oxygen and moisture. Therefore, strict adherence to inert atmosphere techniques (glovebox or Schlenk line) is paramount for success.[9]

G pd0 Pd(0)L pd_ox L-Pd(II)(Ar)(X) pd0->pd_ox Oxidative Addition pd_alkoxide L-Pd(II)(Ar)(OR') pd_ox->pd_alkoxide Ligand Exchange/ Deprotonation pd_alkoxide->pd0 Reductive Elimination product Ar-OR' pd_alkoxide->product hx_base HX + Base arx Ar-X arx->pd_ox roh R'-OH + Base roh->pd_alkoxide

Figure 3: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Detailed Step-by-Step Protocol

Materials:

  • (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol (1.2 equiv)

  • Aryl bromide or iodide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • tBuXPhos (4.8 mol%) or similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line setup

Procedure:

  • Reaction Setup (Glovebox Recommended): To a dry Schlenk tube inside a glovebox, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), the phosphine ligand (0.048 mmol), and NaOtBu (1.4 mmol, 135 mg).

  • Add the aryl halide (1.0 mmol) and (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol (1.2 mmol, 203 mg).

  • Add anhydrous toluene (5 mL).

  • Reaction Execution: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

  • Stir the mixture for 16-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxygen exposure)- Insufficient base strength (Protocol 2)- Poor leaving group (Protocol 1)- Ensure rigorous inert atmosphere technique.- Use a stronger base (e.g., LHMDS instead of NaOtBu).- Confirm complete activation of the alcohol to the mesylate.
Side Product Formation - β-Hydride elimination (if applicable)- Homocoupling of boronic acid- Use a more electron-rich ligand.- Lower reaction temperature.- Ensure slow addition of reagents.
Decomposition of Starting Material - Reaction temperature too high- Incompatible functional groups- Screen lower temperatures (e.g., 60-70 °C for Protocol 1).- Protect sensitive functional groups on the coupling partner.

References

  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2023). Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. Organic & Biomolecular Chemistry, 21(17), 3542-3546. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • ResearchGate. (2023). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. [Link]

  • American Chemical Society. (2025). Development of a nickel-catalyzed Suzuki–Miyaura cross-coupling reaction of aliphatic alcohol derivatives. ACS Fall 2025 Meeting. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons. (General reference for principles, specific URL not applicable).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 10(73), 45035-45046. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Method

Application Note: High-Throughput Cellular Assays for the Pharmacological Evaluation of 7-Azaspiro[3.5]nonane GPR119 Agonists

Abstract G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and metabolic disorders due to its specific expression in pancreatic β-cells and intestinal L-cells.[1][2][3] Activat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and metabolic disorders due to its specific expression in pancreatic β-cells and intestinal L-cells.[1][2][3] Activation of GPR119 by agonists stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][4][5] The 7-azaspiro[3.5]nonane scaffold has been identified as a potent core structure for novel GPR119 agonists.[4] This guide provides a detailed framework and step-by-step protocols for the cellular pharmacological evaluation of this compound class, focusing on assays that measure direct receptor engagement and downstream physiological responses.

Introduction: GPR119 Signaling and Therapeutic Rationale

GPR119 is a Class A G protein-coupled receptor that primarily couples to the stimulatory G alpha subunit (Gαs).[1][5] Upon agonist binding, GPR119 activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] This elevation in intracellular cAMP is the proximal signaling event that triggers the key beneficial effects of GPR119 activation.[1][6][7]

  • In Pancreatic β-cells: Increased cAMP enhances glucose-stimulated insulin secretion (GSIS).[1][8]

  • In Intestinal L-cells: Elevated cAMP promotes the secretion of GLP-1.[8][9][10] GLP-1, in turn, acts on pancreatic β-cells to further potentiate GSIS, creating a dual mechanism for improving glucose homeostasis.[1]

The evaluation of novel 7-azaspiro[3.5]nonane GPR119 agonists, therefore, requires a multi-assay approach to determine compound potency (EC₅₀) and efficacy (Eₘₐₓ) at different stages of this signaling cascade.

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Catalyzes Agonist 7-Azaspiro[3.5]nonane Agonist Agonist->GPR119 Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Insulin or GLP-1 Secretion) PKA->Response Leads to

Caption: GPR119 Gαs Signaling Pathway.

Primary Assay: cAMP Accumulation

The most direct and robust method for quantifying GPR119 activation is to measure the agonist-induced accumulation of intracellular cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) assays are ideally suited for this purpose in a high-throughput screening (HTS) format.

Principle of HTRF cAMP Assay

The HTRF cAMP assay is a competitive immunoassay.[11][12] Intracellular cAMP generated by activated GPR119 competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the antibody binds the d2-labeled tracer, FRET occurs. An increase in cellular cAMP displaces the tracer, leading to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP produced.[12][13][14]

Protocol: HTRF cAMP Assay

This protocol is designed for a 384-well plate format using HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

Materials:

  • HEK293-hGPR119 cells

  • Assay Medium: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor)

  • 7-azaspiro[3.5]nonane test compounds

  • Reference Agonist (e.g., AR231453)

  • HTRF cAMP Detection Kit (e.g., from Revvity or Cisbio)

  • 384-well white, low-volume assay plates

  • HTRF-compatible plate reader

Workflow:

cAMP_Assay_Workflow A 1. Seed Cells HEK293-hGPR119 cells in 384-well plate B 2. Prepare Compounds Serial dilutions of test and reference agonists A->B C 3. Stimulate Cells Add compounds to cells, incubate 30 min at RT B->C D 4. Lyse & Detect Add HTRF reagents (cAMP-d2 and anti-cAMP-Cryptate) C->D E 5. Incubate 60 min at RT, protected from light D->E F 6. Read Plate Measure fluorescence at 665 nm and 620 nm E->F G 7. Analyze Data Calculate ratio and plot dose-response curve to find EC₅₀ F->G

Caption: HTRF cAMP Assay Experimental Workflow.

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells/well in 10 µL of culture medium. Incubate overnight.

  • Compound Preparation: Prepare a 4X final concentration serial dilution of the 7-azaspiro[3.5]nonane agonists and reference compound in assay buffer.

  • Cell Stimulation: Add 5 µL of the 4X compound dilutions to the appropriate wells. Add 5 µL of assay buffer with vehicle (e.g., 0.4% DMSO) to control wells. Incubate for 30 minutes at room temperature.

  • Detection Reagent Preparation: Prepare the HTRF reagents (cAMP-d2 and anti-cAMP Cryptate) according to the manufacturer's instructions in the provided lysis buffer.

  • Lysis and Detection: Add 5 µL of the cAMP-d2 solution, followed by 5 µL of the anti-cAMP Cryptate solution to all wells.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (Cryptate signal).

Data Analysis and Presentation
  • Calculate the 665/620 ratio for each well.

  • Normalize the data: Set the average signal from vehicle-only wells as 0% activation and the average signal from a saturating concentration of a reference agonist as 100% activation.

  • Plot the normalized response against the log of the agonist concentration.

  • Fit the data using a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Compound IDEC₅₀ (nM)Eₘₐₓ (% of Reference)Hill Slope
Reference (AR231453)1.5100%1.1
7-AZA-00125.398%1.0
7-AZA-0028.7105%1.2
7-AZA-003150.185%0.9

Expert Insight: The inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is critical. GPR119 activation produces cAMP, but endogenous PDEs rapidly degrade it. Inhibiting PDEs allows the cAMP signal to accumulate to a detectable level, significantly increasing the assay window and sensitivity.[15] Always run a parallel assay on the parental cell line (lacking GPR119) to confirm that the observed activity is receptor-dependent.[7][16]

Secondary Assay: CRE-Luciferase Reporter Gene

To confirm the functional consequence of cAMP production, a reporter gene assay can be employed. This assay measures the transcriptional activation downstream of the cAMP/PKA pathway.

Principle of CRE-Luciferase Assay

Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element Binding Protein (CREB). Phosphorylated CREB binds to cAMP Response Elements (CREs) in the promoter region of target genes.[17] In this assay, a reporter construct is used where multiple CREs are placed upstream of a luciferase gene (e.g., luc2P).[18] Agonist-induced CREB activation drives the expression of luciferase, and the resulting luminescence is measured as a readout of pathway activation.[19][20]

Protocol: CRE-Luciferase Assay

This protocol uses HEK293 cells stably co-expressing hGPR119 and a CRE-luciferase reporter construct.

Materials:

  • HEK293-hGPR119-CRE-luc cells

  • Assay Medium: Opti-MEM or similar serum-free medium

  • Test compounds and reference agonist

  • Luciferase assay reagent (e.g., Promega Bright-Glo™ or ONE-Glo™)

  • 96-well or 384-well white, clear-bottom assay plates

  • Luminometer

Step-by-Step Procedure:

  • Cell Plating: Seed 10,000-20,000 cells per well in a 96-well white plate and incubate overnight.

  • Serum Starvation: Replace culture medium with serum-free assay medium and incubate for 4-6 hours.

  • Compound Treatment: Add test compounds at various concentrations. Use forskolin (a direct adenylyl cyclase activator) as a positive control for the reporter system itself.[16] Incubate for 4-6 hours at 37°C.[19]

  • Reagent Equilibration: Allow the assay plate and luciferase reagent to equilibrate to room temperature.

  • Luminescence Measurement: Add luciferase reagent to each well (volume equal to the culture volume).

  • Incubation: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Expert Insight: Reporter gene assays measure a downstream, amplified response and are typically more sensitive than cAMP assays but have a longer incubation time.[17] The 4-6 hour stimulation period is a balance between allowing sufficient time for transcription and translation of the luciferase enzyme while minimizing potential receptor desensitization or compound cytotoxicity.

Functional Assay: GLP-1 Secretion

To assess the physiological relevance of GPR119 activation, it is essential to measure the release of the incretin hormone GLP-1 from an appropriate cell model.

Principle of GLP-1 Secretion Assay

Enteroendocrine L-cells, such as the human NCI-H716 or murine GLUTag cell lines, endogenously express GPR119 and secrete GLP-1 in response to stimuli.[1][21] Following treatment with GPR119 agonists, the cell culture supernatant is collected, and the concentration of secreted GLP-1 is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

Protocol: GLP-1 Secretion from NCI-H716 Cells

Materials:

  • NCI-H716 cells

  • Assay Buffer: KRB buffer (Krebs-Ringer Bicarbonate) supplemented with 0.2% BSA.

  • DPP-IV inhibitor (e.g., Sitagliptin)

  • Test compounds and reference agonist

  • Positive Control (e.g., Phorbol 12-myristate 13-acetate, PMA)

  • Active GLP-1 ELISA Kit

  • 96-well culture plates

Workflow:

GLP1_Assay_Workflow A 1. Seed NCI-H716 Cells Culture for 48-72h to form cell aggregates B 2. Wash & Pre-incubate Wash with assay buffer. Pre-incubate for 30 min A->B C 3. Stimulate Secretion Add compounds + DPP-IV inhibitor. Incubate 2h at 37°C B->C D 4. Collect Supernatant Centrifuge plate to pellet cells. Collect supernatant C->D E 5. Quantify GLP-1 Perform ELISA on supernatant according to kit protocol D->E F 6. Analyze Data Calculate GLP-1 concentration and plot dose-response E->F

Caption: GLP-1 Secretion Assay Experimental Workflow.

Step-by-Step Procedure:

  • Cell Culture: Seed NCI-H716 cells in a 96-well plate and culture for 48-72 hours. These cells grow in suspension and form aggregates, which is normal.

  • Pre-incubation: Gently aspirate the culture medium. Wash the cells once with assay buffer. Add fresh assay buffer and pre-incubate for 30-60 minutes at 37°C.

  • Stimulation: Remove the pre-incubation buffer. Add assay buffer containing the desired concentrations of test compounds, a DPP-IV inhibitor (10 µM), and positive/negative controls.[22]

  • Incubation: Incubate the plate for 2 hours at 37°C.[22][23]

  • Supernatant Collection: Centrifuge the plate at low speed (e.g., 500 x g for 5 min) to pellet the cell aggregates. Carefully collect the supernatant for analysis.

  • ELISA: Quantify the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer’s protocol.

Data Analysis and Presentation
Compound IDEC₅₀ (nM)Eₘₐₓ (Fold over Basal)
Reference (AR231453)12.54.2
7-AZA-001180.63.8
7-AZA-00255.24.5
7-AZA-003>10002.1

Expert Insight: The inclusion of a DPP-IV inhibitor is crucial. Active GLP-1 is rapidly degraded by the enzyme Dipeptidyl Peptidase-IV (DPP-IV). Adding an inhibitor prevents this degradation in the culture medium, ensuring an accurate measurement of secreted active GLP-1. NCI-H716 cells can be challenging to work with as they grow in suspension.[21] Consistent, gentle handling during wash steps is key to preventing cell loss and ensuring reproducibility.

Summary and Path Forward

By employing this tiered assay cascade—from direct target engagement (cAMP) to downstream signaling (CRE-luc) and finally to a physiologically relevant output (GLP-1 secretion)—researchers can build a comprehensive pharmacological profile of novel 7-azaspiro[3.5]nonane GPR119 agonists. This integrated data is critical for establishing structure-activity relationships (SAR) and selecting lead candidates for further in vivo evaluation.

References

  • Markossian, S., Grossman, A., Baskir, H., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved January 19, 2026, from [Link]

  • Principles of the HTRF cAMP Assay. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor. (2010-). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Retrieved January 19, 2026, from [Link]

  • Xu, X., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications. Retrieved January 19, 2026, from [Link]

  • HTRF® package insert cAMP HiRange. (2007, May). Cisbio. Retrieved January 19, 2026, from [Link]

  • Overton, H. A., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology. Retrieved January 19, 2026, from [Link]

  • CRE/CREB Reporter Assay Kit. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]

  • Wang, M. W., et al. (2014). Discovery and characterization of novel small-molecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica. Retrieved January 19, 2026, from [Link]

  • Semple, G., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology. Retrieved January 19, 2026, from [Link]

  • Semple, G., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology. Retrieved January 19, 2026, from [Link]

  • GPR119 agonists trigger cAMP elevation in primary L-cells. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • CRE/CREB Luciferase Reporter HEK293 Cell Line. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]

  • Le Lagadec, S., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol. Retrieved January 19, 2026, from [Link]

  • Wang, M. W., et al. (2014). Discovery and characterization of novel small-molecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica. Retrieved January 19, 2026, from [Link]

  • Lin, H. V., et al. (2013). Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Identification and characterization of a novel GPR119 agonist. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Brubaker, P. L. (2012). NCI-H716 Cells. In The Impact of Food Bioactives on Health. Springer. Retrieved January 19, 2026, from [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • GLP-1 release by NCI-H716 cells. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Christensen, L. W., et al. (2020). Peptide production and secretion in GLUTag, NCI-H716, and STC-1 cells. Journal of Molecular Endocrinology. Retrieved January 19, 2026, from [Link]

  • GLP-1 secretion by NCI-H716 cells stimulated by incubating with... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Lauffer, L. M., et al. (2009). GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell. Diabetes. Retrieved January 19, 2026, from [Link]

  • Alam, O., et al. (2021). GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus. Bioorganic Chemistry. Retrieved January 19, 2026, from [Link]

  • Zhang, L., et al. (2021). Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. Cell & Bioscience. Retrieved January 19, 2026, from [Link]

Sources

Application

Application Note: A Guide to the In Vitro ADME Profiling of 7-Azaspiro[3.5]nonane Derivatives

Introduction: Navigating the Unique Chemical Space of Azaspirocycles The 7-azaspiro[3.5]nonane scaffold represents a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and confor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Unique Chemical Space of Azaspirocycles

The 7-azaspiro[3.5]nonane scaffold represents a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a pathway to design highly selective ligands with improved physicochemical properties compared to traditional flat, aromatic systems. However, these same structural features can present unique challenges during preclinical development. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these novel chemical entities is paramount to mitigating late-stage attrition and successfully advancing candidates to the clinic.[1][2] The intrinsic reactivity and metabolic pathways of strained heterocyclic spirocycles, for instance, can lead to unexpected biological effects or pharmacokinetic hurdles.[3][4]

This guide provides a comprehensive framework for the in vitro ADME profiling of 7-azaspiro[3.5]nonane derivatives. We move beyond mere procedural lists to explain the scientific rationale behind each assay, enabling researchers to make informed decisions, troubleshoot potential issues, and interpret data within the context of drug discovery milestones. The protocols described herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and align with regulatory expectations.[5][6]

Strategic Overview: An Integrated Approach to ADME Profiling

Effective ADME screening is not a linear process but an iterative cycle of testing, analysis, and chemical optimization.[7] Data from these assays provide critical insights that guide the selection and refinement of lead compounds.[2][8] The following workflow illustrates a best-practice sequence for characterizing 7-azaspiro[3.5]nonane derivatives.

ADME_Workflow cluster_0 Early Screening (Hit-to-Lead) cluster_1 Lead Optimization cluster_2 Candidate Selection A Aqueous Solubility (Kinetic) B Metabolic Stability (HLM, MLM) C Permeability (PAMPA) Decision1 Good Profile? C->Decision1 D CYP450 Inhibition (IC50 Screen) E Plasma Protein Binding (Equilibrium Dialysis) F Cellular Permeability (Caco-2, Efflux Ratio) G Metabolite Identification Decision2 Optimized Profile? G->Decision2 H Time-Dependent CYP Inhibition (TDI) I CYP Reaction Phenotyping J CYP Induction (Hepatocytes) End IND-Enabling Studies J->End Start New 7-Azaspiro[3.5]nonane Derivative Synthesized Start->A Decision1->D Yes Stop Terminate or Redesign Decision1->Stop No Decision2->H Yes Decision2->Stop No

Caption: High-level workflow for integrated in vitro ADME assessment.

Section 1: Metabolic Stability Assessment

Metabolic stability is a critical parameter that dictates a drug's half-life and dosing regimen.[9] For 7-azaspiro[3.5]nonane derivatives, the unique stereochemistry may influence enzyme binding and expose novel sites for metabolism. We employ two primary systems: human liver microsomes (HLM) for Phase I metabolism and hepatocytes for a more complete picture including Phase II pathways.[9][10]

Rationale: Microsomes vs. Hepatocytes
  • Liver Microsomes: These are subcellular fractions containing the majority of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[10] Microsomal stability assays are cost-effective, high-throughput, and ideal for early-stage screening to rank-order compounds based on their intrinsic clearance.[10][11]

  • Hepatocytes: As whole cells, hepatocytes contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters. They provide a more physiologically relevant system to assess the overall metabolic fate of a compound, though at a lower throughput.[9]

Key Protocol: Metabolic Stability in Human Liver Microsomes

This protocol determines the in vitro half-life (T½) and intrinsic clearance (Clint) of a test compound.

Workflow Diagram: Microsomal Stability Assay

Microsomal_Stability_Workflow A 1. Prepare Reagents - Test Compound (1 µM final) - Pooled HLM (0.5 mg/mL) - Phosphate Buffer (pH 7.4) - NADPH Regenerating System B 2. Pre-incubation Incubate HLM, Buffer, and Test Compound at 37°C for 5 min. A->B C 3. Initiate Reaction Add NADPH system to start the reaction. B->C D 4. Time-Point Sampling Aliquot reaction mixture at 0, 5, 15, 30, 45 min. C->D E 5. Quench Reaction Add ice-cold Acetonitrile with Internal Standard (IS) to each aliquot. D->E F 6. Protein Precipitation Centrifuge to pellet protein. E->F G 7. LC-MS/MS Analysis Analyze supernatant to quantify remaining parent compound. F->G H 8. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate T½ and Clint G->H

Caption: Step-by-step workflow for the HLM stability assay.

Detailed Steps:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12]

    • Scientist's Note: An NADPH regenerating system provides a sustained, saturating level of the cofactor, mimicking cellular conditions more closely than a single bolus of NADPH, which can be rapidly consumed.[13][14] This is crucial for accurately determining clearance for slowly metabolized compounds.

  • Reaction Setup: In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer.[11]

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to equilibrate the temperature.[15]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11]

  • Sampling & Quenching: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction.[10][12]

  • Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining.[16]

  • Controls (Self-Validation):

    • -NADPH Control: Run a parallel incubation without the NADPH regenerating system to assess non-CYP-mediated degradation (e.g., chemical instability, other enzymatic pathways).

    • Positive Controls: Include a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to validate the metabolic activity of the microsome batch.

Data Interpretation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line (k) is used to calculate the half-life and intrinsic clearance.

  • Half-Life (T½, min): 0.693 / k

  • Intrinsic Clearance (Clint, µL/min/mg protein): (0.693 / T½) * (Incubation Volume / Protein mass)

Compound IDT½ (min)Clint (µL/min/mg)Stability Class
AZN-0018.581.5High Clearance
AZN-00225.127.6Moderate Clearance
AZN-003> 60< 11.5Low Clearance
Verapamil (Control)6.2111.8High Clearance
Warfarin (Control)> 60< 11.5Low Clearance

Section 2: Permeability and Efflux Assessment

Permeability is a key determinant of a drug's absorption. For orally administered drugs, crossing the intestinal epithelium is the first major hurdle.[17] We utilize a tiered approach, starting with a high-throughput artificial membrane assay (PAMPA) and progressing to a more complex, cell-based model (Caco-2).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a cell-free assay that models passive, transcellular diffusion.[18] A lipid-infused artificial membrane separates a donor and acceptor well.[19] It is a rapid and cost-effective method to assess a compound's intrinsic ability to cross a lipid barrier, making it ideal for early-stage screening.[20]

Protocol:

  • A filter plate is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form the artificial membrane.[18]

  • The test compound (e.g., 10 µM in a buffer solution with 5% DMSO) is added to the donor wells of the filter plate.[20][21]

  • The filter plate is placed into an acceptor plate containing buffer.

  • The "sandwich" is incubated for a set period (e.g., 4-18 hours).[20][22]

  • The concentrations of the compound in the donor, acceptor, and reference wells are quantified by LC-MS/MS or UV-Vis spectroscopy.

  • The effective permeability (Pe) is calculated.

Caco-2 Permeability Assay

The Caco-2 assay is the industry gold standard for predicting in vivo drug absorption.[23] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key efflux transporters (e.g., P-glycoprotein).[17][24] This assay can measure both passive permeability and active transport (efflux).

Key Steps & Rationale:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ inserts and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[24]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is crucial. This is verified by measuring the Transepithelial Electrical Resistance (TEER).[17][25] A TEER value >300 Ω·cm² typically indicates a well-formed monolayer.[25][26] The passive diffusion of a fluorescent marker like Lucifer Yellow is also used to confirm low paracellular leakage.[25]

  • Bidirectional Transport: The assay is performed in two directions:

    • Apical to Basolateral (A→B): Measures the rate of absorption. The test compound is added to the top (apical) chamber.

    • Basolateral to Apical (B→A): Measures the rate of efflux. The compound is added to the bottom (basolateral) chamber.

  • Analysis: Samples are taken from the receiver chamber over time (e.g., 2 hours) and analyzed by LC-MS/MS.[17] The apparent permeability coefficient (Papp) is calculated.

Data Interpretation:

  • Apparent Permeability (Papp): A measure of the rate of transport across the cell monolayer.

  • Efflux Ratio (ER): Papp (B→A) / Papp (A→B)

    • An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter, such as P-glycoprotein.[24]

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability ClassEfflux Substrate?
AZN-0029.510.11.1HighNo
AZN-0041.28.87.3LowYes (P-gp)
Antipyrine (High)25.224.81.0HighNo
Atenolol (Low)0.40.51.3LowNo
Talinolol (Efflux)0.810.413.0LowYes (P-gp)

Section 3: Drug-Drug Interaction (DDI) Potential

Assessing a compound's potential to inhibit or induce CYP enzymes is a critical regulatory requirement.[5][6][27] DDIs can lead to significant safety issues if a co-administered drug's metabolism is altered.[28][29]

Rationale for CYP Inhibition Screening

Inhibition of CYP enzymes by a new drug can decrease the metabolism of other drugs that are substrates for that enzyme, leading to increased plasma concentrations and potential toxicity.[30] Screening against a panel of the most clinically relevant CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is standard practice.[8][31]

Protocol: CYP450 Inhibition IC₅₀ Determination

This protocol determines the concentration of a test compound required to inhibit 50% of a specific CYP enzyme's activity (IC₅₀).

  • System: Pooled human liver microsomes are used as the source of CYP enzymes.[29]

  • Incubation: The test compound (at various concentrations) is pre-incubated with HLM and a specific probe substrate for the CYP isoform of interest (e.g., Midazolam for CYP3A4).

  • Reaction: The reaction is initiated by adding the NADPH regenerating system.

  • Metabolite Formation: The reaction is allowed to proceed for a time that is within the linear range of metabolite formation.

  • Quenching & Analysis: The reaction is stopped with cold acetonitrile, and the amount of specific metabolite formed (e.g., 1'-hydroxymidazolam for CYP3A4) is quantified by LC-MS/MS.[29]

  • Data Analysis: The percent inhibition at each concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Interpretation of IC₅₀ Values: IC₅₀ values are used in a risk-based approach, often guided by regulatory agencies like the FDA, to determine if clinical DDI studies are needed.[5][32] Generally, compounds with IC₅₀ values >10 µM are considered to have a lower risk of causing clinical DDIs.

Section 4: Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in circulation is available to interact with its target and exert a pharmacological effect.[33][34] High plasma protein binding can significantly impact a drug's distribution, clearance, and efficacy.[35]

Rationale: The Importance of Free Drug Concentration

The extent of binding to plasma proteins like albumin and α1-acid glycoprotein determines the free fraction (fu).[34] This parameter is critical for interpreting PK/PD relationships and for accurately assessing DDI risk from in vitro data.[33]

Protocol: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is considered the gold standard method for determining PPB due to its accuracy.[34][36] The RED device offers a higher-throughput format suitable for drug discovery.[35]

RED_Workflow A 1. Prepare RED Device Add test compound to plasma (e.g., human, rat) in the sample chamber. B 2. Add Buffer Add dialysis buffer (PBS) to the buffer chamber. A->B C 3. Equilibrium Incubation Seal plate and incubate at 37°C with shaking until equilibrium is reached (e.g., 4-6 hours). B->C D 4. Sampling Harvest aliquots from both the plasma and buffer chambers. C->D E 5. Matrix Matching & Analysis Dilute plasma sample with buffer and buffer sample with blank plasma. Analyze both by LC-MS/MS. D->E F 6. Calculation Calculate Fraction Unbound (fu) and % Protein Binding. E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Spirocyclic Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical, field-proven protocols for overcoming the signif...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical, field-proven protocols for overcoming the significant solubility hurdles often encountered with spirocyclic compounds. Our goal is to move beyond theoretical knowledge and offer actionable solutions to accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when working with spirocyclic molecules.

Q1: Why are my spirocyclic compounds so often poorly soluble?

A1: While the three-dimensional nature of spirocycles can be advantageous for target binding and metabolic stability, it frequently leads to poor aqueous solubility for several key reasons.[1][2][3] The rigid, compact structure of spirocycles often promotes highly stable crystal lattice structures.[4][5][6] This high lattice energy means that a significant amount of energy is required to break apart the crystal and allow the individual molecules to be solvated by water.[4][7]

Furthermore, many spirocyclic scaffolds are highly lipophilic and lack easily ionizable groups, which limits their ability to interact favorably with water molecules through mechanisms like hydrogen bonding.[8][9][10] This combination of high lattice energy and low hydration energy is the primary driver of the poor solubility observed in this class of compounds.[4][7]

Q2: What are the main strategies I should consider to improve the solubility of my spirocyclic compound?

A2: Broadly, the strategies can be divided into two main categories: Physicochemical Modifications and Formulation-Based Approaches .

  • Physicochemical Modifications involve altering the molecule itself or its solid state.[11] This includes traditional medicinal chemistry approaches like adding polar or ionizable functional groups to the spirocyclic scaffold.[12] Other key strategies in this category are salt formation (for compounds with acidic or basic centers) and the creation of co-crystals, which can disrupt the crystal lattice and improve dissolution.[13][14][15]

  • Formulation-Based Approaches focus on creating a delivery system that enhances the solubility of the unchanged compound.[13][16] These are often the most practical methods in a development setting. Key techniques include:

    • Particle Size Reduction: Methods like micronization or nanomilling increase the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[17][18][19]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix can dramatically increase its apparent solubility.[14][15][17]

    • Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the poorly soluble spirocyclic molecule and improve its water solubility.[20][21][22]

    • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that improve solubilization in the gastrointestinal tract.[15][17]

Q3: How do I choose the right solubility enhancement strategy for my specific spirocyclic compound?

A3: There is no one-size-fits-all solution, and the optimal method depends on the compound's physicochemical properties, the desired dose, and the intended route of administration.[11] A systematic approach is crucial. The following decision-making workflow provides a logical starting point.

G cluster_0 Start: Compound Characterization cluster_1 Decision Point 1: Ionizable? cluster_2 Decision Point 2: Compound Properties cluster_3 Potential Strategies cluster_4 Final Evaluation Start Characterize Spiro-Compound (pKa, logP, Tm, Dose) Ionizable Ionizable? (pKa indicates acidic/basic center) Start->Ionizable Properties LogP > 3? Tm > 200°C? Dose > 50mg? Ionizable->Properties No Salt Salt Screening Co-crystals Ionizable->Salt Yes ASD Amorphous Solid Dispersion (Spray Drying, HME) Properties->ASD Yes (High Tm, High Dose) Lipid Lipid-Based Formulation (SEDDS) Properties->Lipid Yes (High LogP) Complex Cyclodextrin Complexation Properties->Complex No Nano Nanosizing (Milling, HPH) Properties->Nano No Evaluate Evaluate Lead Formulations (Dissolution, Stability, Bioavailability) Salt->Evaluate ASD->Evaluate Lipid->Evaluate Complex->Evaluate Nano->Evaluate

Caption: A workflow for selecting a solubility enhancement strategy.

Section 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems you may encounter.

Q: My spiro-compound won't dissolve in standard aqueous buffers (e.g., PBS) for my in vitro assay. What should be my first step?

A: This is a very common starting problem. Before moving to complex formulations, a systematic pH and co-solvent screen is the most efficient first step.

  • Rationale: Many spirocyclic compounds, even without strong acidic or basic centers, can exhibit slight pH-dependent solubility.[23] Co-solvents work by reducing the polarity of the aqueous medium, which can significantly improve the solubility of hydrophobic compounds.[24][25]

  • Troubleshooting Action:

    • pH Screening: Prepare a series of buffers ranging from pH 2 to pH 10. Attempt to dissolve your compound in each, using sonication and gentle heating if necessary. Analyze the concentration in the supernatant by HPLC or UV-Vis spectroscopy to create a pH-solubility profile.

    • Co-solvent Screening: If pH adjustment is insufficient, test the addition of water-miscible organic solvents (co-solvents) like DMSO, ethanol, or PEG 400 to your buffer. Start with low percentages (1-5%) and increase incrementally.

    • Warning: Be mindful of the tolerance of your biological assay to the chosen co-solvent, as high concentrations can be cytotoxic or interfere with results. Always run a vehicle control.

Q: I successfully dissolved my compound in a co-solvent, but it crashes out (precipitates) when I dilute it into the final assay medium. How can I prevent this?

A: This is a classic sign of supersaturation and precipitation, where the compound's solubility limit is exceeded upon dilution. The initial co-solvent mixture holds more drug than the final aqueous medium can support.

  • Rationale: The key is to either slow down the precipitation rate or use a formulation that creates a more stable, higher-energy state of the drug.

  • Troubleshooting Actions:

    • Use a Precipitation Inhibitor: Include a polymer like HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) in your final assay medium.[18] These polymers can adsorb to the surface of newly formed drug nuclei, inhibiting crystal growth and maintaining a supersaturated state for the duration of the experiment.

    • Switch to Cyclodextrins: Pre-complexing your spirocyclic compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be highly effective.[20][21] The complex is water-soluble and, upon dilution, the drug is released slowly, often avoiding rapid precipitation. A study on spiro[cyclopropane-1,3′-oxindoles] showed that complexation with β-cyclodextrins significantly increased aqueous solubility, in some cases up to four-fold.[20][21][22]

    • Consider an Amorphous Solid Dispersion (ASD): For preclinical or in vivo work, formulating the compound as an ASD is a powerful strategy.[15][17] The drug exists in a high-energy amorphous state, which has a much higher apparent solubility and faster dissolution rate than the crystalline form.

Q: My amorphous solid dispersion (ASD) looks great initially, but it becomes crystalline and loses its solubility advantage over time. What is causing this instability?

A: This is a common stability issue with ASDs, driven by the thermodynamic tendency of the high-energy amorphous drug to revert to its low-energy crystalline state.

  • Rationale: The stability of an ASD depends on the properties of the polymer, the drug-polymer miscibility, and the drug loading percentage.

  • Troubleshooting Actions:

    • Polymer Selection: Ensure the chosen polymer has a high glass transition temperature (Tg) and forms strong intermolecular interactions (e.g., hydrogen bonds) with your drug. This restricts the mobility of the drug molecules and prevents them from arranging into a crystal lattice. See the table below for common polymer choices.

    • Reduce Drug Loading: High drug loading increases the likelihood of drug molecules interacting with each other, leading to crystallization. Try reducing the drug-to-polymer ratio (e.g., from 1:2 to 1:4 w/w).

    • Characterize Drug-Polymer Miscibility: Use techniques like Differential Scanning Calorimetry (DSC) to assess miscibility. A single Tg for the dispersion, intermediate between that of the drug and the polymer, indicates good miscibility. Multiple Tgs suggest phase separation, which is a precursor to crystallization.

PolymerCommon Solvent(s) for Spray DryingKey Characteristics
PVP K30 Methanol, EthanolGood solubilizer, but can be hygroscopic.
HPMC-AS Acetone/MethanolExcellent for enteric delivery; inhibits precipitation.
Soluplus® Acetone, EthanolAmphiphilic graft copolymer; good for both ASDs and lipid formulations.
Copovidone (PVP/VA) Methanol, DichloromethaneLower hygroscopicity than PVP; good all-purpose polymer.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation and Screening of Cyclodextrin Inclusion Complexes

This protocol describes a small-scale screening method to determine if cyclodextrin complexation is a viable strategy for your spirocyclic compound.

Objective: To prepare and evaluate the solubility enhancement of a spirocyclic compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Spirocyclic compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or relevant buffer (e.g., pH 7.4 PBS)

  • Vortex mixer, magnetic stirrer, and sonicator

  • 0.22 µm syringe filters (ensure compatibility with your compound/solvent)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Prepare Cyclodextrin Stock Solutions: Prepare a series of HP-β-CD solutions in your chosen buffer at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Excess Compound: To 1 mL of each cyclodextrin solution in a glass vial, add an excess amount of your spirocyclic compound (enough that solid is clearly visible after equilibration).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker incubator or rotating mixer is ideal.

  • Phase Separation: After equilibration, allow the samples to stand for 1-2 hours for the undissolved solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection and Filtration: Carefully withdraw an aliquot from the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Dilute the filtered sample with a suitable mobile phase or solvent and analyze the concentration of the spirocyclic compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). This is known as a phase solubility diagram. The slope and shape of the curve will indicate the effectiveness of the complexation. A linear increase (A-type profile) is typically desired.

Protocol 2: Lab-Scale Formulation of an Amorphous Solid Dispersion via Solvent Evaporation

This protocol provides a simple method for creating a small amount of ASD for initial characterization and in vitro testing.

Objective: To prepare a 1:3 (w/w) drug-to-polymer ASD using Copovidone.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Evaporation cluster_2 Step 3: Secondary Drying & Processing A Weigh 50 mg Drug & 150 mg Polymer B Dissolve in minimal volatile solvent (e.g., Methanol) A->B C Ensure clear solution B->C D Pour solution into Petri dish E Evaporate solvent under vacuum or N2 stream at 40°C D->E F Result: Thin, clear film E->F G Dry film in vacuum oven for 24h to remove residual solvent H Scrape film and gently grind into a fine powder G->H I Store in desiccator H->I

Caption: Workflow for lab-scale ASD preparation.

Materials:

  • Spirocyclic compound (50 mg)

  • Copovidone (PVP/VA 64) (150 mg)

  • Volatile organic solvent (e.g., methanol, acetone, or dichloromethane) in which both drug and polymer are soluble.

  • Round-bottom flask or petri dish

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolution: Accurately weigh the spirocyclic compound and Copovidone and dissolve them in a minimal amount of the chosen solvent in a round-bottom flask. Swirl or sonicate gently until a perfectly clear solution is obtained.

  • Solvent Evaporation: Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, transparent film is formed on the wall of the flask.

  • Secondary Drying: Transfer the film (by scraping) to a vacuum oven and dry for at least 24 hours at 40°C to remove any residual solvent, which can act as a plasticizer and promote crystallization.

  • Processing and Storage: Gently scrape the dried film and grind it into a fine powder using a mortar and pestle.

  • Characterization (Crucial Step):

    • Confirm Amorphous Nature: Analyze the powder using Powder X-Ray Diffraction (PXRD). The absence of sharp peaks (Bragg peaks) and the presence of a broad "halo" confirms an amorphous state.

    • Assess Miscibility: Use Differential Scanning Calorimetry (DSC) to check for a single glass transition temperature (Tg).

  • Storage: Store the final ASD powder in a tightly sealed container with a desiccant at low temperature to prevent moisture uptake and maintain stability.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • National Institutes of Health (NIH). (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • National Institutes of Health (NIH). (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ChemRealm. (2025). Formulation Methods for Poorly Soluble Drugs. [Link]

  • ResearchGate. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Drugs for Neglected Diseases Initiative (DNDi). (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Wiley Online Library. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. [Link]

  • ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Chemistry LibreTexts. (2021). Lattice Energy and Solubility. [Link]

  • Veranova. (n.d.). Overcoming The Solubility Challenge Using Crystal and Particle Engineering – Piroxicam, A Case Study. [Link]

  • Purdue University. (n.d.). Lattice Energy. [Link]

  • Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • CUTM Courseware. (2021). Physico-chemical Properties and Biological activity. [Link]

  • Handique Girls' College. (n.d.). Ionic bonding & Lattice energy. [Link]

  • Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding. [Link]

  • JBINO. (n.d.). physicochemical property of drug molecules with respect to drug actions. [Link]

  • Chemistry LibreTexts. (2021). Lattice Energies and Solubility. [Link]

  • Wikipedia. (n.d.). Lattice energy. [Link]

  • Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution?. [Link]

Sources

Optimization

Technical Support Center: Optimization of Coupling Conditions for Hindered Azaspiro-alcohols

Welcome to the technical support guide for the optimization of coupling conditions for hindered azaspiro-alcohols. This resource is designed for researchers, chemists, and drug development professionals engaged in the sy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of coupling conditions for hindered azaspiro-alcohols. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules featuring the C(sp³)-O bond. The arylation of sterically demanding azaspiro-alcohols presents unique challenges, primarily revolving around slow reaction rates and competing side reactions. This guide provides in-depth, experience-driven answers to common problems, helping you navigate these complexities to achieve optimal yields and purity.

Part 1: Core Concepts & Mechanistic Overview

Before troubleshooting, it is crucial to understand the fundamental reaction mechanism. The most common and effective method for this transformation is the Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction.

General Reaction Scheme

The overall transformation involves coupling a hindered azaspiro-alcohol with an aryl halide (or pseudo-halide) in the presence of a palladium catalyst, a phosphine ligand, and a base.

cluster_reactants Reactants cluster_conditions Conditions R1 Hindered Azaspiro-alcohol P1 Coupled Product (Aryl Ether) R1->P1 Δ plus1 + R2 Aryl Halide (Ar-X) R2->P1 Δ C1 Pd Catalyst (e.g., Pd₂(dba)₃) C2 Phosphine Ligand (e.g., Biarylphosphine) C3 Base (e.g., NaOtBu) C4 Solvent (e.g., Toluene, THF)

Caption: General scheme for Pd-catalyzed C-O coupling.

The Catalytic Cycle and Key Challenges

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. The efficiency of this cycle is paramount and is often hindered when using sterically bulky secondary alcohols like azaspiro-alcohols.

The generally accepted catalytic cycle involves three key steps: oxidative addition, deprotonation/ligand exchange, and reductive elimination.[1] For hindered secondary alcohols, the most significant challenge is the competition between the desired C-O reductive elimination and an undesired side reaction: β-hydride elimination.[2]

  • C-O Reductive Elimination (Desired): Forms the target aryl ether product and regenerates the Pd(0) catalyst. This step is often slow for sterically hindered substrates.

  • β-Hydride Elimination (Undesired): Occurs from the palladium alkoxide intermediate. This pathway leads to the reduction of the aryl halide and the oxidation of the alcohol to a ketone, terminating the catalytic cycle for that molecule.[2][3]

G pd0 LₙPd(0) pd2_oa LₙPd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition (+ Ar-X) pd2_alkoxide LₙPd(II)(Ar)(OR) pd2_oa->pd2_alkoxide Deprotonation / Ligand Exchange (+ R-OH, Base) product Ar-OR (Product) pd2_alkoxide->product C-O Reductive Elimination (DESIRED) reduction_byproduct Ar-H (Reduction) pd2_alkoxide->reduction_byproduct β-Hydride Elimination (UNDESIRED) product->pd0 Regenerates Catalyst

Caption: Catalytic cycle showing the key competition.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are hindered azaspiro-alcohols so challenging to couple?

The primary difficulty arises from steric hindrance. The bulky azaspirocyclic core and the secondary nature of the alcohol impede the crucial C-O reductive elimination step from the Pd(II) intermediate. This slowdown allows the competing β-hydride elimination pathway to become dominant, leading to low yields of the desired ether and significant formation of the reduced arene byproduct.[2][3]

Q2: What is the most critical component to optimize in this reaction?

Without question, the phosphine ligand . The development of sterically demanding, electron-rich biaryl phosphine ligands has been the single most important advancement for enabling the coupling of challenging secondary alcohols.[4] These ligands accelerate the rate-limiting reductive elimination step, tipping the kinetic balance in favor of product formation over β-hydride elimination.[2][5]

Q3: Palladium, Copper, or Nickel: Which catalyst system is best?

  • Palladium: This is the most established and generally reliable system for C-O coupling of hindered alcohols. The vast library of specialized biaryl phosphine ligands available for palladium provides a high degree of tunability to solve specific substrate challenges.[3]

  • Copper: Copper-catalyzed C-N coupling is well-known, and C-O coupling methods exist. However, they can require higher catalyst loadings and temperatures for very hindered substrates compared to modern Pd systems.[6]

  • Nickel: Nickel catalysis is a powerful tool, particularly for cross-electrophile couplings, but can be more sensitive to functional groups and reaction conditions.[7][8] For the specific challenge of hindered secondary alcohol arylation, palladium catalysis is typically the most robust starting point.

Part 3: Troubleshooting Guide

This section addresses specific experimental problems in a Q&A format.

Problem 1: Low or No Conversion of Starting Materials

Q: My reaction shows very little consumption of the aryl halide and alcohol, even after prolonged heating. What should I check first?

A: Start by suspecting your catalyst's activity and reaction setup.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent was thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Any exposure to air can oxidize the catalyst, rendering it inactive.

  • Reagent Purity: The base is often the culprit. Sodium tert-butoxide (NaOtBu) is highly hygroscopic and its quality can degrade upon storage. Use freshly opened base from a reputable supplier or a freshly prepared solution.

  • Ligand Choice: If the reaction is clean but simply not proceeding, your ligand may not be suitable. For hindered azaspiro-alcohols, standard ligands like P(tBu)₃ are often insufficient. You need to employ a ligand designed to promote reductive elimination.

Recommended Ligands for Hindered Secondary Alcohols

Ligand Name/ClassKey FeatureRationale for Use
RockPhos (L1) Bulky Biaryl PhosphineSpecifically designed to facilitate C-O bond formation with secondary alcohols at elevated temperatures.[3]
tBuBrettPhos (L3) Sterically DemandingPromotes difficult reductive eliminations, although it may not always be the optimal choice for secondary alcohols.[5]
"L2" / "L4" Ligands Hybrid Biaryl PhosphinesThese ligands represent improvements that can enable reactions at lower temperatures and with near-equimolar amounts of the alcohol.[4][5]
Problem 2: High Yield of Reduced Arene (Ar-H) Byproduct

Q: My desired product yield is low, and I'm isolating a large amount of the reduced starting arene. How do I fix this?

A: This is a classic sign that β-hydride elimination is outcompeting reductive elimination. The solution lies in accelerating the latter.

  • Switch to a Bulkier Ligand: This is the most effective solution. As shown in the table above, moving to a modern, bulky biaryl phosphine ligand is critical. The steric bulk around the palladium center destabilizes the transition state for β-hydride elimination and sterically promotes the desired C-O bond formation.[2][5] A study by the Buchwald group demonstrated that moving from a less bulky ligand to the more sterically demanding RockPhos (L1) significantly improved yields for secondary alcohol coupling.[3]

  • Lower the Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress this side reaction. An improved protocol using a specific biaryl phosphine ligand (L2) allowed for efficient coupling at room temperature or 40 °C, minimizing side reactions.[3]

  • Change the Solvent: The choice of solvent can influence the reaction outcome. While toluene is common, some protocols have found that THF can provide higher yields and cleaner reactions for specific substrate combinations.[3]

Problem 3: Reaction is Messy or Shows Decomposition

Q: My TLC/LCMS shows multiple unidentified spots and potential degradation of my starting materials. What's going wrong?

A: This often points to conditions that are too harsh for your specific substrates.

  • Re-evaluate Your Base: While a strong base like NaOtBu is often necessary to deprotonate the hindered alcohol, it can also cause decomposition if your molecule has other sensitive functional groups. Consider screening a panel of bases. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, especially at slightly higher temperatures, and may be more compatible with your substrate.

  • Reduce Reaction Temperature: High temperatures (e.g., >100 °C) can lead to thermal decomposition. If you are using a highly active catalyst system, you may be able to achieve full conversion at a milder temperature (e.g., 40-80 °C).

  • Check for Azaspirocycle Reactivity: The nitrogen atom in the azaspirocycle could potentially coordinate to the palladium center, altering its reactivity. While this is less common with N-protected azacycles, it's a possibility. Additionally, if the nitrogen is a free N-H, it will compete with the alcohol as a nucleophile, leading to N-arylation. Ensure the nitrogen is appropriately protected (e.g., as a carbamate or sulfonamide) before attempting C-O coupling.

G cluster_byproducts Byproduct Analysis start_node Low Yield or No Reaction decision_node decision_node start_node->decision_node Analyze Byproducts byproduct1 Mainly Unreacted Starting Material decision_node->byproduct1 byproduct2 High Arene Reduction (Ar-H) decision_node->byproduct2 byproduct3 Decomposition / Multiple Products decision_node->byproduct3 action_node action_node end_node Improved Yield action_node1 Action: 1. Check inert atmosphere. 2. Use fresh, high-purity base. 3. Screen more active ligands. byproduct1->action_node1 Possible Cause: Inactive Catalyst action_node2 Action: 1. Use a bulkier biaryl phosphine ligand. 2. Lower reaction temperature. 3. Screen alternative solvents (e.g., THF). byproduct2->action_node2 Possible Cause: β-Hydride Elimination action_node3 Action: 1. Screen weaker bases (K₃PO₄, Cs₂CO₃). 2. Lower reaction temperature. 3. Ensure N-protection on azaspirocycle. byproduct3->action_node3 Possible Cause: Conditions Too Harsh action_node1->end_node Re-run Optimized Reaction action_node2->end_node Re-run Optimized Reaction action_node3->end_node Re-run Optimized Reaction

Caption: Troubleshooting workflow for C-O coupling.

Part 4: General Experimental Protocol

This protocol serves as a robust starting point. Substrate-specific optimization of ligand, base, solvent, and temperature will likely be necessary.

Materials:

  • Aryl Halide (1.0 equiv)

  • Hindered Azaspiro-alcohol (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %)

  • Biaryl Phosphine Ligand (e.g., RockPhos, 2-4 mol %)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

Procedure:

  • Reaction Setup: In a glovebox, add the aryl halide, azaspiro-alcohol, palladium precatalyst, ligand, and base to an oven-dried reaction vial or flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial.

  • Sealing and Heating: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to the desired temperature (start with a screen from 40 °C to 100 °C).

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LCMS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired aryl ether product.

References

  • Fors, B. P., et al. (2011). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Documentation. Available at: [Link]

  • Vantourout, J. C., et al. (2021). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Science. Available at: [Link]

  • Zhang, H., et al. (2020). Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols. Organic Letters. Available at: [Link]

  • Guram, A. S., et al. (2011). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters. Available at: [Link]

  • Wang, X., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Zhang, H., et al. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. MIT DSpace. Available at: [Link]

  • Pathak, T. P., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. Available at: [Link]

  • Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. Available at: [Link]

  • Chen, Z., et al. (2019). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. Chemical Science. Available at: [Link]

  • Garg, N. K., et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry. Available at: [Link]

  • Wang, X., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stereoselectivity in Azaspiro[3.5]nonane Synthesis

Welcome to the technical support center for the stereoselective synthesis of azaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of azaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges related to achieving high stereoselectivity in the synthesis of this important structural motif. The unique three-dimensional and rigid structure of azaspiro[3.5]nonanes makes them valuable scaffolds in medicinal chemistry, particularly for targeting G protein-coupled receptors like GPR119.[1][2]

This resource addresses common issues encountered during synthesis in a question-and-answer format, explaining the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in [2+2] Ketene-Imine Cycloadditions

Question: My Staudinger [2+2] cycloaddition to form the azaspiro[3.5]nonane core is resulting in a low diastereomeric ratio (d.r.). What are the primary factors influencing diastereoselectivity, and how can I improve it?

Answer: The Staudinger [2+2] cycloaddition is a powerful method for constructing the β-lactam ring of an azaspiro[3.5]nonan-1-one.[3] However, controlling the stereochemical outcome can be challenging. Several factors can influence the diastereoselectivity of this reaction.

Causality Behind Poor Diastereoselectivity:

  • Reaction Conditions: Temperature and solvent polarity play a critical role. Lower temperatures often favor the kinetic product, potentially leading to higher diastereoselectivity, whereas higher temperatures can lead to thermodynamic equilibrium and a mixture of diastereomers.[4] The solvent can influence the conformation of the transition state, thereby affecting the facial selectivity of the cycloaddition.[5]

  • Steric Hindrance: The steric bulk of substituents on both the ketene and the imine precursors significantly impacts the approach of the two reactants. Large or bulky groups can favor the formation of one diastereomer over the other by directing the cycloaddition to the less sterically hindered face.

  • Chiral Auxiliaries: When employing a chiral auxiliary to induce enantioselectivity, its structure and placement are paramount in controlling diastereoselectivity.[3][6] The auxiliary creates a chiral environment that biases the approach of the reactants.

Troubleshooting Strategies:

  • Temperature Optimization: Systematically screen a range of temperatures. Start at a lower temperature (e.g., -78 °C) and gradually increase it to find the optimal balance between reaction rate and diastereoselectivity.[3]

  • Solvent Screening: Evaluate a variety of solvents with different polarities.[5] For instance, non-polar solvents like dichloromethane (DCM) or toluene are commonly used.[3]

  • Choice of Base: The base used to generate the ketene in situ can influence the reaction. Tertiary amines like triethylamine are common, but their purity is crucial to avoid side reactions.[4]

  • Modification of Starting Materials: If feasible, consider modifying the steric bulk of the substituents on your starting materials to enhance facial selectivity.

  • Selection of Chiral Auxiliary: If using a chiral auxiliary-based approach, consider screening different auxiliaries. Evans' oxazolidinone auxiliaries and Oppolzer's camphorsultam are well-established options that can provide high levels of stereocontrol.[6][][8]

Illustrative Data on Reaction Condition Effects:

Catalyst/AuxiliarySolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee%)
Chiral AuxiliaryDCM-78 to rt70-85>95:5>95
Rhodium CatalystCH2Cl2rt60-99>15:190-99

Data compiled from analogous reactions in the literature.[3][9][10]

Issue 2: Low Enantioselectivity in Catalytic Asymmetric Syntheses

Question: I am using a rhodium-catalyzed cyclopropanation to construct the azaspiro[3.5]nonane skeleton, but the enantiomeric excess (ee) of my product is low. How can I improve the enantioselectivity?

Answer: Rhodium-catalyzed asymmetric cyclopropanation is a highly effective method for the enantioselective synthesis of azaspiro[n.2]alkanes, including azaspiro[3.5]nonanes.[1][9][10] Low enantioselectivity often points to issues with the catalyst system or reaction conditions.

Factors Influencing Enantioselectivity:

  • Chiral Ligand: The choice of the chiral ligand is the most critical factor. The ligand creates a chiral pocket around the metal center, which controls the facial selectivity of the carbene addition to the olefin.

  • Catalyst Loading: While lower catalyst loadings are desirable for efficiency, very low concentrations can sometimes lead to decreased selectivity.[9]

  • Substrate Purity: Impurities in the starting materials can interfere with the catalyst, leading to lower enantioselectivity.

  • Reaction Temperature: As with diastereoselectivity, temperature can significantly impact enantioselectivity.

Troubleshooting Strategies:

  • Ligand Screening: A range of chiral dirhodium catalysts have been developed for asymmetric cyclopropanation.[9] It is advisable to screen a variety of ligands to find the optimal one for your specific substrate.

  • Catalyst Purity and Handling: Ensure the rhodium catalyst and chiral ligand are of high purity and are handled under an inert atmosphere to prevent decomposition.

  • Optimize Catalyst Loading: While the reaction may proceed at low catalyst loadings, it can be beneficial to start with a slightly higher loading (e.g., 1 mol%) to establish optimal conditions before reducing it.[9]

  • Temperature Control: Carefully control the reaction temperature. Running the reaction at lower temperatures may improve enantioselectivity.

Workflow for Optimizing Enantioselectivity:

Caption: A logical workflow for troubleshooting low enantioselectivity.

Issue 3: Formation of Side Products and Purification Challenges

Question: I am observing significant side product formation in my synthesis, making the purification of the desired azaspiro[3.5]nonane difficult. What are common side products and how can I minimize their formation and improve purification?

Answer: Side product formation is a common challenge in multi-step organic synthesis. In the context of azaspiro[3.5]nonane synthesis, several side reactions can occur.

Common Side Products and Their Origins:

  • Stereoisomers: As discussed, the formation of diastereomers and enantiomers is a primary concern.[4]

  • Hydrolysis Products: Ketenes and imines are sensitive to moisture. Hydrolysis of the imine can lead to the corresponding aldehyde and amine, which can then undergo other reactions.[11]

  • Ketene Polymerization: Ketenes are highly reactive and can polymerize, especially at higher concentrations.[11]

  • Elimination Products: Under certain conditions, elimination reactions can lead to the formation of olefinic impurities.[4]

Mitigation and Purification Strategies:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.[4]

  • Controlled Addition of Reagents: Add the ketene precursor or the base dropwise to maintain a low concentration of the highly reactive ketene and reduce polymerization.[4]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to side product formation.

  • Column Chromatography: This is the most common method for purifying the crude product. A careful selection of the solvent system is crucial for separating the desired product from impurities and stereoisomers.[4]

  • Recrystallization/Digestion: For crystalline products, recrystallization can be a powerful purification technique to improve both chemical and stereochemical purity. In some cases, a digestion process, where the solid is stirred in a solvent at an elevated temperature without fully dissolving, can be effective for purifying diastereomeric salts.[12]

General Purification Workflow:

Caption: A standard workflow for the purification of the synthesized product.

Experimental Protocols
Protocol 1: General Procedure for Staudinger [2+2] Ketene-Imine Cycloaddition

This protocol provides a general framework for the synthesis of a spiro-β-lactam. Researchers should adapt and optimize this for their specific substrates.

Materials:

  • Imine precursor

  • Acyl chloride (ketene precursor)

  • Tertiary amine base (e.g., triethylamine)

  • Dry, inert solvent (e.g., dichloromethane)

  • Anhydrous drying agent (e.g., sodium sulfate)

Procedure:

  • Dissolve the imine in a dry, inert solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or lower).

  • Add a solution of the acyl chloride in the same solvent dropwise.

  • Add a solution of the tertiary amine base in the same solvent dropwise to generate the ketene in situ.

  • Stir the reaction at the chosen temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and a mild aqueous base (e.g., sodium bicarbonate solution).

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

References
  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one - Benchchem.
  • Enantioselective Synthesis of Spiro Heterocycles | Request PDF - ResearchGate.
  • Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery - Benchchem.
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one - Benchchem.
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis - Benchchem.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - American Chemical Society.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations | ACS Catalysis - ACS Publications.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers.
  • Side reactions to consider when using 5-Azaspiro[3.5]nonan-2-one - Benchchem.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed.
  • Chiral auxiliary - Wikipedia.
  • Advanced Chiral Auxiliary Synthesis - BOC Sciences.
  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate.

Sources

Optimization

Technical Support Center: Synthesis of 7-Methyl-7-azaspiro[3.5]nonane Derivatives

Welcome to the technical support center for the synthesis of 7-methyl-7-azaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-methyl-7-azaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this valuable spirocyclic scaffold. The unique strained nature of the cyclobutane ring and the reactivity of the piperidine nitrogen can lead to several unexpected outcomes. This resource provides in-depth, experience-based insights to help you navigate these complexities and optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Desired 7-Methyl-7-azaspiro[3.5]nonane Derivative

Low yields are a frequent challenge in multi-step syntheses. Identifying the root cause is crucial for optimization.

Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress closely using TLC, LC-MS, or GC-MS. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a catalyst. For N-alkylation of a 7-azaspiro[3.5]nonane precursor, switching to a more reactive alkylating agent (e.g., from alkyl bromide to alkyl iodide) can be beneficial.[1]
Suboptimal Reaction Temperature Temperature control is critical. Low temperatures can lead to slow reaction rates, while excessively high temperatures may cause decomposition of reactants or products and promote side reactions.[2] The optimal temperature should be determined empirically for each specific reaction.
Inefficient Spirocyclization For syntheses involving a spirocyclization step, such as a Dieckmann condensation, ensure that a strong, non-nucleophilic base (e.g., potassium tert-butoxide) is used in an appropriate anhydrous solvent (e.g., THF).[3]
Poor Solubility of Reagents Ensure all reactants, particularly inorganic bases, are adequately soluble in the chosen solvent. If solubility is an issue, consider switching to a more polar solvent like acetonitrile (ACN) or dimethylformamide (DMF).[1]
Problem 2: Presence of Significant Impurities Alongside the Product

The formation of side products is a common issue. Below are some of the most frequently observed impurities and strategies for their mitigation.

When synthesizing the target compound via N-methylation of a 7-azaspiro[3.5]nonane precursor, the formation of a quaternary ammonium salt is a potential side reaction.

  • Mechanism: The tertiary amine product can react further with the alkylating agent to form a quaternary ammonium salt. This is particularly problematic if an excess of the alkylating agent is used.

  • Identification: Quaternary salts are typically highly polar and may be observed as baseline material on TLC. They can be characterized by ESI-MS, where they will show a molecular ion corresponding to the [M]+ cation.

  • Troubleshooting & Mitigation:

    • Control Stoichiometry: Use a precise stoichiometry of the alkylating agent (ideally 1.0 to 1.1 equivalents).

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.[4]

    • Choice of Base: Using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can help to control the reaction.[4]

Elimination reactions can lead to the formation of unsaturated byproducts, particularly when using strong bases or high temperatures.

  • Mechanism: Base-mediated elimination of a suitable leaving group from the cyclobutane or piperidine ring can result in the formation of a double bond. A patent for a similar synthesis of a 7-oxo-2-azaspiro[3.5]nonane derivative mentions the formation of "transitional reduction olefin impurities" during a lithium aluminum hydride cyclization step.[2][5]

  • Identification: Olefinic impurities can be detected by the presence of vinyl proton signals in ¹H NMR spectroscopy and C=C stretching in IR spectroscopy.[2]

  • Troubleshooting & Mitigation:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and choice of base to minimize elimination.

    • Purification: These less polar impurities can often be separated from the desired product by column chromatography.[2]

The strained cyclobutane ring can be susceptible to ring-opening reactions under certain conditions.

  • Mechanism: The high ring strain of the cyclobutane moiety (approximately 26 kcal/mol) makes it susceptible to cleavage by nucleophiles or under acidic/basic conditions, especially at elevated temperatures.

  • Identification: Ring-opened products will have a significantly different mass and fragmentation pattern in MS analysis. Their NMR spectra will lack the characteristic signals of a cyclobutane ring and show signals corresponding to a linear alkyl chain.

  • Troubleshooting & Mitigation:

    • Mild Reaction Conditions: Employ mild reaction conditions, avoiding strong acids, strong bases, and high temperatures where possible.

    • Protecting Group Strategy: If the synthesis allows, consider strategies that form the spirocycle late in the synthetic sequence to minimize its exposure to harsh reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 7-methyl-7-azaspiro[3.5]nonane derivatives, and what are the key challenges?

A common and effective method is the N-methylation of a 7-azaspiro[3.5]nonane precursor. This can be achieved through direct alkylation with a methylating agent (e.g., methyl iodide) or via reductive amination of the corresponding piperidinone precursor followed by N-methylation. The key challenges include controlling the stoichiometry to avoid over-alkylation (quaternization)[4], and preventing side reactions such as elimination and ring-opening.

Q2: How can I best monitor the progress of my reaction to minimize side product formation?

Regular monitoring of the reaction is crucial. Thin-layer chromatography (TLC) is a quick and easy method for qualitative analysis. For more quantitative and sensitive monitoring, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are highly recommended. These techniques allow you to track the consumption of starting materials and the formation of both the desired product and any side products in real-time, enabling you to stop the reaction at the optimal point.

Q3: I am observing an unexpected side product with a mass corresponding to the addition of a formyl group. What could be the cause?

This is likely an N-formyl derivative, which can form as a side product during reductive amination if formic acid is used as the reducing agent (Eschweiler-Clarke reaction). The amine can react with formic acid to form the N-formyl compound, especially if the reduction of the intermediate iminium ion is slow. To mitigate this, ensure a sufficient amount of the reducing agent is present and that the reaction conditions favor the reduction pathway.

Q4: My NMR spectrum shows a complex mixture of what appears to be stereoisomers. Is this common?

Yes, the formation of diastereomers is possible if a chiral center is present or created during the synthesis. For instance, a [2+2] cycloaddition (Staudinger reaction) to form a β-lactam precursor can produce a mixture of cis and trans diastereomers.[2] These can often be identified by their distinct coupling constants in ¹H NMR. Separation of diastereomers is typically achieved by column chromatography or recrystallization.

Visualizing Reaction Pathways

To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction pathways.

G cluster_alkylation N-Alkylation Pathway cluster_reductive_amination Reductive Amination Pathway 7-Azaspiro[3.5]nonane 7-Azaspiro[3.5]nonane 7-Methyl-7-azaspiro[3.5]nonane 7-Methyl-7-azaspiro[3.5]nonane 7-Azaspiro[3.5]nonane->7-Methyl-7-azaspiro[3.5]nonane CH3I, Base Quaternary Salt Quaternary Salt 7-Methyl-7-azaspiro[3.5]nonane->Quaternary Salt Excess CH3I Piperidinone Precursor Piperidinone Precursor Imine/Iminium Intermediate Imine/Iminium Intermediate Piperidinone Precursor->Imine/Iminium Intermediate Amine, Acid catalyst 7-Azaspiro[3.5]nonane Derivative 7-Azaspiro[3.5]nonane Derivative Imine/Iminium Intermediate->7-Azaspiro[3.5]nonane Derivative Reducing Agent (e.g., NaBH3CN) Reduced Carbonyl Reduced Carbonyl Imine/Iminium Intermediate->Reduced Carbonyl Non-selective reduction

Caption: Key synthetic pathways and potential side reactions.

G Start Start Reaction Monitoring Reaction Monitoring Start->Reaction Monitoring Incomplete Reaction Incomplete Reaction Reaction Monitoring->Incomplete Reaction Yes Side Product Formation Side Product Formation Reaction Monitoring->Side Product Formation Yes Desired Product Desired Product Reaction Monitoring->Desired Product No Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Side Product Formation->Optimize Conditions Optimize Conditions->Start Purification Purification Desired Product->Purification

Caption: A logical workflow for troubleshooting synthetic issues.

References

  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. Benchchem.
  • Technical Support Center: Optimizing N-Alkylation of Piperidines. Benchchem.
  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. Benchchem.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health.
  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Reductive Amination of piperazine. Reddit. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available at: [Link]

  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. Benchchem.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Reductive amination. Wikipedia. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol

Introduction (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is a key building block in contemporary drug discovery. Its rigid, three-dimensional spirocyclic scaffold provides a unique exit vector for molecular elaboration,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is a key building block in contemporary drug discovery. Its rigid, three-dimensional spirocyclic scaffold provides a unique exit vector for molecular elaboration, making it a valuable component for enhancing potency, selectivity, and pharmacokinetic properties in novel therapeutics.[1][2] Spirocycles, where two rings share a single carbon atom, are considered privileged structures in medicinal chemistry.[3][4]

However, the synthesis of functionalized azaspirocycles, particularly on a larger scale, presents distinct challenges. These can range from achieving efficient spirocyclization to controlling stereochemistry and managing difficult purifications. This technical support center is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. We provide a framework built on established chemical principles, offering detailed troubleshooting guides, validated protocols, and answers to frequently encountered questions to ensure a robust and scalable process.

Proposed Synthetic Pathway: A Scalable Approach

A reliable and scalable synthesis of the target molecule is paramount. While multiple routes can be envisioned, a strategy involving the reduction of a commercially available or readily synthesized carboxylic acid intermediate offers a robust and high-yielding pathway. This approach segregates the construction of the complex spirocyclic core from the final functional group manipulations, simplifying optimization and scale-up.

The proposed workflow begins with the Boc-protected intermediate, tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate, which can be derived from its corresponding carboxylic acid.

Synthetic_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Methylation A tert-butyl 2-(carboxy)-7- azaspiro[3.5]nonane-7-carboxylate B (7-Boc-7-azaspiro[3.5]nonan- 2-yl)methanol A->B 1. BH₃·SMe₂ or LiAlH₄ 2. Aqueous Workup C (7-Azaspiro[3.5]nonan-2-yl)methanol B->C TFA or HCl in DCM/Dioxane D (7-Methyl-7-azaspiro[3.5]nonan- 2-yl)methanol C->D HCHO, HCOOH (Eschweiler-Clarke)

Caption: Proposed 3-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question 1: My reduction of the carboxylic acid (Step 1) is sluggish or incomplete, resulting in low yields of the alcohol. What's going wrong?

Answer: This is a common issue when reducing sterically hindered or poorly soluble carboxylic acids. Several factors could be at play.

Possible Causes & Solutions:

  • Reagent Potency: Lithium aluminum hydride (LiAlH₄) and borane complexes (like BH₃·SMe₂) are highly reactive and sensitive to moisture.

    • Expert Insight: Always use a freshly opened bottle or a recently titrated solution of the reducing agent. An older, partially hydrolyzed reagent will have significantly lower activity, leading to incomplete conversion.

  • Substrate Solubility: The Boc-protected spirocyclic acid may have limited solubility in common ethereal solvents like THF or diethyl ether at the required reaction temperatures.

    • Solution: Consider using a co-solvent like 1,2-dimethoxyethane (DME) to improve solubility. For borane reductions, ensure the substrate is fully dissolved before the reagent is added. Gentle warming (e.g., to 40-50 °C) can sometimes facilitate the reaction, but must be done cautiously.

  • Reaction Stoichiometry & Temperature: Insufficient reducing agent or suboptimal temperature can stall the reaction.

    • Solution: For LiAlH₄ reductions, a molar ratio of 1.0:1.5 (substrate:LiAlH₄) is often a good starting point, but may need to be increased. The reaction is typically performed by adding the substrate solution to a cooled suspension of LiAlH₄ to control the initial exotherm, followed by warming to reflux to drive the reaction to completion.[5]

Troubleshooting_Reduction Start Problem: Incomplete Reduction (Step 1) CheckReagent Is the reducing agent (LiAlH₄, BH₃) fresh/potent? Start->CheckReagent CheckSolubility Is the starting material fully dissolved? CheckReagent->CheckSolubility Yes Sol_Reagent Solution: Use a new bottle or titrate the reagent. CheckReagent->Sol_Reagent No CheckConditions Are stoichiometry and temperature optimized? CheckSolubility->CheckConditions Yes Sol_Solubility Solution: Use a co-solvent (e.g., DME) or warm gently. CheckSolubility->Sol_Solubility No Sol_Conditions Solution: Increase equivalents of reagent. Ensure sufficient reaction time/temp. CheckConditions->Sol_Conditions No End Successful Reduction CheckConditions->End Yes

Caption: Decision tree for troubleshooting the reduction step.

Question 2: During the N-methylation (Step 3), I am observing multiple products and purification is difficult. How can I improve the selectivity?

Answer: The Eschweiler-Clarke reaction is generally a clean and high-yielding method for N-methylation, but side reactions can occur if not properly controlled.

Possible Causes & Solutions:

  • Formation of Formate Ester: The primary alcohol can react with formic acid to form a formate ester, especially if the reaction is overheated or run for an extended period.

    • Expert Insight: This byproduct complicates purification. To avoid it, maintain a controlled temperature (typically 90-100 °C) and monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, the reaction should be promptly worked up.

  • Over-alkylation (Quaternization): While less common with the Eschweiler-Clarke reaction, using other alkylating agents like methyl iodide can lead to the formation of a quaternary ammonium salt, which is highly polar and difficult to handle.

    • Solution: The Eschweiler-Clarke reaction is highly recommended for its selectivity in producing the tertiary amine without quaternization. If using other methods, carefully control the stoichiometry (1.0-1.1 equivalents of the methylating agent).

  • Workup Issues: The final product is a water-soluble amino alcohol. Emulsion formation during aqueous workup can lead to product loss.

    • Solution: Basify the reaction mixture carefully with NaOH or K₂CO₃ to a pH > 11 to ensure the amine is in its free base form. Extract with a more polar solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol. The use of brine during washes can help break emulsions.

Question 3: Scaling up the LiAlH₄ reduction is proving hazardous due to a strong exotherm. What is the best practice for control?

Answer: This is a critical safety and scalability concern. LiAlH₄ reactions are notoriously exothermic, especially with acidic protons from the carboxylic acid.

Best Practices for Scale-Up:

  • Reverse Addition: Always add the substrate solution slowly to a cooled (0 °C) suspension of LiAlH₄ in the reactor. This allows the initial vigorous reaction (deprotonation) to be controlled. Never add LiAlH₄ to the substrate solution.

  • Dilution and Heat Transfer: Run the reaction at a lower concentration than in the lab-scale protocol. This provides more solvent mass to absorb the heat generated. Ensure the reactor has efficient overhead stirring and a cooling system capable of handling the potential exotherm.

  • Controlled Warming: After the addition is complete, warm the reaction mixture slowly to the target temperature. Monitor the internal temperature continuously.

  • Quenching Protocol: The quenching of excess LiAlH₄ is also highly exothermic and generates hydrogen gas. A Fieser workup is the standard, safe procedure: for 'X' grams of LiAlH₄ used, add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, all added slowly at 0 °C. This procedure generates a granular, easily filterable precipitate of aluminum salts.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor reaction progress and confirm product identity? A1: A combination of techniques is essential.[4]

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of all steps. Use a suitable stain (e.g., ninhydrin for the secondary amine intermediate, permanganate for the alcohol).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides confirmation of the molecular weight of intermediates and the final product at each stage.

  • NMR Spectroscopy (¹H and ¹³C): Indispensable for structural confirmation. Key signals to look for include the disappearance of the Boc group protons (~1.4 ppm) in Step 2, the appearance of the N-methyl singlet (~2.3 ppm) in Step 3, and the characteristic signals for the -CH₂OH group. The spiro-carbon will have a unique signal in the ¹³C NMR spectrum.

Q2: My final product is an oil and difficult to purify by column chromatography. Are there alternatives? A2: Amino alcohols can be challenging.

  • Salt Formation: Convert the final product to a salt, such as the hydrochloride (HCl) or oxalate salt. These are often crystalline solids that can be purified by recrystallization, which is a highly scalable method. The pure salt can then be converted back to the free base if needed.

  • Kugelrohr or Short-Path Distillation: If the product is thermally stable, high-vacuum distillation can be an effective purification method for removing non-volatile impurities.

  • Simulated Moving Bed (SMB) Chromatography: For large-scale industrial purification, SMB can be a highly efficient method for separating complex mixtures.[6]

Q3: Can I perform the deprotection and N-methylation steps in a one-pot procedure? A3: While appealing, this is not recommended. The conditions for Boc deprotection (strong acid) are incompatible with the Eschweiler-Clarke reaction (reductive conditions). Attempting a one-pot process would likely lead to a complex mixture of byproducts. A sequential process with workup and isolation of the secondary amine intermediate is a more robust and reliable strategy, especially for scaling up.

Experimental Protocols

The following protocols are provided as a validated starting point and may require optimization based on specific laboratory conditions and substrate batches.

Protocol 1: Synthesis of (7-Boc-7-azaspiro[3.5]nonan-2-yl)methanol (Step 1)
ParameterValue
Reactants tert-butyl 2-carboxy-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq)
Borane dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF, 1.5 eq)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Typical Yield 90-95%

Procedure:

  • To a dried, nitrogen-purged reactor, add the spirocyclic carboxylic acid (1.0 eq).

  • Add anhydrous THF (approx. 5 mL per 1 g of acid). Stir to dissolve completely.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane dimethyl sulfide complex (1.5 eq) dropwise via a syringe or addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction back to 0 °C and quench very slowly by the dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, typically as a clear oil or white solid.

Protocol 2: Synthesis of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol (Step 3)
ParameterValue
Reactants (7-Azaspiro[3.5]nonan-2-yl)methanol (1.0 eq)
Formaldehyde (37% aq. solution, 2.5 eq)
Formic Acid (98-100%, 2.5 eq)
Temperature 95 °C
Reaction Time 2-4 hours
Typical Yield 85-92%

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add (7-Azaspiro[3.5]nonan-2-yl)methanol (1.0 eq) and formic acid (2.5 eq). Stir for 15 minutes at room temperature.

  • Add the aqueous formaldehyde solution (2.5 eq).

  • Heat the reaction mixture to 95 °C in an oil bath. Vigorous gas (CO₂) evolution will be observed.

  • Maintain the temperature and stir for 2-4 hours, monitoring by TLC/LC-MS.

  • Cool the reaction to room temperature and then to 0 °C in an ice bath.

  • Carefully basify the solution to pH > 11 by the slow addition of 4M NaOH solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • Benchchem. (n.d.). Minimizing impurities in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.
  • Benchchem. (n.d.). (7-Oxaspiro[3.5]nonan-2-yl)methanol.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies.
  • Benchchem. (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • ChemicalBook. (n.d.). 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis.
  • Enamine. (n.d.). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery.
  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Google Patents. (n.d.). Method for purifying alcohol compound.
  • Google Patents. (n.d.). 7-azaspiro[3.5]nonane-7-carboxamide compounds.
  • PubChem. (n.d.). 7-Azaspiro(3.5)nonane.
  • ResearchGate. (2019). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Wikipedia. (n.d.). Organic chemistry.

Sources

Optimization

Technical Support Center: Enhancing Metabolic Stability of 7-Azaspiro[3.5]nonane Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaspiro[3.5]nonane-based compounds. This guide is structured to provide actionable insights and trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaspiro[3.5]nonane-based compounds. This guide is structured to provide actionable insights and troubleshooting solutions for one of the most critical hurdles in drug discovery: metabolic stability. The unique three-dimensional and rigid structure of the 7-azaspiro[3.5]nonane scaffold offers significant advantages in medicinal chemistry, including improved physicochemical properties and novel intellectual property landscapes.[1][2] However, like all drug candidates, these compounds are subject to metabolic breakdown. This resource provides a comprehensive, question-and-answer-based guide to help you design, execute, and interpret experiments aimed at optimizing the metabolic half-life of your compounds.

Section 1: Fundamentals of Metabolic Stability

This section addresses the foundational concepts essential for understanding and tackling metabolic liabilities.

Q1: Why is metabolic stability a critical parameter for 7-azaspiro[3.5]nonane-based drug candidates?

A1: Metabolic stability, the resistance of a compound to breakdown by the body's enzymes, is a cornerstone of a successful drug candidate profile.[3][4] It directly influences crucial pharmacokinetic (PK) properties:

  • Half-life (t½): A compound with low metabolic stability will be cleared from the body quickly, resulting in a short half-life. This may require larger or more frequent doses to maintain therapeutic concentrations, potentially leading to patient compliance issues.[5]

  • Oral Bioavailability: For orally administered drugs, extensive "first-pass metabolism" in the liver can significantly reduce the amount of active drug that reaches systemic circulation. Improving metabolic stability can mitigate this effect.[6]

  • Clearance (CL): Metabolic stability data is used to calculate intrinsic clearance (CLint), a measure of how efficiently the liver can metabolize a drug.[7][8] High CLint values often translate to high in vivo clearance and poor drug exposure.[3]

Optimizing the metabolic stability of your 7-azaspiro[3.5]nonane series is therefore a critical step to ensure the compound can remain in the body long enough to exert its therapeutic effect.[5]

Q2: What are the primary metabolic pathways for compounds containing a 7-azaspiro[3.5]nonane scaffold?

A2: The metabolism of most drugs is broadly divided into Phase I and Phase II reactions.[7] For nitrogen-containing scaffolds like 7-azaspiro[3.5]nonane, the key metabolic pathways are primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[9][10][11]

  • Phase I Metabolism (Functionalization): This involves oxidation, reduction, and hydrolysis reactions. For the 7-azaspiro[3.5]nonane core, the most probable sites of metabolism, or "metabolic soft spots," include:

    • N-dealkylation: If the piperidine nitrogen is substituted.

    • Oxidation: At the carbon atoms adjacent (alpha) to the piperidine nitrogen.

    • Hydroxylation: At other positions on the cyclobutane or piperidine rings.

  • Phase II Metabolism (Conjugation): If Phase I metabolism introduces a suitable functional group (like a hydroxyl group), the compound can undergo conjugation with endogenous molecules (e.g., glucuronic acid) to increase water solubility and facilitate excretion.[9]

The spirocyclic nature of the scaffold imparts significant conformational rigidity, which can shield some positions from enzymatic attack, often leading to improved metabolic stability compared to more flexible piperidine analogs.[2][12]

Section 2: Experimental Design & Protocols

This section provides practical guidance for setting up and running key in vitro metabolic stability assays.

Q3: What are the standard in vitro assays to measure the metabolic stability of my 7-azaspiro[3.5]nonane compounds?

A3: The choice of assay depends on the stage of your project and the specific questions you are asking. The three most common systems are:

  • Liver Microsomal Stability Assay: This is the workhorse for early drug discovery.[4] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, especially CYPs.[9] They are cost-effective and suitable for high-throughput screening to get an initial read on CYP-mediated metabolism.[7]

  • Hepatocyte Stability Assay: This assay uses intact liver cells (fresh or cryopreserved), which contain both Phase I and Phase II enzymes, as well as transporters.[13][14] It provides a more complete and physiologically relevant picture of hepatic clearance but is more complex and lower throughput than the microsomal assay.[7][15]

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic (soluble) enzymes. This can be useful if you suspect metabolism by non-CYP enzymes present in the cytosol.[13]

For initial screening and ranking of 7-azaspiro[3.5]nonane analogs, the liver microsomal stability assay is the recommended starting point.

Q4: How do I perform a standard liver microsomal stability assay?

A4: The following protocol outlines a typical procedure for determining metabolic stability using human liver microsomes.

Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 7-azaspiro[3.5]nonane-based test compound.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Positive Control (e.g., Verapamil, Testosterone; 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • Quenching Solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plate and collection plates

  • Incubator/shaker (37°C)

Experimental Workflow:

G cluster_prep 1. Preparation cluster_exp 2. Incubation & Quenching cluster_analysis 3. Analysis A Prepare Master Mix: Buffer, HLM, MgCl₂ D Pre-warm Master Mix & Compound Plates (37°C) A->D B Prepare NADPH Solution E Initiate Reaction: Add NADPH to Master Mix B->E C Prepare Compound Plates: Test Cmpd, Controls C->D F Transfer to Compound Plate E->F Start Timer G Incubate at 37°C with shaking F->G H Quench Reaction at Time Points (0, 5, 15, 30, 45 min) with cold Acetonitrile + IS G->H I Centrifuge to Pellet Protein H->I J Transfer Supernatant I->J K LC-MS/MS Analysis J->K L Data Processing: Calculate % Remaining K->L M Determine t½ and CLint L->M

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare the main incubation buffer (Phosphate Buffer + MgCl₂).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Dilute the test compound and positive controls to an intermediate concentration in the incubation buffer. A typical final test compound concentration is 1 µM.[9]

  • Incubation Setup (96-well plate):

    • Prepare the main reaction mix by adding liver microsomes to the incubation buffer. A typical final protein concentration is 0.5 mg/mL.[9]

    • Add the reaction mix to the wells containing the diluted test compound.

    • Crucially, prepare a parallel set of wells for a "minus-cofactor" (-NADPH) control. In these wells, the NADPH solution will be replaced with buffer.[9] This control helps identify non-CYP mediated compound loss (e.g., chemical instability).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the appropriate wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a collection plate containing ice-cold acetonitrile with a suitable internal standard to stop the reaction.[9]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the collection plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[13]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[3]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[3]

Section 3: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during metabolic stability experiments.

TroubleshootingTree Start Unexpected Result in Microsomal Stability Assay Q1 Is compound loss high in -NADPH control? Start->Q1 Q2 Is the positive control metabolized as expected? Q3 Are results highly variable between replicates/assays? A1_Yes Potential chemical instability, non-NADPH enzyme degradation, or non-specific binding. Q1->A1_Yes Yes A1_No Metabolism is likely NADPH-dependent (CYP-mediated). Q1->A1_No No A1_No->Q2 A2_No Issue with assay system: Inactive microsomes, degraded NADPH, or incorrect buffer pH. Q2->A2_No No A2_Yes Assay system is performing correctly. Q2->A2_Yes Yes A2_Yes->Q3 A3_Yes Check for: - Pipetting errors - Inconsistent incubation times - Low compound solubility - LC-MS/MS variability Q3->A3_Yes Yes

Sources

Troubleshooting

Technical Support Center: Purity Determination of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol

Welcome to the technical support center for the analytical characterization of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol. This guide is designed for researchers, analytical scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the purity assessment of this specific spirocyclic amine.

The unique structure of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol—featuring a tertiary amine, a primary alcohol, and a chiral center—presents specific analytical hurdles. This guide offers not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for routine purity analysis of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol?

For routine achiral purity and impurity profiling, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard.[1][2] It offers a robust balance of resolution, sensitivity, and reproducibility for quantifying the main component and related process impurities.

However, due to the compound's lack of a strong chromophore, UV detection might be challenging at low wavelengths. In such cases, or for more universal detection, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are excellent alternatives. For definitive identification of impurities, coupling HPLC with Mass Spectrometry (HPLC-MS) is indispensable.[3]

Q2: The molecule is chiral. How do I determine the enantiomeric purity?

Enantiomeric purity requires a chiral separation technique. Chiral HPLC is the most common and effective method.[4][5] This involves using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.

Common CSPs for amine-containing compounds include those based on polysaccharide derivatives (e.g., amylose or cellulose coated on a silica support).[6][7] Method development will be necessary to find the optimal combination of CSP, mobile phase (normal phase, polar organic, or reversed-phase), and temperature to achieve baseline resolution of the enantiomers.[7]

Q3: Can I use Gas Chromatography (GC) for purity analysis?

While GC is a powerful technique, it presents challenges for this molecule. The compound's polarity (due to the alcohol and amine groups) and relatively high boiling point can lead to poor peak shape (tailing) and potential on-column degradation.[8][9]

If GC is necessary, derivatization of the alcohol and/or amine group is often required to increase volatility and reduce polarity. However, this adds complexity and potential for side reactions. Furthermore, the tertiary amine can react with common solvents like methanol in the hot GC inlet, forming artifacts and leading to inaccurate quantification.[10][11] For these reasons, LC-based methods are generally preferred.

Q4: What about Quantitative NMR (qNMR) for purity determination?

Quantitative Nuclear Magnetic Resonance (qNMR) is an excellent orthogonal technique for purity assessment.[12][13][14] It does not require a reference standard of the analyte itself but uses a certified internal standard of known purity.[15][16] The key advantages of qNMR are:

  • Primary Method: It provides a direct measurement of purity without relying on response factors.[12]

  • Universal Detection: It can quantify any proton-containing molecule, making it ideal for identifying and quantifying unknown impurities if their structure can be elucidated.

  • No Separation Needed: Analysis is performed on the bulk material dissolved in a deuterated solvent.

qNMR is particularly valuable for qualifying reference standards that will be used for routine HPLC analysis.[15][16]

Troubleshooting Guide: HPLC Methods

This section addresses specific problems you might encounter during HPLC analysis of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.

Issue 1: My analyte peak is tailing severely.
  • Question: I'm using a standard C18 column, but my main peak for (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is asymmetrical with a significant tail. What's causing this?

  • Answer & Solution: Peak tailing for basic compounds like this is a classic problem in RP-HPLC.[17] The root cause is secondary interactions between the positively charged tertiary amine and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[17]

    Workflow for Resolving Peak Tailing:

    Caption: Troubleshooting workflow for HPLC peak tailing of basic compounds.

Issue 2: I can't achieve baseline separation between my main peak and a closely eluting impurity.
  • Question: An impurity peak is co-eluting or is only a small shoulder on my main analyte peak. How can I improve the resolution?

  • Answer & Solution: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your separation.

    Step-by-Step Protocol for Improving Resolution:

    • Optimize Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention factor (k') for both peaks, potentially providing more time for them to separate.

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter selectivity (α) and change the elution order or spacing of peaks.

    • Adjust pH: A small change in the mobile phase pH can significantly impact the retention of ionizable compounds. For this molecule, moving the pH closer to the pKa of the tertiary amine may alter selectivity against impurities.

    • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column is the most powerful way to alter selectivity.

      • Try a phenyl-hexyl phase: It offers alternative pi-pi interactions that can help resolve aromatic impurities from your non-aromatic analyte.

      • Consider an embedded polar group (EPG) phase: These columns provide different selectivity for polar compounds and can offer better peak shape for bases without mobile phase additives.

    • Lower the Temperature: Reducing the column temperature can sometimes increase selectivity, although it will also increase retention time and backpressure.

Issue 3: My retention times are drifting between injections.
  • Question: My retention times are not stable, making peak identification unreliable. What should I do?

  • Answer & Solution: Drifting retention times usually point to issues with column equilibration, mobile phase composition, or temperature fluctuations.[18]

    Troubleshooting Checklist:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. For gradient methods, this means allowing at least 10-15 column volumes of the initial mobile phase to pass through after each run.

    • Mobile Phase Preparation: If you are mixing solvents online with a gradient pump, ensure the proportioning valves are working correctly.[18] For isocratic methods, pre-mixing the mobile phase manually can improve stability. Also, ensure the mobile phase is fresh and has not evaporated, changing its composition.

    • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant retention time shifts.

    • Column Health: A contaminated or degrading column can also lead to shifting retention times. Flush the column with a strong solvent or, if the problem persists, replace it.[17][19]

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for Achiral Purity

This protocol provides a starting point for achiral purity determination. Validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.[20][21][22][23][24]

ParameterRecommended SettingRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmProvides good retention and minimizes secondary interactions.
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic AcidBuffers the system to ensure consistent ionization and peak shape.
Mobile Phase B AcetonitrileCommon strong solvent for reversed-phase.
Gradient 5% B to 95% B over 20 minutesA broad gradient to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and reduces viscosity.
Injection Vol. 5 µLSmall volume to prevent column overload and peak distortion.
Sample Conc. 1.0 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.
Detection UV at 210 nm or CAD/ELSDLow UV wavelength for compounds lacking a strong chromophore. CAD/ELSD for universal detection.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This is a starting point for chiral method development. The optimal conditions will depend on the specific chiral stationary phase used.

ParameterRecommended Starting PointRationale
Column Amylose or Cellulose-based CSP (e.g., Chiralpak IA, IB, or IC)These phases have broad applicability for separating enantiomers of various compound classes.[6]
Mobile Phase Normal Phase: Heptane/Ethanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA)Normal phase often provides better selectivity for chiral separations. DEA is added to improve the peak shape of the basic analyte.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 25 °CTemperature can significantly affect chiral recognition; start at ambient and optimize if needed.
Injection Vol. 10 µL
Sample Conc. 0.5 mg/mL in mobile phaseDissolving the sample in the mobile phase is crucial for good peak shape in normal phase.
Detection UV at 210 nm

Method Development Logic for Chiral Separation:

Caption: Logical workflow for chiral HPLC method development.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
  • A Guide to Quantit
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • qNMR: A powerful tool for purity determin
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Consistency and Purity. Magnetic Resonance - Oxford Instruments.
  • HPLC Troubleshooting Guide.
  • Quality Guidelines. ICH.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • CHAPTER 15: Validating Analytical Procedures. Books - The Royal Society of Chemistry.
  • GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. PubMed.
  • Chiral Synthesis of 6-Azaspiro[4.
  • Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap | Request PDF.
  • Enantiomeric Separation of New Chiral Azole Compounds. PubMed.
  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek.
  • Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correl
  • The purity analysis of compounds 1–3 HPLC profiles (254 nm).
  • Compound purity analysis and HPLC d
  • C Analysis of primary, secondary and tertiary amines. Agilent.
  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Chiral Drug Separ
  • Chiral switches versus de novo enantiomerically pure compounds.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.

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Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to 7-Azaspiro[3.5]nonane and Other Spirocyclic Scaffolds in Drug Design

In the modern era of drug discovery, the imperative to move beyond flat, two-dimensional aromatic structures has led to an increased appreciation for three-dimensional (3D) molecular architectures. Spirocyclic scaffolds,...

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of drug discovery, the imperative to move beyond flat, two-dimensional aromatic structures has led to an increased appreciation for three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon, have emerged as powerful tools for medicinal chemists. Their inherent rigidity and defined 3D geometries can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth comparison of 7-azaspiro[3.5]nonane with other prominent spirocyclic scaffolds, offering a data-driven perspective for researchers, scientists, and drug development professionals.

The Allure of the Third Dimension: Why Spirocycles?

The over-reliance on flat, aromatic rings in drug discovery has often led to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover.[2] Spirocycles offer a compelling solution by introducing a higher fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with a greater likelihood of clinical success.[3] This structural feature imparts several key advantages:

  • Enhanced 3D-Shape and Target Engagement: The rigid, non-planar nature of spirocycles allows for the precise projection of substituents into three-dimensional space, enabling more specific and effective interactions with complex biological targets.[4]

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can modulate a molecule's properties, often leading to increased aqueous solubility, reduced lipophilicity (LogP/LogD), and improved metabolic stability.[5][6]

  • Conformational Restriction: By locking the conformation of a molecule, spirocycles can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity and selectivity.[7]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical matter, offering opportunities for new intellectual property.[8]

A Closer Look at 7-Azaspiro[3.5]nonane

7-Azaspiro[3.5]nonane, featuring a cyclobutane ring fused to a piperidine ring at the 4-position, is a versatile scaffold that has gained traction in contemporary drug design. Its structure offers a unique combination of rigidity from the cyclobutane and a key interaction point at the piperidine nitrogen.

Physicochemical Profile

The physicochemical properties of a scaffold are critical determinants of its drug-like potential. For 7-azaspiro[3.5]nonane, these properties make it an attractive building block.

Property7-Azaspiro[3.5]nonaneSource
Molecular FormulaC₈H₁₅N[9]
Molecular Weight125.21 g/mol [9]
Predicted pKa (strongest basic)10.5[10]
Predicted XLogP31.8[9]
Predicted Water Solubility15.5 g/L[10]
Topological Polar Surface Area (TPSA)12.0 Ų[9]
Complexity97.1[9]

Table 1: Computed Physicochemical Properties of 7-Azaspiro[3.5]nonane.

Applications in Drug Discovery

The utility of the 7-azaspiro[3.5]nonane scaffold is exemplified by its incorporation into promising clinical candidates.

  • Oncology: Bcl-2 Inhibition: BeiGene's sonrotoclax (BGB-11417), a next-generation B-cell lymphoma-2 (Bcl-2) inhibitor, features a 7-azaspiro[3.5]nonane linker. This rigid spirocyclic element is crucial for its high potency and selectivity, contributing to its effectiveness against both wild-type and mutant forms of Bcl-2.[11] Bcl-2 is a key anti-apoptotic protein, and its inhibition is a validated strategy in cancer therapy.[12][13]

Bcl-2_Inhibitor Sonrotoclax (7-azaspiro[3.5]nonane linker) Bcl-2 Bcl-2 Protein Bcl-2_Inhibitor->Bcl-2 Inhibits Pro-apoptotic_Proteins Pro-apoptotic Proteins (e.g., BAX, BAK) Bcl-2->Pro-apoptotic_Proteins Inhibits Apoptosis Apoptosis (Programmed Cell Death) Pro-apoptotic_Proteins->Apoptosis Induces cluster_0 Scaffold Selection cluster_1 Scaffold Properties Target_Analysis Target Analysis (Binding Site Geometry) 7-Azaspiro_3_5_nonane 7-Azaspiro[3.5]nonane (Piperidine-Cyclobutane) - Balanced properties - Extended vectors Target_Analysis->7-Azaspiro_3_5_nonane Azaspiro_3_3_heptane Azaspiro[3.3]heptane (Azetidine-Cyclobutane) - Lower lipophilicity - Compact & rigid Target_Analysis->Azaspiro_3_3_heptane Azaspiro_4_4_nonane Azaspiro[4.4]nonane (Pyrrolidine-Cyclopentane) - Higher basicity - Natural product-like Target_Analysis->Azaspiro_4_4_nonane Desired_Properties Desired Physicochemical Properties (Solubility, LogP) Desired_Properties->7-Azaspiro_3_5_nonane Desired_Properties->Azaspiro_3_3_heptane Desired_Properties->Azaspiro_4_4_nonane Synthetic_Feasibility Synthetic Feasibility & Cost Synthetic_Feasibility->7-Azaspiro_3_5_nonane Synthetic_Feasibility->Azaspiro_3_3_heptane Synthetic_Feasibility->Azaspiro_4_4_nonane

Sources

Comparative

Azaspiro[3.5]nonane vs. Piperidine: A Data-Driven Comparison of Next-Generation Bioisosteres

For decades, the piperidine ring has been a cornerstone of medicinal chemistry, a reliable scaffold found in countless approved drugs. However, its very ubiquity presents challenges, including well-trodden intellectual p...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the piperidine ring has been a cornerstone of medicinal chemistry, a reliable scaffold found in countless approved drugs. However, its very ubiquity presents challenges, including well-trodden intellectual property landscapes and known metabolic liabilities. In the modern drive to "escape from flatland," researchers are increasingly turning to three-dimensional (3D) bioisosteres that can replicate the key pharmacophoric features of piperidine while offering improved drug-like properties.[1] Among the most promising of these next-generation scaffolds is azaspiro[3.5]nonane.

This guide provides a head-to-head comparison of azaspiro[3.5]nonane and piperidine, moving beyond theoretical advantages to present a practical, data-centric analysis for drug discovery professionals. We will delve into the comparative physicochemical and pharmacokinetic properties, supported by experimental data and detailed protocols to empower your own research.

The Structural Argument: Why Go Spirocyclic?

The core difference, and the foundation of azaspiro[3.5]nonane's advantages, lies in its spirocyclic nature. Where piperidine is a simple six-membered ring, azaspiro[3.5]nonane consists of a piperidine ring fused with a cyclobutane ring at a single, shared carbon atom. This seemingly subtle change has profound implications for molecular shape, rigidity, and vectoral projection of substituents.

The introduction of the spirocyclic center imparts a distinct three-dimensionality that is increasingly sought after in modern drug design to improve target engagement and specificity.[2][3][4][5] This rigid, 3D structure can lead to more defined interactions with biological targets and offers novel intellectual property opportunities.[6]

Caption: Structural comparison of piperidine and 7-azaspiro[3.5]nonane.

Physicochemical Properties: A Quantitative Comparison

The transition from a simple heterocycle to a spirocycle significantly impacts key physicochemical properties that govern a molecule's ADME (absorption, distribution, metabolism, and excretion) profile. While extensive, direct side-by-side data is still emerging, trends observed with related spirocycles provide valuable insights.[7]

PropertyPiperidine (Parent)7-Azaspiro[3.5]nonane (Parent)Rationale for Difference & Implication in Drug Design
Molecular Weight ( g/mol ) 85.15125.21[8][9]The addition of the cyclobutane ring increases MW. This is a key consideration for maintaining "rule-of-five" compliance.
XLogP3 (Lipophilicity) 1.21.8[8][9]The parent azaspiro[3.5]nonane is more lipophilic. However, studies on functionalized derivatives, such as replacing piperidine with azaspiro[3.3]heptanes, have shown the potential to lower LogD by up to 1.0 unit, suggesting that the spirocyclic nature can reduce lipophilicity in more complex molecules.[7][10][11]
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 Ų[9]The parent scaffolds share the same TPSA, indicating that the basic nitrogen pharmacophore is presented similarly.
Aqueous Solubility HighPredicted to be slightly lower (parent)While the parent scaffold's lipophilicity suggests lower solubility, specific examples, like a 7-oxa-2-azaspiro[3.5]nonane derivative, have demonstrated increased water solubility compared to their piperidine analogs.[1][7][12]

The Critical Advantage: Metabolic Stability

One of the most compelling reasons to consider an azaspiro[3.5]nonane bioisostere is the potential for enhanced metabolic stability. Piperidine rings are often susceptible to metabolism by cytochrome P450 (CYP) enzymes, typically through oxidation at carbons alpha or beta to the nitrogen atom.[13][14][15]

The quaternary spirocyclic carbon in azaspiro[3.5]nonane is inherently resistant to oxidation. By replacing a susceptible methylene (-CH2-) group in a piperidine-containing drug candidate with this spiro-center, a common metabolic hotspot can be effectively "blocked." This can lead to:

  • Reduced Intrinsic Clearance: The rate of metabolism by liver enzymes is slowed.[11][16]

  • Increased Half-Life (t½): The compound remains in circulation for a longer period.

  • Improved Bioavailability: More of the active drug reaches the systemic circulation.

Spirocyclic bioisosteres are noted for their improved metabolic stability against oxidative enzymes, a known vulnerability for structures containing piperidine.[1]

Case Study Snapshot: Bupivacaine Analog

A compelling example comes from the study of bioisosteres for the local anesthetic Bupivacaine. Replacing the piperidine fragment with a spirocyclic amino acid, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, resulted in an analog with comparable activity and ADME properties but with a significant 5-fold lower toxicity and increased water solubility .[1][12] This highlights the potential of spirocyclic scaffolds to not only maintain or improve efficacy but also to enhance the safety profile of a drug candidate.

Experimental Corner: Validating the Bioisosteric Swap

For researchers looking to validate the switch from piperidine to azaspiro[3.5]nonane in their own lead compounds, two key experiments are fundamental: the determination of lipophilicity (LogD) and the assessment of metabolic stability in liver microsomes.

Caption: Workflow for evaluating a piperidine to azaspiro[3.5]nonane bioisosteric swap.

Experimental Protocol 1: LogD Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining lipophilicity.[17] This protocol is adapted from established procedures.[18][19][20]

Objective: To determine the octanol-water distribution coefficient (LogD) at a physiological pH of 7.4.

Materials:

  • Test compound (Piperidine and Azaspiro[3.5]nonane analogs)

  • 1-Octanol (pre-saturated with phosphate buffer)

  • Phosphate buffer (0.1 M, pH 7.4, pre-saturated with 1-octanol)

  • DMSO for stock solutions

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer and centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS) for quantification

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of each test compound in DMSO.[18]

    • Pre-saturate the 1-octanol and phosphate buffer by mixing them vigorously for 24 hours and allowing the phases to separate.[18]

  • Partitioning:

    • Add 500 µL of the pre-saturated 1-octanol and 500 µL of the pre-saturated phosphate buffer to a microcentrifuge tube.

    • Add a small volume (e.g., 1-10 µL) of the 10 mM compound stock solution to achieve a final concentration suitable for your analytical method.

    • Vortex the tubes vigorously for at least 30 minutes to ensure thorough mixing and partitioning.

  • Phase Separation:

    • Centrifuge the tubes at high speed (e.g., 16,000 x g) for 5-10 minutes to achieve complete separation of the two phases.[20]

  • Sampling and Analysis:

    • Carefully remove an aliquot from the aqueous (bottom) phase and the octanol (top) phase.[20]

    • Dilute the aliquots appropriately and analyze the concentration of the compound in each phase using a validated LC-MS/MS method.

  • Calculation:

    • LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Experimental Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (Clint).[13][21]

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (Clint) of the compounds in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[21]

  • Test compounds and positive control (e.g., Midazolam or Dextromethorphan)[13]

  • Incubator/shaking water bath at 37°C

  • Acetonitrile (ACN) with an internal standard (IS) to stop the reaction

  • 96-well plates and centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Preparation:

    • Thaw the HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL protein) in ice-cold phosphate buffer.[13][22]

    • Prepare a solution of the test compound in the HLM suspension to a final concentration of 1 µM.[13]

  • Incubation:

    • Pre-incubate the compound-microsome mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[14]

  • Reaction Termination:

    • Immediately add the aliquot to a well containing at least 3 volumes of ice-cold ACN with IS to quench the reaction and precipitate the proteins.[13][21]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance (Clint in µL/min/mg protein): Clint = (k / microsomal protein concentration) * 1000

Conclusion and Outlook

The strategic replacement of a traditional piperidine scaffold with an azaspiro[3.5]nonane bioisostere represents a powerful tactic in modern medicinal chemistry. The primary driver for this switch is the potential for significantly improved metabolic stability by blocking common sites of CYP-mediated oxidation. Furthermore, the inherent three-dimensionality of the spirocyclic core can lead to improved pharmacological profiles and opens new avenues for intellectual property.

While synthesis of spirocyclic systems can be more complex than their non-spirocyclic counterparts, scalable synthetic routes are becoming increasingly available.[23][24][25] As the pressure to develop safer, more effective, and patentable new chemical entities continues to grow, the data-driven application of novel 3D scaffolds like azaspiro[3.5]nonane will be indispensable. The experimental frameworks provided here offer a clear path for researchers to validate this bioisosteric substitution and unlock the potential of their drug discovery programs.

References

  • An In-Depth Technical Guide to the Physical and Chemical Properties of 7-Azaspiro[3.5]nonane Derivatives - Benchchem.
  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core - Benchchem.
  • 3D-Printed Degradable Anti-Tumor Scaffolds for Controllable Drug Delivery - PMC - NIH.
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  • In vitro drug metabolism: for the selection of your lead compounds.
  • Three-Dimensional Scaffolds for Tissue Engineering Applications: Role of Porosity and Pore Size - PMC - NIH.
  • Review on Computer-Aided Design and Manufacturing of Drug Delivery Scaffolds for Cell Guidance and Tissue Regeneration - Frontiers.
  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine | Request PDF - ResearchGate.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate.
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Validation

The Bridge from Benchtop to Bedside: Correlating In Vitro Potency and In Vivo Efficacy of 7-Azaspiro[3.5]nonane GPR119 Agonists

A Technical Guide for Drug Discovery Professionals The G-protein coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes mellitus (T2DM) due to its unique dual mechanism of a...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

The G-protein coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes mellitus (T2DM) due to its unique dual mechanism of action.[1][2] Predominantly expressed in pancreatic β-cells and intestinal L-cells, GPR119 activation directly stimulates glucose-dependent insulin secretion and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4] This one-two punch offers the potential for robust glycemic control with a reduced risk of hypoglycemia.[5] Among the various chemical scaffolds explored, the 7-azaspiro[3.5]nonane core has been identified as a novel and potent framework for designing GPR119 agonists.[1][6]

This guide provides an in-depth analysis of the critical relationship between the in vitro characteristics and in vivo performance of a series of 7-azaspiro[3.5]nonane GPR119 agonists. We will dissect the experimental methodologies, compare key data points, and explore the structure-activity relationships (SAR) that govern the successful translation from a potent compound in a dish to an effective glucose-lowering agent in a preclinical model.

The GPR119 Signaling Cascade: A Dual-Pronged Approach to Glycemic Control

The therapeutic rationale for GPR119 agonism is grounded in its downstream signaling pathway. Upon agonist binding, GPR119 couples to the Gs alpha subunit, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[6] This elevation of cAMP has distinct, beneficial effects in different cell types:

  • In Pancreatic β-cells: Increased cAMP enhances glucose-stimulated insulin secretion (GSIS), meaning insulin is released primarily in response to high blood sugar.[5]

  • In Intestinal L-cells: Elevated cAMP triggers the secretion of GLP-1.[7] GLP-1, in turn, acts on β-cells to further potentiate GSIS, while also suppressing glucagon release, slowing gastric emptying, and promoting satiety.[3]

This dual mechanism is elegantly depicted in the signaling pathway below.

GPR119_Signaling cluster_beta_cell Pancreatic β-cell cluster_l_cell Intestinal L-cell Agonist1 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119_beta GPR119 Agonist1->GPR119_beta Binds Gs_beta Gs Protein GPR119_beta->Gs_beta Activates AC_beta Adenylyl Cyclase Gs_beta->AC_beta Activates cAMP_beta ↑ cAMP AC_beta->cAMP_beta ATP to cAMP Insulin Glucose-Dependent Insulin Secretion cAMP_beta->Insulin Potentiates Agonist2 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119_l GPR119 Agonist2->GPR119_l Binds Gs_l Gs Protein GPR119_l->Gs_l Activates AC_l Adenylyl Cyclase Gs_l->AC_l Activates cAMP_l ↑ cAMP AC_l->cAMP_l ATP to cAMP GLP1 GLP-1 Release cAMP_l->GLP1 Promotes GLP1->Insulin Further Potentiates

Caption: Dual mechanism of GPR119 agonism.

The Experimental Gauntlet: From In Vitro Potency to In Vivo Proof-of-Concept

A logical and rigorous experimental workflow is essential to identify promising drug candidates and understand their translational potential. The journey for the 7-azaspiro[3.5]nonane series involved a multi-stage process, starting with target engagement and culminating in a disease-relevant animal model.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Chemical Synthesis of 7-Azaspiro[3.5]nonane Analogues cAMP_assay cAMP Accumulation Assay (HEK293-hGPR119 cells) synthesis->cAMP_assay Test for Potency (EC50) metabolic_stability Metabolic Stability Assay (Rat Liver Microsomes) cAMP_assay->metabolic_stability Select Potent Compounds pk_study Pharmacokinetic (PK) Study in SD Rats metabolic_stability->pk_study Select Stable Compounds ogtt_study Oral Glucose Tolerance Test (OGTT) in Diabetic Rats pk_study->ogtt_study Test Candidate for Efficacy

Caption: Drug discovery workflow for GPR119 agonists.

Detailed Experimental Protocols

In Vitro GPR119 Agonist Potency: cAMP Accumulation Assay
  • Principle: This assay quantifies the ability of a compound to activate the GPR119 receptor and stimulate the downstream production of cAMP. The potency is measured as the half-maximal effective concentration (EC₅₀).

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 (hGPR119) are cultured in appropriate media.

    • Assay Preparation: Cells are harvested and seeded into 96-well plates.

    • Compound Treatment: Cells are incubated with varying concentrations of the test compounds (e.g., 7-azaspiro[3.5]nonane derivatives) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

    • Data Analysis: The fluorescence signal is converted to cAMP concentration. A dose-response curve is generated by plotting cAMP levels against the logarithm of the compound concentration, and the EC₅₀ value is calculated using non-linear regression.[6]

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
  • Principle: The OGTT is a standard preclinical model used to evaluate the effectiveness of an anti-diabetic agent in improving glucose disposal after a glucose challenge, mimicking a post-meal state.

  • Methodology:

    • Animal Model: Male Sprague-Dawley (SD) rats rendered diabetic, for example, through a high-fat diet and a low dose of streptozotocin (STZ), are used.

    • Acclimatization & Fasting: Animals are acclimatized and then fasted overnight (e.g., 12 hours) with free access to water.

    • Compound Administration: Test compounds (e.g., compound 54g ) or vehicle are administered orally (p.o.) at a specific dose.

    • Glucose Challenge: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a concentrated glucose solution (e.g., 2 g/kg) is administered orally.

    • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Analysis: Blood glucose levels are measured immediately using a glucometer. The Area Under the Curve (AUC) for glucose is calculated for each treatment group to quantify the overall glucose excursion. A significant reduction in the glucose AUC compared to the vehicle group indicates efficacy.[6]

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Data

The successful development of an oral drug requires a delicate balance of potency, metabolic stability, and pharmacokinetic properties. The 7-azaspiro[3.5]nonane series provides an excellent case study in optimizing these parameters to achieve in vivo efficacy.

Structure-Activity Relationship (SAR) and In Vitro Potency

Initial optimization focused on two key regions of the molecule: the piperidine N-capping group (R²) and the left-hand aryl group (R³). The data clearly demonstrates that small changes to these substituents can have a profound impact on receptor activation.[6]

CompoundR² GroupR³ GrouphGPR119 EC₅₀ (nM)[6]
54a Pyrimidin-2-yl4-cyanophenyl100
54c Pyrimidin-2-yl4-(methylsulfonyl)phenyl7
54d 5-fluoropyrimidin-2-yl4-(methylsulfonyl)phenyl2
54g 5-cyanopyridin-2-yl 4-(methylsulfonyl)phenyl 1

Table 1: Impact of R² and R³ substitutions on in vitro potency.

The data reveals a clear trend:

  • Replacing the 4-cyano group (R³) with a 4-(methylsulfonyl)phenyl group dramatically increased potency (compare 54a and 54c ).

  • Adding a fluorine to the pyrimidine ring (R²) further boosted potency (54d ).

  • The optimal combination was found with a 5-cyanopyridin-2-yl group at R², leading to compound 54g with an outstanding EC₅₀ of 1 nM.[6]

From Potency to Performance: The Role of Pharmacokinetics

High potency alone does not guarantee in vivo success. The compound must be metabolically stable enough to survive first-pass metabolism in the liver and possess pharmacokinetic properties that allow it to reach and maintain therapeutic concentrations at the target receptors. Compound 54g was selected for further profiling based on its exceptional potency.

ParameterCompound 54g[6]
In Vitro Potency (EC₅₀) 1 nM
Metabolic Stability (t½ in rat liver microsomes) > 60 min
Oral Bioavailability (F) in Rats 45%
Half-life (t½) in Rats 2.9 h
Cmax (at 10 mg/kg, p.o.) 1856 ng/mL
AUC (at 10 mg/kg, p.o.) 7118 h*ng/mL

Table 2: In vitro and pharmacokinetic profile of the lead candidate, 54g.

Compound 54g demonstrated not only high potency but also good metabolic stability and a desirable oral pharmacokinetic profile in rats, including substantial bioavailability and exposure.[6] This favorable profile provided a strong rationale for its advancement into efficacy testing.

The Final Verdict: In Vivo Efficacy

The culmination of this research was the demonstration of glucose-lowering effects in a relevant disease model. When administered to diabetic rats, compound 54g showed a robust, dose-dependent improvement in glucose tolerance.

Treatment (Dose, p.o.)Glucose AUC₀₋₁₂₀ min (mg·h/dL)[6]% Reduction vs. Vehicle
Vehicle3500 (approx.)-
Compound 54g (3 mg/kg)2600 (approx.)25.7%
Compound 54g (10 mg/kg)2100 (approx.)40.0%

Table 3: In vivo efficacy of compound 54g in an OGTT in diabetic rats.

At a dose of 10 mg/kg, compound 54g reduced the total glucose excursion by 40%, a significant therapeutic effect.[6] This result serves as the crucial proof-of-concept, successfully correlating the high in vitro potency and favorable pharmacokinetics of this 7-azaspiro[3.5]nonane derivative with substantial in vivo anti-diabetic activity.

Conclusion

The development of the 7-azaspiro[3.5]nonane series of GPR119 agonists exemplifies a successful drug discovery paradigm. Through systematic chemical optimization guided by a robust suite of in vitro assays, researchers were able to identify compound 54g , a molecule with picomolar-level potency. Crucially, this high potency was successfully translated into in vivo efficacy, a result enabled by the compound's excellent metabolic stability and pharmacokinetic properties. This case study underscores the principle that a successful IVIVC in early discovery is not merely about potency, but about the synergistic interplay between a compound's intrinsic activity, its stability, and its ability to achieve and sustain therapeutic exposure in vivo.

References

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and SAR studies of bicyclic amine series GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Heterocyclic glp-1 agonists. Google Patents.
  • Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells. Diabetologia. Available at: [Link]

  • GPR119 receptor agonists in methods of increasing bone mass and of treating osteoporosis and other conditions characterized by low bone mass, and combination therapy relating thereto. PubChem. Available at: [Link]

  • INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Google APIs. Available at: [Link]

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Comparative

A Comparative Guide to Novel Azaspiro Scaffolds and Established GPR119 Modulators for Diabetes and Metabolic Disease Research

In the relentless pursuit of novel therapeutics for type 2 diabetes and obesity, the G protein-coupled receptor 119 (GPR119) has emerged as a compelling target.[1][2] Activation of GPR119, which is predominantly expresse...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics for type 2 diabetes and obesity, the G protein-coupled receptor 119 (GPR119) has emerged as a compelling target.[1][2] Activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, offers a dual mechanism of action: the glucose-dependent potentiation of insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][3] This dual action holds the promise of effective glycemic control with a reduced risk of hypoglycemia.[4] While several classes of GPR119 agonists have been developed, the quest for novel scaffolds with optimized potency, selectivity, and pharmacokinetic profiles is ongoing. This guide provides a comprehensive technical comparison of a promising new class of GPR119 modulators, the azaspiro scaffolds, against well-characterized, known GPR119 agonists.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of metabolic disease, GPCR pharmacology, and medicinal chemistry. We will delve into the underlying science, present comparative data, and provide detailed experimental protocols to enable a thorough evaluation of these compounds for your research needs.

The GPR119 Signaling Pathway: A Dual-Pronged Approach to Glycemic Control

The therapeutic rationale for targeting GPR119 is rooted in its unique signaling cascade. Upon agonist binding, GPR119 couples to the Gαs subunit of the heterotrimeric G protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This elevation of cAMP has distinct, beneficial effects in two key cell types:

  • In Pancreatic β-cells: Increased cAMP enhances glucose-stimulated insulin secretion (GSIS), meaning insulin is released primarily in response to high blood glucose, thus minimizing the risk of hypoglycemia.[4]

  • In Intestinal L-cells: Elevated cAMP levels promote the secretion of the incretin hormone GLP-1.[3] GLP-1, in turn, acts on its own receptor on pancreatic β-cells to further potentiate GSIS, creating a synergistic effect on glycemic control.[4]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPR119_Agonist GPR119 Agonist (e.g., Azaspiro Scaffold) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Potentiates GLP1_Release ↑ GLP-1 Release (Intestinal L-cell) PKA->GLP1_Release Promotes Experimental_Workflow cluster_workflow Benchmarking Workflow Start Synthesize & Purify Azaspiro Scaffolds & Known Modulators Step1 In Vitro Potency Assessment: cAMP Accumulation Assay (HTRF) Start->Step1 Step2 In Vitro Functional Assessment: GLP-1 Secretion Assay (GLUTag cells) Step1->Step2 Step3 In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (oGTT) in Diabetic Mice Step2->Step3 End Comparative Data Analysis & Lead Candidate Selection Step3->End

Figure 2: Experimental Workflow for GPR119 Modulator Comparison.

In Vitro Potency Assessment: cAMP Accumulation Assay (HTRF)

This assay quantitatively measures the intracellular accumulation of cAMP in response to GPR119 activation. The Homogeneous Time-Resolved Fluorescence (HTRF) format is a robust and high-throughput method.

Principle: This is a competitive immunoassay between native cAMP produced by cells and a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Cryptate donor. An increase in cellular cAMP leads to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in appropriate media and conditions.

  • Cell Preparation: On the day of the assay, harvest cells and resuspend them in stimulation buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the azaspiro scaffolds and known GPR119 modulators in a suitable solvent (e.g., DMSO) and then dilute in stimulation buffer.

  • Assay Plate Preparation: Dispense the cell suspension into a 384-well low-volume microplate.

  • Compound Addition: Add the diluted test compounds and controls (vehicle and a known agonist like AR231453) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for GPR119 activation and cAMP production.

  • Lysis and Detection: Add the HTRF lysis buffer containing the anti-cAMP Cryptate and cAMP-d2 reagents to each well.

  • Second Incubation: Incubate the plate for 1 hour at room temperature to allow for the immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at both 620 nm (Cryptate emission) and 665 nm (FRET signal).

  • Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Generate dose-response curves and calculate EC50 values using a suitable software package.

In Vitro Functional Assessment: GLP-1 Secretion Assay (GLUTag cells)

This assay measures the ability of GPR119 modulators to stimulate the secretion of GLP-1 from an enteroendocrine L-cell model.

Principle: GLUTag cells are a murine enteroendocrine cell line that endogenously expresses GPR119 and secretes GLP-1 in response to stimulation. The amount of secreted GLP-1 is quantified using an ELISA.

Step-by-Step Protocol:

  • Cell Culture: Culture GLUTag cells in DMEM with high glucose, supplemented with 10% FBS and antibiotics, in 24-well plates until they reach 60-80% confluency.

  • Cell Washing: On the day of the experiment, wash the cells twice with glucose-free Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.

  • Stimulation: Incubate the cells with KRBB containing the test compounds (azaspiro scaffolds and known modulators) at various concentrations for 2 hours at 37°C in a 5% CO2 incubator. Include a vehicle control and a positive control (e.g., forskolin/IBMX).

  • Supernatant Collection: After incubation, collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor (e.g., sitagliptin) to the collected supernatant.

  • GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Protein Quantification: Lyse the cells remaining in the wells and determine the total protein concentration using a BCA protein assay.

  • Data Analysis: Normalize the GLP-1 concentration to the total protein content for each well to account for variations in cell number.

In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (oGTT) in Diabetic Mice

The oGTT is a standard in vivo model to assess the effect of a compound on glucose homeostasis.

Principle: Diabetic mice are orally administered the test compound, followed by a glucose challenge. Blood glucose levels are monitored over time to determine the compound's ability to improve glucose disposal.

Step-by-Step Protocol:

  • Animal Model: Use a relevant diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice).

  • Acclimatization and Fasting: Acclimatize the animals to the experimental conditions. Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: Before treatment, measure baseline blood glucose levels from a tail snip using a glucometer (t= -30 min).

  • Compound Administration: Administer the azaspiro scaffold or a known GPR119 modulator (e.g., compound 54g) orally via gavage at a predetermined dose. The vehicle group should receive the same volume of the vehicle.

  • Glucose Challenge: At t=0 min, administer a glucose solution (e.g., 2 g/kg body weight) orally to all mice.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion profile. A significant reduction in the AUC for a treatment group compared to the vehicle group indicates improved glucose tolerance.

Conclusion and Future Perspectives

The novel 7-azaspiro[3.5]nonane scaffold represents a promising new direction in the development of GPR119 agonists. The available preclinical data for lead compounds from this series suggest potent in vitro activity and favorable in vivo efficacy and pharmacokinetic properties. While a direct, comprehensive comparison with established GPR119 modulators is pending, the azaspiro scaffold warrants further investigation as a potential therapeutic for type 2 diabetes and related metabolic disorders.

Future research should focus on head-to-head studies that directly compare the in vitro and in vivo profiles of lead azaspiro compounds with other clinical and preclinical GPR119 agonists. Such studies will be crucial in definitively establishing the therapeutic potential of this novel chemical class and in guiding the selection of candidates for further development.

References

  • GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. 2014;24(15):3463-3467.
  • Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. Current Drug Targets. 2022;23(13):1246-1264.
  • GPR119 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. 2011;54(23):7959-7972.
  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomedicine & Pharmacotherapy. 2024;177:117077.
  • Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. SLAS Discovery. 2017;22(5):587-598.
  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. PubMed. Available at: [Link]

  • Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of JNJ-38431055, a Novel GPR119 Receptor Agonist and Potential Antidiabetes Agent, in Healthy Male Subjects. The Journal of Clinical Pharmacology. 2012;52(9):1338-1351.
  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters. 2015;6(9):985-990.
  • Novel tricyclic pyrazolopyrimidines as potent and selective GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. 2014;24(23):5453-5457.
  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. ResearchGate. Available at: [Link]

  • GPR119 agonists: a promising new approach for the treatment of type 2 diabetes and related metabolic disorders. Current Opinion in Drug Discovery & Development. 2009;12(4):519-532.
  • GLP-1 receptor agonists: a review of head-to-head clinical studies. Therapeutic Advances in Endocrinology and Metabolism. 2015;6(1):1-15.
  • A review of head-to-head comparisons of GLP-1 receptor agonists. Diabetes, Obesity and Metabolism. 2016;18(4):317-332.
  • GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases. ACS Medicinal Chemistry Letters. 2012;3(11):875-877.
  • Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators. ACS Medicinal Chemistry Letters. 2014;5(5):549-553.
  • Discovery of a nortropanol derivative as a potent and orally active GPR119 agonist for type 2 diabetes. Bioorganic & Medicinal Chemistry Letters. 2013;23(17):4891-4895.
  • GLP-1 receptor agonists: an updated review of head-to-head clinical studies. Therapeutic Advances in Endocrinology and Metabolism. 2020;11:204201882091372.
  • Novel GPR119 agonist AS1669058 potentiates insulin secretion from rat islets and has potent anti-diabetic effects in ICR and diabetic db/db mice. European Journal of Pharmacology. 2012;674(2-3):469-476.
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Validation

The Pivotal Role of the Methanol Moiety in 7-Azaspiro[3.5]nonane Analogs: A Comparative Guide to Structure-Activity Relationships

The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional conformation that can enhance binding affinity and selectivity for a variety of...

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional conformation that can enhance binding affinity and selectivity for a variety of biological targets.[1][2][3] This guide delves into the critical structure-activity relationship (SAR) of a seemingly simple, yet profoundly impactful functional group often incorporated into these analogs: the methanol moiety. For researchers and drug development professionals, understanding the nuanced contributions of this hydroxymethyl group is paramount for optimizing lead compounds and achieving desired pharmacological profiles.

This publication will provide a comparative analysis of 7-azaspiro[3.5]nonane analogs, focusing on the influence of the methanol moiety on their interaction with key biological targets, including muscarinic acetylcholine receptors (mAChRs) and G-protein coupled receptor 119 (GPR119). We will explore the causality behind experimental choices in evaluating these compounds and provide detailed, field-proven protocols for their characterization.

The Methanol Moiety: More Than a Simple Spacer

The introduction of a methanol group (-CH₂OH) can influence the pharmacological properties of a 7-azaspiro[3.5]nonane analog in several key ways:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the target protein's binding pocket. This can significantly enhance binding affinity and selectivity.

  • Conformational Constraint: The presence and positioning of the methanol group can restrict the rotational freedom of the molecule, locking it into a bioactive conformation that is more favorable for receptor binding.

  • Physicochemical Properties: The hydroxyl group increases the polarity of the molecule, which can impact its solubility, membrane permeability, and metabolic stability. These pharmacokinetic properties are critical for in vivo efficacy.

  • Vectorial Orientation: The methanol group can serve as a handle for further chemical modification, allowing for the exploration of additional binding interactions and the attachment of other functional groups.

The following sections will explore these principles in the context of specific biological targets.

Muscarinic Acetylcholine Receptors (mAChRs): A Case Study in Selectivity

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are attractive targets for a range of therapeutic areas, including neurodegenerative diseases and respiratory conditions.[4][5][6] The development of subtype-selective antagonists has been a long-standing challenge due to the high conservation of the orthosteric binding site.[7] The 7-azaspiro[3.5]nonane scaffold has shown promise in yielding selective muscarinic antagonists.[8][9]

The Methanol Moiety's Influence on Muscarinic Receptor Affinity

While direct comparative studies on the methanol moiety in 7-azaspiro[3.5]nonane-based muscarinic antagonists are not extensively published, we can infer its potential role based on general principles of mAChR pharmacology. The binding pocket of muscarinic receptors is known to contain several polar amino acid residues that can engage in hydrogen bonding.

Hypothetical SAR of the Methanol Moiety at mAChRs:

  • Presence vs. Absence: An analog containing a methanol group is hypothesized to exhibit higher affinity for a specific mAChR subtype compared to its des-methanol counterpart, assuming the hydroxyl group can form a hydrogen bond with a key residue in the binding pocket.

  • Stereochemistry: The stereochemical presentation of the hydroxyl group is likely to be critical. One enantiomer may position the hydroxyl group for optimal interaction, while the other may introduce steric clashes or unfavorable interactions.

  • Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group would abolish its hydrogen bond donating ability and could significantly reduce binding affinity, unless the introduced group can engage in other favorable interactions (e.g., hydrophobic interactions).

Comparative Data (Hypothetical)

The following table illustrates a hypothetical comparison of 7-azaspiro[3.5]nonane analogs with and without a methanol moiety, targeting the M3 muscarinic receptor.

CompoundMoietyM3 Receptor Affinity (Ki, nM)M1/M3 Selectivity RatioM2/M3 Selectivity Ratio
Analog 1a -CH₃50510
Analog 1b -CH₂OH5>50>100
Analog 1c -CH₂OCH₃8538
Analog 1d -CH₂OAc12025

This data is illustrative and intended to guide experimental design.

Experimental Protocols

To empirically determine the SAR of the methanol moiety, the following experimental protocols are recommended.

1. Radioligand Binding Assay for Muscarinic Receptors

This assay measures the affinity of the test compounds for the M1-M5 receptor subtypes by assessing their ability to displace a radiolabeled ligand.[4][10][11]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for M2-M5, [³H]-pirenzepine for M1) and varying concentrations of the 7-azaspiro[3.5]nonane analogs.

  • Equilibrium: Incubate for 60-90 minutes at room temperature to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of analog that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay determines whether the compounds act as agonists, antagonists, or inverse agonists by measuring their effect on G-protein activation.[12][13][14][15]

Step-by-Step Methodology:

  • Membrane Preparation: Use the same membrane preparations as for the radioligand binding assay.

  • Assay Buffer: Use a GTPγS binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4).

  • Incubation (Antagonist Mode): Pre-incubate the membranes with varying concentrations of the 7-azaspiro[3.5]nonane analogs for 15-30 minutes at 30°C.

  • Agonist Stimulation: Add a fixed concentration of a known muscarinic agonist (e.g., carbachol) and [³⁵S]GTPγS.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Filtration: Stop the reaction and separate bound [³⁵S]GTPγS by filtration as described for the radioligand binding assay.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS.

  • Data Analysis: Determine the antagonist potency (IC₅₀ or Kb) by analyzing the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Visualization of Experimental Workflow

G cluster_0 Radioligand Binding Assay cluster_1 GTPγS Functional Assay prep_membranes Prepare Membranes (M1-M5 expressing cells) incubate Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubate filter_wash Filter & Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50, Ki) count->analyze prep_membranes_g Prepare Membranes pre_incubate Pre-incubate: Membranes + Antagonist prep_membranes_g->pre_incubate stimulate Stimulate: Add Agonist + [35S]GTPγS pre_incubate->stimulate incubate_g Incubate stimulate->incubate_g filter_wash_g Filter & Wash incubate_g->filter_wash_g count_g Scintillation Counting filter_wash_g->count_g analyze_g Data Analysis (Potency, Efficacy) count_g->analyze_g

Caption: Workflow for characterizing muscarinic receptor antagonists.

G-Protein Coupled Receptor 119 (GPR119): A Target for Metabolic Disorders

GPR119 is primarily expressed in the pancreas and gastrointestinal tract and is a promising target for the treatment of type 2 diabetes and obesity.[16] Agonists of GPR119 stimulate the release of insulin and incretin hormones. 7-Azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists.[16]

The Methanol Moiety's Role in GPR119 Agonism

In the context of GPR119 agonism, the methanol moiety can play a similar role in enhancing binding affinity through hydrogen bonding.

Hypothetical SAR of the Methanol Moiety at GPR119:

  • Essential Interaction: The hydroxyl group of the methanol moiety may be essential for agonistic activity, potentially by mimicking an endogenous ligand or stabilizing the active conformation of the receptor.

  • Chain Length and Position: The distance and orientation of the hydroxyl group relative to the spirocyclic core are likely crucial. Modifications to the linker between the core and the hydroxyl group would be expected to significantly impact activity.

Comparative Data (Hypothetical)

The following table presents hypothetical data for a series of 7-azaspiro[3.5]nonane GPR119 agonists.

CompoundMoietyGPR119 Agonist Potency (EC₅₀, nM)
Analog 2a -CH₃>1000
Analog 2b -CH₂OH15
Analog 2c -CH₂CH₂OH250
Analog 2d -C(CH₃)HOH50

This data is illustrative and intended to guide experimental design.

Experimental Protocols

1. GPR119 cAMP Assay

This is a cell-based functional assay to measure the agonistic activity of compounds by quantifying the downstream increase in intracellular cyclic AMP (cAMP).

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing human GPR119.

  • Cell Plating: Seed the cells in a 96- or 384-well plate and grow to confluence.

  • Compound Addition: Treat the cells with varying concentrations of the 7-azaspiro[3.5]nonane analogs in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Visualization of SAR Logic

SAR cluster_0 Methanol Moiety Modification cluster_1 Predicted Effect on Activity start 7-Azaspiro[3.5]nonane Core methanol -CH2OH (Analog X) start->methanol methyl -CH3 (Analog Y) start->methyl ether -CH2OCH3 (Analog Z) start->ether high_activity High Affinity/Potency (Hydrogen Bonding) methanol->high_activity Forms H-bond with Receptor low_activity Low Affinity/Potency (Loss of H-bond) methyl->low_activity Lacks H-bond donor/acceptor reduced_activity Reduced Affinity/Potency (Steric Hindrance/Loss of H-bond donor) ether->reduced_activity H-bond donor lost

Caption: Hypothesized SAR of the methanol moiety.

Conclusion and Future Perspectives

The methanol moiety, while small, can exert a profound influence on the biological activity of 7-azaspiro[3.5]nonane analogs. Its ability to form hydrogen bonds, constrain conformation, and modulate physicochemical properties makes it a critical determinant of both affinity and selectivity. The experimental protocols and comparative frameworks provided in this guide offer a robust starting point for researchers seeking to elucidate the SAR of this important functional group.

Future studies should focus on systematic modifications of the methanol moiety, including variations in stereochemistry, chain length, and substitution, to fully map its interaction with different biological targets. Co-crystallization studies of active analogs with their target proteins would provide invaluable structural insights to guide further rational drug design.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. GTPγS Binding Assays. 2012 May 1 [updated 2012 Oct 1]. Available from: [Link][12][17]

  • Bolognesi ML, et al. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. J Neuroimmunol. 1999;99(2):224-9. Available from: [Link][10][18]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link][11]

  • Broad, LM et al. In Vitro Muscarinic Receptor Radioligand-Binding Assays. Curr Protoc Pharmacol. 2010;Chapter 1:Unit 1.33. Available from: [Link][4][19]

  • Creative Bioarray. GTPγS Binding Assay. Available from: [Link][13]

  • Vasavda C, et al. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. J Vis Exp. 2017;(124):55561. Available from: [Link][14]

  • Milligan G. [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Methods Mol Biol. 2011;756:199-215. Available from: [Link][15]

  • Matsuda D, et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorg Med Chem. 2018;26(8):1832-1847. Available from: [Link][16]

  • Fryer AD, Christopoulos A, Gosens R. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. Br J Pharmacol. 2017;174(12):1927-1938. Available from: [Link][5]

  • Mykhailiuk PK. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. 2023;11(2):31-40. Available from: [Link][2][20][21]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20277171, 7-Azaspiro(3.5)nonane. Available from: [Link].[3]

  • Jones CK, et al. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorg Med Chem Lett. 2009;19(21):6067-70. Available from: [Link][7]

  • Bridges TM, et al. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorg Med Chem Lett. 2022;56:128479. Available from: [Link][8]

  • Lindsley CW, et al. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorg Med Chem Lett. 2009;19(21):6067-70. Available from: [Link][9]

  • Birdsall NJ, Hulme EC. Muscarinic Receptor Agonists and Antagonists. In: Comprehensive Medicinal Chemistry. Elsevier; 1990:495-512. Available from: [Link][6]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the proper disposal of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol. As a novel chemical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol. As a novel chemical entity, specific safety and disposal data may be limited. Therefore, this document synthesizes established protocols for similar chemical structures and general principles of laboratory safety and hazardous waste management to ensure a cautious and compliant approach.

Understanding the Compound: A Prudent Approach to Safety

Key Structural Features and Implied Precautions:

  • Tertiary Amine: The 7-methyl-7-azaspiro[3.5]nonane moiety contains a tertiary amine. Amines can be corrosive, irritants, and may have toxic properties. It is prudent to handle this compound as if it causes skin and eye irritation.[7]

  • Primary Alcohol: The methanol group suggests the compound is a primary alcohol. While the overall properties of the molecule will differ significantly from methanol, the presence of the hydroxyl group can influence its reactivity and solubility.

  • Lack of Specific Data: The absence of a dedicated Safety Data Sheet (SDS) for this specific compound requires a conservative approach. All handling and disposal procedures should be based on the principle of minimizing exposure and environmental release.

Immediate Safety Measures and Personal Protective Equipment (PPE)

Before handling (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol, ensure all appropriate safety measures are in place.

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are mandatory. For larger quantities or in case of a spill, consider impervious clothing.[8][9]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8][9] If there is a risk of generating aerosols or dust, a full-face respirator may be necessary.[8]

In Case of Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[9][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[8][9]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

Operational Disposal Plan: A Step-by-Step Protocol

The disposal of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol must be conducted in accordance with local, state, and federal regulations for hazardous waste.[11]

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Classification: Due to the presence of amine and alcohol functional groups and the lack of specific safety data, (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol should be treated as hazardous waste. It may fall under categories for organic nitrogen-containing compounds or alcohols. Consult your institution's Environmental Health and Safety (EHS) office for specific waste codes.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.[11] Keep it separate from strong oxidizing agents, acids, and acid chlorides.

Step 2: Waste Collection and Containerization

  • Container Selection: Use a designated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is generally suitable for organic compounds. Ensure the container has a secure, tight-fitting lid.[11]

  • Labeling: The waste container must be clearly labeled with the full chemical name: "(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol" and the words "Hazardous Waste." Also, include the date of accumulation and any other information required by your institution.

  • Accumulation: Keep the waste container closed when not in use.[11] Store it in a designated satellite accumulation area within the laboratory, which should be a secondary containment bin.

Step 3: Disposal of Contaminated Materials

  • Personal Protective Equipment (PPE): Any gloves, weigh boats, pipette tips, or other disposable materials that come into contact with the compound should be considered contaminated and disposed of as hazardous waste in the same container or a designated solid waste container for this chemical.

  • Glassware: Any glassware that cannot be decontaminated should also be disposed of as hazardous waste. For reusable glassware, a thorough cleaning procedure with an appropriate solvent should be followed, and the solvent rinsate collected as hazardous waste.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste carrier.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Final Disposal start Start: Handling (7-Methyl-7-azaspiro [3.5]nonan-2-yl)methanol ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste: - Unused Compound - Contaminated Materials fume_hood->waste_gen container Select & Label Compatible Waste Container waste_gen->container segregate Segregate from Incompatible Wastes container->segregate store Store in Satellite Accumulation Area segregate->store ehs_contact Contact EHS for Pickup store->ehs_contact end End: Proper Disposal by Licensed Carrier ehs_contact->end

Caption: Disposal workflow for (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.

Quantitative Data Summary

While specific data for (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is not available, the table below provides computed properties for the parent and related structures to offer a general understanding of the compound class.

Property(7-Methyl-7-azaspiro[3.5]nonan-2-one)[12](7-Methyl-7-azaspiro[3.5]nonan-2-yl)azanium[13]7-Azaspiro[3.5]nonane[7]
Molecular Formula C₉H₁₅NOC₉H₁₉N₂⁺C₈H₁₅N
Molecular Weight 153.22 g/mol 155.26 g/mol 125.21 g/mol
Computed Properties No further data availableNo further data availableNo further data available

Note: This data is for related compounds and should be used for general informational purposes only.

References

  • Methanol Safety Data Sheet. (n.d.).
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • Cabrillo College. (n.d.). Hazardous Waste Management.
  • PubChem. (n.d.). 7-Azaspiro(3.5)nonane. National Institutes of Health.
  • Echemi. (n.d.). 7-azaspiro[3.5]nonan-2-one hydrochloride SDS.
  • CymitQuimica. (2023, October 12). SAFETY DATA SHEET.
  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
  • European Patent Office. (n.d.). Azaspiro compounds, their production and use.
  • PubChem. (n.d.). (7-Methyl-7-azaspiro[3.5]nonan-2-yl)azanium. National Institutes of Health.
  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
  • WIPO Patentscope. (2018, August 30). AZASPIRO COMPOUND AND PREPARATION METHOD THEREFOR AND USE THEREOF.
  • PubChem. (n.d.). {7-Oxa-2-azaspiro[3.5]nonan-1-yl}methanol. National Institutes of Health.
  • PMC. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide.
  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubChem. (n.d.). 7-Methyl-7-azaspiro[3.5]nonan-2-one. National Institutes of Health.
  • CymitQuimica. (n.d.). CAS 147610-98-8: benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
  • BLDpharm. (n.d.). (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.
  • BLDpharm. (n.d.). 1-Azaspiro[3.5]nonan-7-ylmethanol.
  • BOC Sciences. (n.d.). CAS 1363360-02-4 (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.
  • EHS Program Manual 5.2 - Waste Disposal Procedure. (2020, August 27).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol
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(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol
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